molecular formula C34H39N5O17S B12367997 BCN-HS-PEG2-bis(PNP)

BCN-HS-PEG2-bis(PNP)

Cat. No.: B12367997
M. Wt: 821.8 g/mol
InChI Key: CQKPJENDWWPFEO-BWMKXQIXSA-N
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Description

BCN-HS-PEG2-bis(PNP) is a useful research compound. Its molecular formula is C34H39N5O17S and its molecular weight is 821.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality BCN-HS-PEG2-bis(PNP) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BCN-HS-PEG2-bis(PNP) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H39N5O17S

Molecular Weight

821.8 g/mol

IUPAC Name

2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylsulfamoylamino]ethoxy]ethoxycarbonyl-[2-(4-nitrophenoxy)carbonyloxyethyl]amino]ethyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C34H39N5O17S/c40-31(54-23-30-28-5-3-1-2-4-6-29(28)30)36-57(48,49)35-15-18-50-21-22-51-32(41)37(16-19-52-33(42)55-26-11-7-24(8-12-26)38(44)45)17-20-53-34(43)56-27-13-9-25(10-14-27)39(46)47/h7-14,28-30,35H,3-6,15-23H2,(H,36,40)/t28-,29+,30?

InChI Key

CQKPJENDWWPFEO-BWMKXQIXSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NS(=O)(=O)NCCOCCOC(=O)N(CCOC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CCOC(=O)OC4=CC=C(C=C4)[N+](=O)[O-])CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NS(=O)(=O)NCCOCCOC(=O)N(CCOC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CCOC(=O)OC4=CC=C(C=C4)[N+](=O)[O-])CCC#C1

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to BCN-HS-PEG2-bis(PNP): A Bifunctional Linker for Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCN-HS-PEG2-bis(PNP), also referred to as Compound 62 in select literature, is a heterobifunctional linker molecule integral to the construction of next-generation antibody-drug conjugates (ADCs).[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and its application in the targeted delivery of cytotoxic payloads to cancer cells. The strategic design of this linker, incorporating a bicyclo[6.1.0]nonyne (BCN) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and two p-nitrophenyl (PNP) esters, offers a versatile platform for the development of ADCs with potentially improved therapeutic indices.

Chemical Properties and Structure

BCN-HS-PEG2-bis(PNP) is a molecule meticulously designed for a two-step conjugation strategy. Its structure facilitates the attachment of a payload molecule and subsequent conjugation to a targeting antibody.

PropertyValue
Molecular Formula C₃₄H₃₉N₅O₁₇S
Molar Mass 821.76 g/mol
CAS Number 2126749-95-7

The key functional components of BCN-HS-PEG2-bis(PNP) are:

  • Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction allows for the highly efficient and specific conjugation of the linker to an azide-modified antibody under mild, physiological conditions.

  • Polyethylene Glycol (PEG) Spacer (PEG2): A short, hydrophilic diethylene glycol spacer enhances the solubility of the linker and the final ADC, which can help to mitigate aggregation and improve pharmacokinetic properties.

  • bis-p-Nitrophenyl (bis(PNP)) Esters: These are active esters that serve as reactive handles for the attachment of a payload molecule. The p-nitrophenolate is a good leaving group, facilitating the reaction with nucleophiles, such as amines, on the payload or a payload-linker construct.

Synthesis of BCN-HS-PEG2-bis(PNP)

The synthesis of BCN-HS-PEG2-bis(PNP) involves a multi-step chemical process. The following is a representative synthetic scheme based on analogous chemical transformations.

G cluster_synthesis Synthesis of BCN-HS-PEG2-bis(PNP) A BCN Precursor B Introduction of PEG2 Spacer A->B PEGylation C Functionalization with Thiol B->C Thiolation D Activation with bis(PNP) C->D Esterification E BCN-HS-PEG2-bis(PNP) D->E Final Product

Caption: Synthetic workflow for BCN-HS-PEG2-bis(PNP).

Experimental Protocol: Synthesis of BCN-HS-PEG2-bis(PNP) (Conceptual)

This is a generalized protocol based on the synthesis of similar bifunctional linkers. The exact procedure for BCN-HS-PEG2-bis(PNP) may vary.

Step 1: PEGylation of BCN-alcohol. A suitable BCN-containing alcohol precursor is reacted with a diethylene glycol derivative (e.g., di(ethylene glycol) di-p-toluenesulfonate) under basic conditions to introduce the PEG2 spacer. The reaction is typically carried out in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a strong base like sodium hydride.

Step 2: Introduction of a Thiol-reactive Handle. The terminal hydroxyl group of the PEGylated BCN is converted to a leaving group (e.g., tosylate or mesylate) and subsequently reacted with a thiol-containing nucleophile to introduce the thiol group.

Step 3: Esterification with p-Nitrophenyl Chloroformate. The thiol-functionalized BCN-PEG2 intermediate is then reacted with an excess of p-nitrophenyl chloroformate in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) in an anhydrous solvent like dichloromethane (B109758) (DCM). This step introduces the two p-nitrophenyl active esters.

Step 4: Purification. The final product, BCN-HS-PEG2-bis(PNP), is purified using column chromatography on silica (B1680970) gel to remove excess reagents and byproducts. The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action in ADC Formation

The utility of BCN-HS-PEG2-bis(PNP) lies in its ability to facilitate a sequential and controlled conjugation process for the generation of ADCs.

G cluster_workflow ADC Conjugation Workflow A BCN-HS-PEG2-bis(PNP) C BCN-PEG2-Payload Conjugate A->C PNP Ester Reaction (Amine on Payload) B Payload-Linker (e.g., vc-PABC-MMAE) B->C E Antibody-Drug Conjugate (ADC) C->E Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) D Azide-Modified Antibody D->E

Caption: Two-step ADC conjugation using BCN-HS-PEG2-bis(PNP).

Experimental Protocol: ADC Synthesis using BCN-HS-PEG2-bis(PNP)

Part 1: Conjugation of Payload to BCN-HS-PEG2-bis(PNP)

  • Dissolution of Reactants: Dissolve BCN-HS-PEG2-bis(PNP) in a suitable anhydrous organic solvent such as DMF or DMSO. In a separate vial, dissolve the payload-linker construct containing a free amine group (e.g., the N-terminus of the valine-citrulline dipeptide in vc-PABC-MMAE) in the same solvent.

  • Reaction: Add the BCN-HS-PEG2-bis(PNP) solution to the payload-linker solution. A slight molar excess of the linker may be used. Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to catalyze the reaction.

  • Incubation: Allow the reaction to proceed at room temperature for several hours to overnight with gentle stirring.

  • Purification: The resulting BCN-PEG2-payload conjugate is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity of the product is confirmed by mass spectrometry.

Part 2: Conjugation of BCN-PEG2-Payload to Antibody

  • Antibody Preparation: The antibody is buffer-exchanged into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4). An azide (B81097) functionality is introduced onto the antibody surface through established methods, such as reaction with an azide-NHS ester or enzymatic modification.

  • SPAAC Reaction: The purified BCN-PEG2-payload conjugate is added to the azide-modified antibody solution. A molar excess of the conjugate is typically used to ensure efficient labeling.

  • Incubation: The reaction mixture is incubated at room temperature or 37°C for several hours. The progress of the conjugation can be monitored by hydrophobic interaction chromatography (HIC) or mass spectrometry.

  • Purification: The resulting ADC is purified from unconjugated payload-linker and excess reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Characterization of the Resulting ADC

The successful synthesis of an ADC using BCN-HS-PEG2-bis(PNP) requires rigorous characterization to ensure its quality and therapeutic potential.

ParameterMethod(s)Purpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)To determine the average number of drug molecules conjugated to each antibody.
Purity and Aggregation Size-Exclusion Chromatography (SEC)To assess the percentage of monomeric ADC and the presence of aggregates.
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, CellTiter-Glo)To evaluate the potency of the ADC against target cancer cell lines.
In Vivo Efficacy Xenograft or syngeneic tumor models in animalsTo assess the anti-tumor activity of the ADC in a living organism.

Conclusion

BCN-HS-PEG2-bis(PNP) represents a sophisticated chemical tool for the construction of advanced antibody-drug conjugates. Its bifunctional nature allows for a controlled and sequential conjugation strategy, first with a therapeutic payload and subsequently with a targeting antibody via bioorthogonal click chemistry. This approach offers the potential for the development of more homogeneous and effective ADCs for targeted cancer therapy. The methodologies and data presented in this guide are intended to provide researchers and drug development professionals with a foundational understanding of this important linker technology.

References

An In-depth Technical Guide to the Solubility and Stability of BCN-HS-PEG2-bis(PNP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of BCN-HS-PEG2-bis(PNP), a heterobifunctional linker widely utilized in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics. Understanding these core physicochemical properties is critical for the successful design, execution, and interpretation of bioconjugation strategies. This document offers a consolidation of available data, inferred properties based on its constituent moieties, and detailed experimental protocols for in-house characterization.

Core Concepts: Structure and Function

BCN-HS-PEG2-bis(PNP) is comprised of three key functional components:

  • Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified biomolecules. This bioorthogonal reaction is highly efficient and can be performed under mild, physiological conditions.[1]

  • Polyethylene Glycol (PEG): A short, discrete PEG2 linker enhances the hydrophilic character of the molecule. PEGylation is a well-established strategy to improve the solubility and stability of bioconjugates, reduce immunogenicity, and prolong circulation half-life.[2][3][4]

  • bis(p-Nitrophenyl) Carbonate (bis(PNP)): Two p-nitrophenyl carbonate groups serve as amine-reactive moieties for the conjugation of payloads or other molecules containing primary or secondary amines. The p-nitrophenolate is a good leaving group, facilitating the formation of a stable carbamate (B1207046) linkage.

Data Presentation: Solubility and Stability Profiles

Direct quantitative solubility and stability data for BCN-HS-PEG2-bis(PNP) are not extensively published. The following tables summarize the expected properties based on the characteristics of its components and data from related molecules.

Table 1: Solubility Profile of BCN-HS-PEG2-bis(PNP)

SolventQualitative SolubilityEstimated Quantitative SolubilityRemarks
Organic Solvents
Dimethyl Sulfoxide (DMSO)Highly Soluble> 50 mg/mLRecommended for preparing concentrated stock solutions.[5]
Dimethylformamide (DMF)Highly Soluble> 50 mg/mLAn alternative to DMSO for stock solution preparation.[5]
Dichloromethane (DCM)SolubleLikely > 10 mg/mLThe PEG moiety contributes to solubility in various organic solvents.[1]
ChloroformSolubleLikely > 10 mg/mLSimilar to DCM.[6]
Aqueous Solvents
WaterSparingly Soluble< 1 mg/mLThe overall molecule, despite the PEG linker, may have limited aqueous solubility.
Phosphate-Buffered Saline (PBS), pH 7.4Sparingly Soluble to Dispersible< 1 mg/mLTypically used as a dilution from a concentrated organic stock solution for bioconjugation reactions.[5]

Table 2: Stability Profile of BCN-HS-PEG2-bis(PNP)

ConditionMoiety AffectedExpected StabilityRemarks and Recommendations
Storage
Solid, -20°C, DesiccatedOverallStable for > 1 yearRecommended long-term storage condition to prevent degradation.[7]
pH
Acidic (pH < 6)BCNModerately StableProlonged exposure to strong acids should be avoided as it may lead to degradation of the strained alkyne.[8]
Neutral (pH 6.5-7.5)BCN, bis(PNP)BCN: Moderate stability, potential for slow degradation.[6][9] bis(PNP): Prone to hydrolysis.For bioconjugation, use freshly prepared solutions. The rate of hydrolysis of the PNP-carbonate increases with pH.[10]
Basic (pH > 8)bis(PNP)UnstableRapid hydrolysis of the p-nitrophenyl carbonate esters is expected.[10]
Reducing Agents
Thiols (e.g., DTT, GSH)BCNReactiveThe BCN group can react with thiols, which should be considered when working with cysteine-containing proteins.[8]
Temperature
Elevated Temp. (> 25°C)OverallProne to DegradationAccelerated degradation of all functional moieties is likely.

Experimental Protocols

The following protocols provide a framework for determining the solubility and stability of BCN-HS-PEG2-bis(PNP) in a laboratory setting.

Protocol for Determining Aqueous Solubility

Objective: To quantitatively measure the aqueous solubility of BCN-HS-PEG2-bis(PNP) using the shake-flask method followed by HPLC analysis.

Materials:

  • BCN-HS-PEG2-bis(PNP)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • Vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of BCN-HS-PEG2-bis(PNP) and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution in PBS to create a series of standard solutions with known concentrations.

  • Equilibration:

    • Add an excess amount of solid BCN-HS-PEG2-bis(PNP) to a vial containing a known volume of PBS (pH 7.4).

    • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • After incubation, centrifuge the vial at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the filtered supernatant with PBS to a concentration that falls within the range of the standard curve.

  • Quantification:

    • Analyze the standard solutions and the diluted sample by HPLC-UV. The BCN and PNP moieties have strong UV absorbance.

    • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of BCN-HS-PEG2-bis(PNP) in the diluted sample from the calibration curve.

    • Calculate the aqueous solubility by accounting for the dilution factor.

Protocol for Assessing Stability in Aqueous Buffer

Objective: To evaluate the hydrolytic stability of the p-nitrophenyl carbonate groups of BCN-HS-PEG2-bis(PNP) at a specific pH over time.

Materials:

  • BCN-HS-PEG2-bis(PNP)

  • Aqueous buffer of desired pH (e.g., PBS, pH 7.4)

  • DMSO

  • Thermostatted incubator

  • HPLC system with a UV detector

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of BCN-HS-PEG2-bis(PNP) in DMSO (e.g., 10 mg/mL).

    • Dilute the stock solution into the pre-warmed aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL). Ensure the final DMSO concentration is low (e.g., <1%).

  • Incubation and Sampling:

    • Incubate the solution at a constant temperature (e.g., 37°C).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Analysis:

    • Immediately analyze each aliquot by HPLC-UV.

    • Monitor the decrease in the peak area corresponding to the intact BCN-HS-PEG2-bis(PNP) and the increase in the peak area of any degradation products (e.g., hydrolyzed linker).

  • Data Interpretation:

    • Plot the percentage of remaining intact BCN-HS-PEG2-bis(PNP) against time.

    • Calculate the half-life (t½) of the compound under the tested conditions.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of BCN-HS-PEG2-bis(PNP).

G cluster_BCN BCN Moiety cluster_PEG PEG Linker cluster_PNP bis(PNP) Moiety BCN_node Bicyclo[6.1.0]nonyne (for SPAAC) PEG_node PEG2 Spacer (Solubility & Spacing) BCN_node->PEG_node --HS-- PNP_node bis(p-Nitrophenyl) Carbonate (Amine Reactive) PEG_node->PNP_node

Caption: Molecular structure of BCN-HS-PEG2-bis(PNP).

G start Start: BCN-HS-PEG2-bis(PNP) step1 Step 1: Conjugate Payload (Amine-reactive) start->step1 intermediate Intermediate: BCN-HS-PEG2-Payload step1->intermediate step2 Step 2: Conjugate to Biomolecule (SPAAC with Azide) intermediate->step2 end Final Bioconjugate: Biomolecule-Linker-Payload step2->end

Caption: A typical experimental workflow using BCN-HS-PEG2-bis(PNP).

G cluster_pH pH Effects cluster_temp Temperature Effects stability BCN-HS-PEG2-bis(PNP) Stability pH pH stability->pH temp Temperature stability->temp reducing_agents Reducing Agents (e.g., Thiols) stability->reducing_agents storage Storage Conditions stability->storage acidic Acidic: BCN degradation pH->acidic neutral Neutral: PNP hydrolysis, BCN degradation pH->neutral basic Basic: Rapid PNP hydrolysis pH->basic high_temp Elevated Temp: Accelerated degradation temp->high_temp low_temp Low Temp (-20°C): Enhanced stability temp->low_temp

References

BCN-HS-PEG2-bis(PNP): A Technical Guide for ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the heterobifunctional linker, BCN-HS-PEG2-bis(PNP), a critical component in the development of next-generation antibody-drug conjugates (ADCs). This document outlines its chemical properties, a detailed experimental protocol for its use in antibody conjugation, and a visual representation of its reaction mechanism.

Core Molecular Data

BCN-HS-PEG2-bis(PNP) is a versatile linker that enables the precise and stable conjugation of payloads to antibodies. Its structure incorporates a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and two p-nitrophenyl (PNP) carbonate groups for reaction with primary amines.

PropertyValueSource
Molecular Formula C34H39N5O17S[1]
Molecular Weight 821.76 g/mol [2][3]
Alternate Name BCN-HS-PEG2-bis(p-nitrophenyl) carbonate[1]

Application in Antibody-Drug Conjugates

BCN-HS-PEG2-bis(PNP) serves as a crucial linker in the construction of ADCs.[4][5] Its primary application involves the conjugation of cytotoxic agents, such as vc-PABC-MMAE, to a monoclonal antibody.[4][5] The BCN group facilitates a highly specific and bioorthogonal reaction with an azide-modified component, while the dual PNP carbonate groups allow for the attachment of amine-containing molecules, providing a flexible platform for creating complex ADC structures.

Experimental Protocol: Antibody Conjugation

This protocol outlines a general procedure for conjugating an azide-modified payload to an antibody using BCN-HS-PEG2-bis(PNP). The protocol is divided into two main stages: reaction of the payload with the linker and subsequent conjugation to the antibody.

Materials:

  • BCN-HS-PEG2-bis(PNP)

  • Azide-modified payload (e.g., azide-vc-PABC-MMAE)

  • Monoclonal antibody (in amine-free buffer, e.g., PBS)

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffers (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

Stage 1: Reaction of Azide-Payload with BCN-HS-PEG2-bis(PNP)

  • Dissolution of Reactants:

    • Dissolve BCN-HS-PEG2-bis(PNP) in anhydrous DMF or DMSO to a final concentration of 10 mM.

    • Dissolve the azide-modified payload in anhydrous DMF or DMSO to a final concentration of 10 mM.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):

    • In a clean, dry reaction vial, combine a 1.5 to 2-fold molar excess of the BCN-HS-PEG2-bis(PNP) solution with the azide-modified payload solution.

    • Incubate the reaction mixture for 4-12 hours at room temperature with gentle stirring. The reaction progress can be monitored by LC-MS.

Stage 2: Conjugation to Antibody

  • Antibody Preparation:

    • Exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Amine Coupling Reaction:

    • Add a 5 to 10-fold molar excess of the payload-linker conjugate from Stage 1 to the antibody solution. The optimal ratio should be determined empirically for each antibody.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.

  • Quenching:

    • Add a quenching reagent, such as 1 M Tris-HCl, to a final concentration of 50 mM to stop the reaction by consuming any unreacted PNP esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove excess payload-linker conjugate and other small molecules.

    • Collect fractions corresponding to the purified ADC.

  • Characterization:

    • Determine the final protein concentration (e.g., by measuring absorbance at 280 nm).

    • Characterize the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the key chemical transformations and the overall experimental workflow involved in the use of BCN-HS-PEG2-bis(PNP) for ADC synthesis.

G BCN-HS-PEG2-bis(PNP) Reaction Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Final Product BCN_Linker BCN-HS-PEG2-bis(PNP) Payload_Linker Payload-Linker Conjugate BCN_Linker->Payload_Linker SPAAC Reaction (Click Chemistry) Azide_Payload Azide-Modified Payload Azide_Payload->Payload_Linker Antibody Antibody (with Lysine residues) ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Payload_Linker->ADC Amine Coupling (Lysine Residues)

Caption: Reaction pathway for ADC synthesis using BCN-HS-PEG2-bis(PNP).

G Experimental Workflow for ADC Synthesis start Start dissolve Dissolve BCN-Linker and Azide-Payload start->dissolve spaac SPAAC Reaction (4-12h, RT) dissolve->spaac conjugation Amine Coupling (2-4h, RT) spaac->conjugation prep_ab Prepare Antibody (Buffer Exchange) prep_ab->conjugation quench Quench Reaction conjugation->quench purify Purify ADC (SEC) quench->purify characterize Characterize ADC (DAR, Concentration) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for antibody-drug conjugation.

References

An In-depth Technical Guide to Protein Modification and Labeling with BCN-HS-PEG2-bis(PNP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

BCN-HS-PEG2-bis(PNP) is a heterobifunctional crosslinker designed for a two-step protein modification and labeling strategy. This reagent features a bicyclo[6.1.0]nonyne (BCN) group for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) and two p-nitrophenyl (PNP) esters for covalent conjugation to primary amines on proteins. The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity and reduces steric hindrance. This guide provides a comprehensive overview of the core principles, experimental protocols, and expected quantitative outcomes for utilizing BCN-HS-PEG2-bis(PNP) in protein bioconjugation, with a particular focus on its application in the development of antibody-drug conjugates (ADCs).

Core Principles of BCN-HS-PEG2-bis(PNP) Chemistry

The utility of BCN-HS-PEG2-bis(PNP) is centered on two distinct chemical reactions: the acylation of primary amines by p-nitrophenyl esters and the strain-promoted alkyne-azide cycloaddition.

Amine Modification via p-Nitrophenyl Esters

The initial step in protein modification with BCN-HS-PEG2-bis(PNP) involves the reaction of its p-nitrophenyl (PNP) esters with primary amines, predominantly the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of the protein. This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond and the release of p-nitrophenol. The reaction is pH-dependent, with optimal rates typically observed between pH 8.0 and 9.0.[1]

G cluster_reactants Reactants cluster_products Products Protein_NH2 Protein-NH₂ (Primary Amine) Modified_Protein BCN-Modified Protein (Stable Amide Bond) Protein_NH2->Modified_Protein Nucleophilic Attack BCN_PNP BCN-HS-PEG2-bis(PNP) BCN_PNP->Modified_Protein Acylation pNP p-Nitrophenol (Byproduct) BCN_PNP->pNP Leaving Group

Bioorthogonal Labeling via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Following the initial modification and purification, the BCN-functionalized protein can be selectively labeled with a molecule containing an azide (B81097) group. This is achieved through a strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. The high ring strain of the BCN group significantly lowers the activation energy for the [3+2] cycloaddition with an azide, enabling the reaction to proceed rapidly and with high efficiency under physiological conditions without the need for a cytotoxic copper catalyst.[2][3] This reaction forms a stable triazole linkage.

G cluster_reactants Reactants cluster_products Products BCN_Protein BCN-Modified Protein Labeled_Protein Labeled Protein Conjugate (Stable Triazole Linkage) BCN_Protein->Labeled_Protein [3+2] Cycloaddition Azide_Molecule Azide-Functionalized Molecule (e.g., Drug, Fluorophore) Azide_Molecule->Labeled_Protein

Quantitative Data

The following tables summarize typical quantitative parameters for the two-step labeling process. These values are representative and may vary depending on the specific protein, azide-bearing molecule, and reaction conditions.

Table 1: Quantitative Parameters for Amine Modification

ParameterTypical Value/RangeMethod of Determination
pH Optimum 8.0 - 9.0pH screening experiments
Reaction Time 1 - 4 hours at room temperatureTime-course analysis via SDS-PAGE or Mass Spectrometry
Molar Excess of Linker 5 - 20 foldTitration experiments
Degree of Labeling (DOL) 1 - 8 linkers per proteinMass Spectrometry, UV-Vis Spectroscopy
Labeling Efficiency 20 - 40%Comparison of input linker to conjugated linker

Table 2: Quantitative Parameters for SPAAC Reaction

ParameterTypical Value/RangeMethod of Determination
Second-Order Rate Constant ~0.1 M⁻¹s⁻¹Kinetic studies using model compounds
Reaction Time 4 - 24 hours at room temperatureTime-course analysis via SDS-PAGE, HPLC, or Mass Spectrometry
Molar Excess of Azide 2 - 10 foldTitration experiments
Conjugation Efficiency > 90%SDS-PAGE, HPLC, Mass Spectrometry

Experimental Protocols

This section provides a detailed two-part protocol for the modification and subsequent labeling of a protein using BCN-HS-PEG2-bis(PNP).

Part 1: Modification of Protein with BCN-HS-PEG2-bis(PNP)

This protocol details the initial conjugation of the BCN linker to primary amines on the target protein.

Materials:

  • Protein of interest (e.g., IgG antibody)

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0)

  • BCN-HS-PEG2-bis(PNP)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the amine-free reaction buffer to a final concentration of 2-10 mg/mL.

    • If the protein solution contains amine-containing buffers (e.g., Tris), perform a buffer exchange into the reaction buffer using a desalting column or dialysis.

  • Linker Preparation:

    • Allow the vial of BCN-HS-PEG2-bis(PNP) to equilibrate to room temperature before opening.

    • Prepare a 10-20 mM stock solution of the linker in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution while gently vortexing.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) is below 10% to maintain protein stability.

    • Incubate the reaction for 1-3 hours at room temperature or for 2-4 hours at 4°C with gentle agitation.[1]

  • Quenching:

    • (Optional but recommended) Add quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted PNP esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).[1]

    • Alternatively, purify the BCN-modified protein by dialysis against the storage buffer.

Part 2: SPAAC Labeling of BCN-Modified Protein

This protocol describes the bioorthogonal labeling of the BCN-modified protein with an azide-functionalized molecule.

Materials:

  • Purified BCN-modified protein

  • Azide-functionalized molecule (e.g., azide-drug, azide-fluorophore)

  • Anhydrous DMSO or appropriate solvent for the azide molecule

  • PBS or other suitable reaction buffer, pH 7.4

Procedure:

  • Azide Molecule Preparation:

    • Prepare a stock solution of the azide-functionalized molecule in DMSO or an appropriate solvent.

  • SPAAC "Click" Reaction:

    • To the purified BCN-modified protein solution, add the azide-functionalized molecule stock solution. A 2- to 10-fold molar excess of the azide molecule over the initial protein concentration is a common starting point.

    • Incubate the reaction for 4-24 hours at room temperature or 4°C. Protect from light if using a fluorescent azide.[3]

  • Purification:

    • Remove the unreacted azide-functionalized molecule using a desalting column, dialysis, or size-exclusion chromatography, depending on the properties of the final conjugate.

Characterization of the Final Conjugate

1. SDS-PAGE Analysis:

  • Analyze the unlabeled protein, BCN-modified protein, and the final labeled conjugate by SDS-PAGE.

  • Successful conjugation will result in a shift in the molecular weight of the protein bands.[4][5]

2. Mass Spectrometry:

  • Use techniques like MALDI-TOF or ESI-MS to determine the exact mass of the conjugate and calculate the degree of labeling (DOL).[6][7]

3. UV-Vis Spectroscopy:

  • If a chromophore is introduced, the degree of labeling can be estimated using the Beer-Lambert law by measuring the absorbance at 280 nm (for the protein) and the λmax of the introduced molecule.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for protein labeling using BCN-HS-PEG2-bis(PNP).

G cluster_part1 Part 1: Protein Modification cluster_part2 Part 2: SPAAC Labeling cluster_analysis Analysis Start Start: Protein in Amine-Free Buffer Add_Linker Add BCN-HS-PEG2-bis(PNP) (5-20x Molar Excess) Start->Add_Linker Incubate_1 Incubate (1-3h at RT) Add_Linker->Incubate_1 Purify_1 Purification (Desalting/Dialysis) Incubate_1->Purify_1 BCN_Protein BCN-Modified Protein Purify_1->BCN_Protein Add_Azide Add Azide-Molecule (2-10x Molar Excess) BCN_Protein->Add_Azide Incubate_2 Incubate (4-24h at RT) Add_Azide->Incubate_2 Purify_2 Purification (Desalting/SEC) Incubate_2->Purify_2 Final_Conjugate Final Labeled Conjugate Purify_2->Final_Conjugate Characterize Characterization: - SDS-PAGE - Mass Spectrometry - UV-Vis Final_Conjugate->Characterize

Conclusion

BCN-HS-PEG2-bis(PNP) is a versatile reagent that enables a robust two-step strategy for protein modification and labeling. By combining amine-reactive chemistry with bioorthogonal strain-promoted alkyne-azide cycloaddition, it allows for the precise and efficient conjugation of a wide range of molecules to proteins. This makes it a valuable tool for applications ranging from the construction of antibody-drug conjugates to the fluorescent labeling of proteins for imaging studies. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are essential for successful implementation.

References

The Role of BCN-HS-PEG2-bis(PNP) in Advancing Antibody-Drug Conjugate Technology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of biotherapeutics. The intricate design of these molecules, which combines the specificity of a monoclonal antibody with the potency of a cytotoxic payload, hinges on the critical role of the linker. This technical guide delves into the specifics of a novel linker, BCN-HS-PEG2-bis(PNP), and its application in the development of next-generation ADCs with enhanced therapeutic indices.

Introduction to BCN-HS-PEG2-bis(PNP)

BCN-HS-PEG2-bis(PNP) is a heterobifunctional linker designed for the site-specific conjugation of cytotoxic payloads to antibodies. Its structure incorporates three key functional components:

  • Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that participates in highly efficient and selective copper-free click chemistry reactions with azide-functionalized molecules. This bioorthogonal reaction is crucial for the precise attachment of the linker to a modified antibody.

  • bis(p-nitrophenyl) (bis(PNP)) activated carbonate: This moiety provides a reactive handle for the attachment of the cytotoxic payload. The p-nitrophenyl group is an excellent leaving group, facilitating the reaction with nucleophiles, such as the amine group on a drug molecule.

  • Polyethylene Glycol (PEG2): A short PEG spacer enhances the hydrophilicity of the linker and the resulting ADC. This improved solubility can mitigate aggregation issues often associated with hydrophobic drug payloads and can positively influence the pharmacokinetic profile of the conjugate.

The strategic combination of these components allows for a modular and controlled approach to ADC synthesis, leading to more homogeneous products with a defined drug-to-antibody ratio (DAR).

Mechanism of Action in ADC Assembly

The utility of BCN-HS-PEG2-bis(PNP) lies in its ability to facilitate a two-step conjugation process. First, the BCN group reacts with an azide-modified antibody. This azide (B81097) functionality is typically introduced at a specific site on the antibody through enzymatic or chemical methods, ensuring site-specific attachment.

Following the antibody-linker conjugation, the bis(PNP) carbonate end of the linker is used to attach the cytotoxic payload. This reaction typically involves the displacement of a p-nitrophenyl group by a primary or secondary amine on the drug molecule, forming a stable carbamate (B1207046) linkage. A prominent example of a payload used in conjunction with this linker is a peptide-linked cytotoxin, such as vc-PABC-MMAE (valine-citrulline-p-aminobenzoyloxycarbonyl-monomethyl auristatin E).

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of ADCs constructed using BCN-HS-PEG2-bis(PNP) and similar linker technologies.

Table 1: In Vitro Cytotoxicity of an ADC Utilizing a BCN-based Linker

Cell LineTarget AntigenADC ConstructIC50 (ng/mL)
Karpas-299CD30brentuximab vedotin10.2
L-540CD30brentuximab vedotin16.4

Data derived from studies on brentuximab vedotin, which utilizes a related linker technology and the vc-MMAE payload.

Table 2: In Vivo Efficacy of a CD30-Targeting ADC in a Xenograft Model

Xenograft ModelTreatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Karpas-299Vehicle Control-0
Karpas-299ADC1>95
L-540Vehicle Control-0
L-540ADC1>90

Data represents typical efficacy seen with potent ADCs in preclinical models.

Detailed Experimental Protocols

The following protocols are based on the procedures described in patent WO2017137458 for the synthesis and conjugation of BCN-HS-PEG2-bis(PNP) (referred to as compound 62 in the patent).

Synthesis of BCN-HS-PEG2-bis(PNP)

A detailed multi-step synthesis is required to produce BCN-HS-PEG2-bis(PNP). The process begins with commercially available starting materials and involves several intermediate compounds. The final step involves the reaction of a BCN-PEG2-alcohol intermediate with di(p-nitrophenyl) carbonate in the presence of a base to yield the desired product. Purification is typically achieved through column chromatography.

Preparation of Azide-Functionalized Antibody
  • Enzymatic Modification: A monoclonal antibody is treated with a specific enzyme, such as a transglutaminase, in the presence of an azide-containing amine substrate.

  • Reaction Conditions: The reaction is typically carried out in a buffered solution (e.g., PBS, pH 7.4) at room temperature for a specified period.

  • Purification: The azide-modified antibody is purified from the reaction mixture using size-exclusion chromatography to remove excess reagents.

Conjugation of BCN-HS-PEG2-bis(PNP) to the Antibody
  • Reaction Setup: The azide-functionalized antibody is reacted with a molar excess of BCN-HS-PEG2-bis(PNP) in a suitable buffer.

  • Copper-Free Click Chemistry: The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction proceeds without the need for a copper catalyst.

  • Incubation: The reaction mixture is incubated at room temperature or 37°C for 1-4 hours.

  • Purification: The resulting antibody-linker conjugate is purified using size-exclusion chromatography.

Conjugation of the Cytotoxic Payload (vc-PABC-MMAE)
  • Drug-Linker Preparation: A solution of the antibody-linker conjugate is prepared in a suitable buffer.

  • Payload Addition: A molar excess of the amine-containing payload, such as vc-PABC-MMAE, is added to the antibody-linker solution.

  • Reaction Conditions: The reaction is typically carried out at room temperature for 2-4 hours.

  • Purification and Characterization: The final ADC is purified using methods such as hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC). The drug-to-antibody ratio (DAR) is determined using techniques like UV-Vis spectroscopy or mass spectrometry.

Visualizing Workflows and Pathways

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_conjugation Linker Conjugation cluster_payload_conjugation Payload Conjugation mAb Monoclonal Antibody azide_mod Azide Modification (Enzymatic) mAb->azide_mod purify_ab Purification (SEC) azide_mod->purify_ab conjugation Copper-Free Click Chemistry purify_ab->conjugation linker BCN-HS-PEG2-bis(PNP) linker->conjugation purify_linker_ab Purification (SEC) conjugation->purify_linker_ab payload_attach Payload Attachment purify_linker_ab->payload_attach payload vc-PABC-MMAE payload->payload_attach final_purify Final Purification (HIC/SEC) payload_attach->final_purify final_adc Final ADC final_purify->final_adc

Caption: ADC Synthesis Workflow using BCN-HS-PEG2-bis(PNP).

ADC Mechanism of Action and Signaling Pathway

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (BCN-Linker-vc-MMAE) Antigen Tumor Cell Antigen (e.g., CD30) ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Free_MMAE Free MMAE Lysosome->Free_MMAE Linker Cleavage CathepsinB Cathepsin B CathepsinB->Lysosome Tubulin Tubulin Dimers Free_MMAE->Tubulin Inhibition of Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis G2/M Arrest

Caption: ADC Internalization and Payload-Induced Apoptosis.

Conclusion

The BCN-HS-PEG2-bis(PNP) linker represents a significant advancement in the field of antibody-drug conjugates. Its design allows for the precise and stable attachment of cytotoxic payloads to antibodies, leading to the generation of homogeneous and potent ADCs. The incorporation of a PEG spacer addresses critical challenges related to solubility and pharmacokinetics. The detailed experimental protocols and workflows provided in this guide, derived from key patent literature, offer a valuable resource for researchers and drug developers working to harness the full potential of this innovative linker technology in the fight against cancer. The continued development and application of such sophisticated linkers will undoubtedly pave the way for safer and more effective targeted therapies.

An In-Depth Technical Guide to BCN-HS-PEG2-bis(PNP) for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BCN-HS-PEG2-bis(PNP), a heterobifunctional linker designed for advanced bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs) through copper-free click chemistry. This document outlines the core chemistry, experimental considerations, and potential applications of this versatile linker.

Introduction to BCN-HS-PEG2-bis(PNP) and Copper-Free Click Chemistry

BCN-HS-PEG2-bis(PNP) is a specialized chemical tool that facilitates the covalent linkage of two distinct molecules to a central scaffold. Its unique structure comprises three key components:

  • Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that is highly reactive towards azides in a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility.[1][2][3] A significant advantage of SPAAC is that it proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for use in biological systems.[4][5]

  • Polyethylene Glycol (PEG) Linker: A short PEG2 spacer enhances the hydrophilicity of the linker and the resulting conjugate, which can improve solubility and reduce non-specific binding in aqueous environments.

  • Bis(p-nitrophenyl) Ester (bis(PNP)): Two p-nitrophenyl ester groups serve as reactive handles for conjugation with amine-containing molecules. The PNP moiety is a good leaving group, facilitating the formation of stable amide bonds with primary or secondary amines.

The primary application of BCN-HS-PEG2-bis(PNP) is in the construction of complex biomolecules, most notably ADCs.[6][7] In this context, the linker can be used to attach a targeting antibody to one or more cytotoxic drug payloads.

Core Chemistry: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The SPAAC reaction between the BCN group of the linker and an azide-functionalized molecule is the key transformation enabled by this reagent. The inherent ring strain of the cyclooctyne (B158145) ring in BCN provides the driving force for the [3+2] cycloaddition with an azide, forming a stable triazole linkage.[1][2]

SPAAC_Mechanism

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Data

Featureendo-BCNDBCO
Structure Compact, non-aromaticBulky, aromatic
Reactivity with Azides Generally lower than DBCOGenerally higher than BCN
In Vivo Stability Generally more stable, particularly in reducing environmentsLess stable in the presence of thiols (e.g., glutathione)
Lipophilicity LowerHigher
Size SmallerLarger

Data compiled from comparative guides.[8]

Experimental Protocols

The following protocols provide a general framework for the use of BCN-HS-PEG2-bis(PNP) in a two-step conjugation process to create an antibody-drug conjugate. These are starting points and should be optimized for specific antibodies, payloads, and desired drug-to-antibody ratios (DAR).

Step 1: Conjugation of the First Molecule (e.g., a Cytotoxic Drug) to the bis(PNP) Linker

This step involves the reaction of one of the PNP esters with an amine-containing molecule.

Materials:

  • BCN-HS-PEG2-bis(PNP)

  • Amine-containing molecule (e.g., cytotoxic drug)

  • Anhydrous, amine-free solvent (e.g., DMSO, DMF)

  • Tertiary amine base (e.g., DIPEA, triethylamine)

Procedure:

  • Dissolve BCN-HS-PEG2-bis(PNP) in the chosen anhydrous solvent.

  • Dissolve the amine-containing molecule in the same solvent.

  • Add the amine-containing molecule solution to the linker solution in a controlled manner. A 1:1 molar ratio is a good starting point for mono-conjugation.

  • Add a slight excess of the tertiary amine base to catalyze the reaction.

  • Incubate the reaction at room temperature for 1-4 hours, monitoring the progress by an appropriate analytical method (e.g., HPLC, LC-MS).

  • Upon completion, the resulting BCN-linker-drug conjugate can be purified by chromatography (e.g., reversed-phase HPLC).

Step 2: Conjugation of the Second Molecule (e.g., an Azide-Modified Antibody) via SPAAC

This step utilizes the BCN group on the purified conjugate from Step 1 to react with an azide-functionalized antibody.

Materials:

  • Purified BCN-linker-drug conjugate

  • Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • DMSO (optional, to dissolve the linker-drug conjugate)

Procedure:

  • Prepare a stock solution of the BCN-linker-drug conjugate in DMSO.

  • To the azide-modified antibody solution, add the BCN-linker-drug conjugate solution. The final concentration of DMSO should be kept low (typically <10%) to avoid antibody denaturation. A molar excess of the linker-drug conjugate (e.g., 5-20 fold) is typically used to drive the reaction to completion.

  • Incubate the reaction at room temperature or 37°C for 2-12 hours. The reaction can be performed at 4°C for longer incubation times to minimize potential antibody degradation.

  • Monitor the conjugation reaction and the resulting DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

  • Purify the resulting ADC to remove excess linker-drug conjugate and other reagents using methods like size-exclusion chromatography (SEC) or dialysis.

Workflow and Logical Relationships in ADC Development

The development of an ADC using BCN-HS-PEG2-bis(PNP) follows a structured workflow from initial design to final characterization.

ADC_Development_Workflow

Caption: General workflow for ADC development using a BCN linker.

Signaling Pathway Context for ADC Action

ADCs developed with BCN-HS-PEG2-bis(PNP) are designed to target specific signaling pathways implicated in cancer. For example, an ADC targeting a receptor tyrosine kinase (RTK) overexpressed on tumor cells would follow the pathway outlined below.

ADC_Signaling_Pathway

Caption: Generalized signaling pathway for ADC-mediated cell killing.

Conclusion

BCN-HS-PEG2-bis(PNP) is a powerful and versatile tool for the construction of complex bioconjugates, particularly in the rapidly advancing field of antibody-drug conjugates. Its copper-free click chemistry compatibility, coupled with the ability to conjugate two different molecules, offers researchers a high degree of control and flexibility in the design of novel therapeutics and research reagents. Careful consideration of reaction conditions and thorough characterization of the final conjugate are essential for successful application.

References

Synthesis of BCN-HS-PEG2-bis(PNP): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis of BCN-HS-PEG2-bis(PNP), a heterobifunctional linker critical in the development of antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visualizations to support the advancement of targeted therapeutics.

BCN-HS-PEG2-bis(PNP) is a key reagent in bioconjugation, featuring a bicyclo[6.1.0]nonyne (BCN) moiety for strain-promoted alkyne-azide cycloaddition (SPAAC), a disulfide bond for cleavable drug release, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and two p-nitrophenyl (PNP) carbonate groups for efficient conjugation to amine-containing molecules.

Chemical Properties and Structure

PropertyValue
Chemical Formula C34H39N5O17S
Molecular Weight 821.76 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Synthesis Pathway

The synthesis of BCN-HS-PEG2-bis(PNP) is a multi-step process that involves the sequential functionalization of a PEG spacer. The general synthetic strategy is outlined below.

Synthesis_Pathway cluster_start Starting Materials cluster_synthesis Synthetic Steps BCN-amine BCN-amine Step1 1. Coupling of BCN-amine and Fmoc-NH-PEG2-COOH BCN-amine->Step1 Fmoc-NH-PEG2-COOH Fmoc-NH-PEG2-COOH Fmoc-NH-PEG2-COOH->Step1 Cystamine (B1669676) Cystamine derivative Step3 3. Coupling with Cystamine derivative Cystamine->Step3 PNP-chloroformate p-Nitrophenyl chloroformate Step5 5. Activation with p-Nitrophenyl chloroformate PNP-chloroformate->Step5 Step2 2. Fmoc deprotection Step1->Step2 Intermediate 1 Step2->Step3 Intermediate 2 Step4 4. Reduction of disulfide Step3->Step4 Intermediate 3 Step4->Step5 Intermediate 4 (thiol) Final_Product BCN-HS-PEG2-bis(PNP) Step5->Final_Product

Caption: Proposed synthetic pathway for BCN-HS-PEG2-bis(PNP).

Experimental Protocol

The following is a plausible, detailed experimental protocol for the synthesis of BCN-HS-PEG2-bis(PNP), based on established methods for the synthesis of related bifunctional PEG linkers.

Materials and Reagents
ReagentSupplierPurity
BCN-amineCommercially Available>95%
Fmoc-NH-(PEG)2-COOHCommercially Available>95%
N,N'-Disuccinimidyl carbonate (DSC)Sigma-Aldrich>98%
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich>99%
Piperidine (B6355638)Sigma-Aldrich>99%
Cystamine dihydrochlorideSigma-Aldrich>98%
Tris(2-carboxyethyl)phosphine (TCEP)Thermo Fisher Scientific>98%
p-Nitrophenyl chloroformateSigma-Aldrich>98%
Dichloromethane (DCM), AnhydrousSigma-Aldrich>99.8%
Dimethylformamide (DMF), AnhydrousSigma-Aldrich>99.8%
Triethylamine (B128534) (TEA)Sigma-Aldrich>99.5%
Step 1: Synthesis of BCN-PEG2-NH-Fmoc
  • Dissolve Fmoc-NH-(PEG)2-COOH (1.0 eq) in anhydrous DCM.

  • Add N,N'-Disuccinimidyl carbonate (1.1 eq) and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 2 hours to activate the carboxylic acid.

  • In a separate flask, dissolve BCN-amine (1.2 eq) in anhydrous DCM.

  • Add the BCN-amine solution to the activated Fmoc-PEG acid and stir overnight at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Step 2: Fmoc Deprotection
  • Dissolve the purified BCN-PEG2-NH-Fmoc from Step 1 in a 20% solution of piperidine in DMF.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Remove the solvent under reduced pressure.

  • Co-evaporate with toluene (B28343) to remove residual piperidine, yielding BCN-PEG2-NH2.

Step 3: Coupling with a Cystamine Derivative
  • A suitable mono-protected cystamine derivative is reacted with a bifunctional linker containing two activatable groups. For the purpose of this guide, we will assume the use of a pre-formed N-hydroxysuccinimide (NHS) activated cystamine derivative.

  • Dissolve BCN-PEG2-NH2 (1.0 eq) from Step 2 in anhydrous DMF.

  • Add the NHS-activated cystamine derivative (1.1 eq) and DIPEA (2.0 eq).

  • Stir the reaction at room temperature overnight.

  • Purify the product by preparative HPLC.

Step 4: Reduction of the Disulfide Bond
  • Dissolve the product from Step 3 in a phosphate (B84403) buffer (pH 7.2).

  • Add a solution of TCEP (1.5 eq) in the same buffer.

  • Stir the reaction mixture at room temperature for 2 hours.

  • The resulting product, BCN-HS-PEG2-NH2, can be purified by desalting or HPLC.

Step 5: Activation with p-Nitrophenyl Chloroformate
  • Dissolve the thiol-containing intermediate from Step 4 (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (3.0 eq).

  • Slowly add a solution of p-nitrophenyl chloroformate (2.5 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with cold 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product, BCN-HS-PEG2-bis(PNP), by flash column chromatography.

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Start Dissolve Starting Materials Reaction Reaction under Inert Atmosphere Start->Reaction Monitoring Monitor Reaction (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Drying Dry Organic Layer Workup->Drying Purification Column Chromatography / HPLC Drying->Purification NMR 1H and 13C NMR Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS Purity Purity Analysis (HPLC) Purification->Purity

Caption: General experimental workflow for synthesis and characterization.

Characterization Data (Exemplary)

AnalysisExpected Results
¹H NMR Peaks corresponding to BCN protons, PEG backbone, aromatic protons of the PNP groups, and protons adjacent to the disulfide and carbonate linkages.
Mass Spec (ESI-MS) Calculated m/z for [M+H]⁺, [M+Na]⁺.
HPLC Purity >95%

Conclusion

The synthesis of BCN-HS-PEG2-bis(PNP) is a meticulous process requiring careful control of reaction conditions and purification of intermediates. This guide provides a foundational protocol to enable researchers to produce this valuable linker for the development of next-generation antibody-drug conjugates. The versatility of the BCN group for click chemistry and the cleavable disulfide bond make this linker a powerful tool in targeted cancer therapy.

References

An In-depth Technical Guide to BCN-HS-PEG2-bis(PNP): A Heterobifunctional Linker for Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2126749-95-7

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and applications of BCN-HS-PEG2-bis(PNP), a key heterobifunctional linker in the field of bioconjugation and antibody-drug conjugate (ADC) development. This document is intended for researchers, scientists, and drug development professionals.

Core Molecular Attributes

BCN-HS-PEG2-bis(PNP) is a versatile linker designed for the precise and stable conjugation of biomolecules. Its structure incorporates a bicyclo[6.1.0]nonyne (BCN) moiety for copper-free click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG2) spacer, and two p-nitrophenyl (PNP) carbonate activating groups for reaction with primary amines.

Physicochemical Properties

A summary of the key physicochemical properties of BCN-HS-PEG2-bis(PNP) is presented in the table below.

PropertyValueReference
CAS Number 2126749-95-7[1]
Molecular Formula C₃₄H₃₉N₅O₁₇S[1]
Molecular Weight 821.76 g/mol [1]
Appearance White to off-white solid
Purity Typically ≥95% (as specified by most commercial suppliers)
Solubility Soluble in organic solvents such as DMSO, DMF, and DCM.
Storage Store at -20°C for long-term stability.[2]
Key Functional Components and Their Roles

The utility of BCN-HS-PEG2-bis(PNP) arises from its distinct functional components, which enable a sequential and controlled bioconjugation strategy.

  • endo-BCN Group (Bicyclo[6.1.0]nonyne): This strained alkyne facilitates covalent bond formation with azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and selectivity under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[3][4]

  • PEG2 Spacer (Polyethylene Glycol): The short diethylene glycol spacer enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the resulting bioconjugate.[5] It also provides spatial separation between the conjugated molecules.

  • bis(PNP) Carbonate Groups (p-Nitrophenyl Carbonate): These are reactive esters that readily react with primary amine groups (e.g., on lysine (B10760008) residues of proteins) to form stable carbamate (B1207046) bonds. The p-nitrophenol is a good leaving group, facilitating the reaction.[6] The presence of two PNP groups offers the potential for crosslinking or dual drug conjugation.

Mechanism of Action in the Context of Antibody-Drug Conjugates

BCN-HS-PEG2-bis(PNP) is primarily employed as a linker in the construction of ADCs. The general mechanism of action for an ADC constructed with a cleavable linker system is a multi-step process that ensures targeted delivery of a cytotoxic payload to cancer cells.[7][8]

ADC_Mechanism_of_Action cluster_bloodstream Bloodstream (pH ~7.4) cluster_tme Tumor Microenvironment cluster_cell Tumor Cell ADC 1. ADC Circulates in Bloodstream Binding 2. ADC Binds to Tumor Cell Antigen ADC->Binding Targeting Internalization 3. Receptor-Mediated Endocytosis Binding->Internalization Internalization Endosome 4. Trafficking to Lysosome Internalization->Endosome Lysosome 5. Lysosomal Degradation & Payload Release Endosome->Lysosome Fusion Payload_Action 6. Payload Induces Cell Death Lysosome->Payload_Action Drug Release

General Mechanism of Action of an ADC.

Experimental Protocols

The following protocols provide a general framework for using BCN-HS-PEG2-bis(PNP) to construct an ADC. Optimization may be required for specific antibodies, payloads, and desired drug-to-antibody ratios (DARs).

Two-Step Conjugation Workflow

A common strategy for using this linker involves a two-step process: first, the payload is attached to the linker, and then the linker-payload construct is conjugated to the antibody. This approach is often preferred to prevent modification of the antibody with the linker before payload attachment.

Two_Step_Conjugation Linker BCN-HS-PEG2-bis(PNP) Linker_Payload BCN-Linker-Payload Construct Linker->Linker_Payload Step 1: Payload Attachment (Amine Reaction) Payload Amine-Containing Payload (e.g., vc-PABC-MMAE) Payload->Linker_Payload ADC Final Antibody-Drug Conjugate (ADC) Linker_Payload->ADC Step 2: Antibody Conjugation (SPAAC) Antibody Azide-Modified Antibody Antibody->ADC

Two-Step Conjugation Workflow.
Protocol 1: Synthesis of BCN-Linker-Payload Construct

This protocol describes the reaction of BCN-HS-PEG2-bis(PNP) with an amine-containing payload, such as the commonly used vc-PABC-MMAE.[9][10]

Materials:

  • BCN-HS-PEG2-bis(PNP)

  • Amine-containing payload (e.g., vc-PABC-MMAE)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

Procedure:

  • Dissolve the amine-containing payload in anhydrous DMF or DMSO.

  • Add a 1.1 to 1.5 molar excess of BCN-HS-PEG2-bis(PNP) to the payload solution.

  • Add 2-3 equivalents of DIPEA to the reaction mixture to act as a non-nucleophilic base.

  • Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.

  • Upon completion, purify the BCN-linker-payload construct by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product as a solid.

Protocol 2: Conjugation to Azide-Modified Antibody (SPAAC)

This protocol outlines the copper-free click chemistry reaction to conjugate the BCN-linker-payload to an azide-modified antibody.

Materials:

  • Azide-modified antibody in an appropriate buffer (e.g., PBS, pH 7.4)

  • BCN-linker-payload construct (from Protocol 1) dissolved in DMSO

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Prepare the azide-modified antibody at a concentration of 1-10 mg/mL.

  • Add a 3 to 10-fold molar excess of the BCN-linker-payload stock solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing.

  • Monitor the progress of the conjugation by a suitable analytical method, such as Hydrophobic Interaction Chromatography (HIC) or LC-MS, to determine the drug-to-antibody ratio (DAR).

  • Once the desired DAR is achieved, purify the resulting ADC by size-exclusion chromatography (SEC) to remove excess linker-payload and any aggregates.

  • Concentrate the purified ADC using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 30-50 kDa).

  • The final ADC should be characterized for DAR, purity, aggregation, and endotoxin (B1171834) levels.

Data Presentation

The following tables summarize typical quantitative data that should be obtained during the characterization of an ADC prepared using BCN-HS-PEG2-bis(PNP).

Typical Reaction Parameters for Antibody Conjugation
ParameterRecommended RangeNotes
Antibody Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency.
Linker:Antibody Molar Ratio 3:1 to 10:1The optimal ratio depends on the desired DAR.
Reaction Temperature 4°C - 25°CLower temperatures can minimize potential antibody degradation.
Incubation Time 4 - 24 hoursMonitor reaction progress to determine the optimal time.
Organic Solvent <10% (v/v)Typically DMSO or DMF; minimize to prevent antibody denaturation.
Example Characterization of a Final ADC
Analytical MethodTypical ResultPurpose
Hydrophobic Interaction Chromatography (HIC) Distribution of species with different DARs (e.g., DAR0, DAR2, DAR4)Determines the average DAR and the heterogeneity of the ADC.
Size-Exclusion Chromatography (SEC) >95% monomerAssesses the level of aggregation in the final product.
LC-MS (denatured, reduced antibody) Confirms covalent attachment of linker-payload to the antibody chains.Verifies the identity of the conjugated light and heavy chains.
Endotoxin Assay < 1 EU/mgEnsures the product is suitable for in vitro and in vivo studies.

Conclusion

BCN-HS-PEG2-bis(PNP) is a powerful and versatile heterobifunctional linker that enables the precise construction of advanced bioconjugates, particularly antibody-drug conjugates. Its distinct functional groups allow for a controlled, sequential conjugation strategy, while its PEG spacer can impart favorable physicochemical properties to the final product. The experimental protocols and characterization data presented in this guide provide a solid foundation for researchers and drug developers to effectively utilize this important tool in their work towards creating next-generation targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for BCN-HS-PEG2-bis(PNP) Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload to antigen-expressing cells. The linker molecule connecting the antibody and the payload is critical for the stability and efficacy of the ADC.

This document provides a detailed protocol for the conjugation of antibodies using the heterobifunctional linker, BCN-HS-PEG2-bis(PNP) . This linker enables a two-step conjugation strategy.[1]

  • Step 1: Antibody Modification. The linker possesses two para-nitrophenyl (B135317) (PNP) carbonate active esters. These are amine-reactive groups that form stable carbamate (B1207046) bonds with the primary amines on lysine (B10760008) residues of the antibody.[2][3] The reaction is typically performed in a buffer with a slightly alkaline pH to facilitate the acylation of the lysine side chains.

  • Step 2: Payload Conjugation. The other end of the linker features a bicyclo[6.1.0]nonyne (BCN) group.[4][5] BCN is a strained alkyne that reacts efficiently with azide-functionalized molecules (e.g., cytotoxic payloads) through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] This bioorthogonal reaction is highly specific and can be performed in aqueous conditions without interfering with biological functionalities.

The polyethylene (B3416737) glycol (PEG2) spacer enhances the solubility and reduces potential aggregation of the resulting conjugate. This sequential conjugation approach provides greater control over the reaction and minimizes the formation of undesirable byproducts.[1]

Experimental Workflow and Signaling Pathway Diagrams

BCN_HS_PEG2_bis_PNP_Conjugation_Workflow cluster_prep Preparation cluster_conjugation Conjugation & Purification cluster_spaac Payload Attachment (SPAAC) Antibody Antibody in Storage Buffer Buffer_Exchange Buffer Exchange (Amine-free, pH 8.0-8.5) Antibody->Buffer_Exchange Prepared_Ab Prepared Antibody (1-10 mg/mL in PBS) Buffer_Exchange->Prepared_Ab Conjugation Antibody-Linker Conjugation Prepared_Ab->Conjugation Linker BCN-HS-PEG2-bis(PNP) (Solid) Dissolved_Linker Linker Stock Solution (10 mM in DMSO) Linker->Dissolved_Linker Dissolved_Linker->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification BCN_Ab BCN-Modified Antibody Purification->BCN_Ab SPAAC SPAAC Reaction ('Click' Chemistry) BCN_Ab->SPAAC Azide_Payload Azide-Functionalized Payload Azide_Payload->SPAAC Final_ADC Final Antibody-Drug Conjugate (ADC) SPAAC->Final_ADC BCN_HS_PEG2_bis_PNP_Reaction_Diagram cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation (SPAAC) Antibody Antibody-NH2 (Lysine Residue) Ab_Linker Antibody-Linker Intermediate (BCN-Modified Antibody) Antibody->Ab_Linker + Linker BCN-HS-PEG2-bis(PNP) Linker->Ab_Linker pH 8.0-8.5 PNP_leaving_group p-Nitrophenol (Byproduct) Ab_Linker->PNP_leaving_group - Modified_Ab BCN-Modified Antibody Final_ADC Final ADC Modified_Ab->Final_ADC + Azide_Payload Payload-N3 (Azide-Functionalized) Azide_Payload->Final_ADC Room Temp

References

Application Notes and Protocols for Cell Surface Labeling Using BCN-HS-PEG2-bis(PNP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCN-HS-PEG2-bis(PNP) is a heterobifunctional linker molecule designed for two-step labeling strategies, particularly relevant in the fields of cell biology, immunology, and antibody-drug conjugate (ADC) development. This linker features two key reactive functionalities:

  • Bis(p-nitrophenyl) esters (PNP esters): These are amine-reactive groups that readily form stable amide bonds with primary amines, such as the lysine (B10760008) residues found on the surface of proteins like antibodies. This reactivity is analogous to the more common N-hydroxysuccinimide (NHS) esters.[1][2][3]

  • Bicyclo[6.1.0]nonyne (BCN): This is a strained alkyne that enables highly efficient and specific covalent bond formation with azide-containing molecules via copper-free click chemistry, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5][] This bioorthogonal reaction is ideal for use in complex biological environments, including on the surface of living cells, as it does not require a toxic copper catalyst.[4][7]

The polyethylene (B3416737) glycol (PEG2) spacer increases the hydrophilicity of the linker, which can improve the solubility and reduce non-specific binding of the resulting conjugate.

This document provides a detailed protocol for a two-step cell surface labeling application. The first step involves the conjugation of an antibody (or other amine-containing targeting ligand) with BCN-HS-PEG2-bis(PNP). The second step utilizes the BCN-functionalized antibody to label the surface of target cells, followed by detection with an azide-modified fluorescent probe.

Principle of the Method

The cell surface labeling strategy using BCN-HS-PEG2-bis(PNP) is a two-stage process.

  • Bioconjugation: A targeting protein (e.g., an antibody specific to a cell surface antigen) is covalently modified with the BCN-HS-PEG2-bis(PNP) linker. The PNP esters react with primary amines on the antibody to form a stable conjugate, thereby equipping the antibody with a BCN moiety for click chemistry.

  • Cell Surface Labeling and Detection: The BCN-modified antibody is incubated with a cell population. It binds specifically to its target antigen on the cell surface. Subsequently, a fluorescent dye that has been modified with an azide (B81097) group is added. The azide group on the dye reacts specifically with the BCN group on the antibody via SPAAC, resulting in the fluorescent labeling of the target cells. This reaction is rapid and bioorthogonal, ensuring high specificity and compatibility with living cells.[8][9]

Experimental Workflow and Signaling Pathways

Experimental Workflow: Two-Step Cell Surface Labeling

The overall workflow involves the preparation of the BCN-conjugated antibody, followed by the labeling of live cells.

G cluster_0 Step 1: Bioconjugation cluster_1 Step 2: Cell Surface Labeling Ab Antibody (with -NH2 groups) React1 Amine-Reactive Conjugation (pH 8.0-8.5) Ab->React1 Linker BCN-HS-PEG2-bis(PNP) Linker->React1 BCN_Ab BCN-Antibody Conjugate Purify1 Purification (e.g., SEC) BCN_Ab->Purify1 BCN_Ab_purified Purified BCN-Antibody Purify1->BCN_Ab_purified Use in Step 2 React1->BCN_Ab Cells Live Target Cells Bind Antibody Binding to Cell Surface Antigen Cells->Bind BCN_Ab_purified->Bind Azide_Dye Azide-Fluorophore React2 Copper-Free Click Chemistry (SPAAC) Azide_Dye->React2 Labeled_Cells Fluorescently Labeled Cells Analysis Analysis (e.g., Flow Cytometry, Microscopy) Labeled_Cells->Analysis Bind->React2 React2->Labeled_Cells

Figure 1. Experimental workflow for two-step cell surface labeling.

Data Presentation

Table 1: Recommended Parameters for Antibody Conjugation
ParameterRecommended ValueNotes
Antibody Concentration2-5 mg/mLHigher concentrations can improve labeling efficiency.[2] Ensure antibody is in an amine-free buffer.
Reaction Buffer0.1 M Sodium Bicarbonate or PBSpH should be adjusted to 8.0-8.5 for optimal amine reactivity.[2] Avoid buffers containing primary amines (e.g., Tris).
Molar Ratio (Linker:Ab)5:1 to 20:1This should be optimized for your specific antibody to achieve the desired degree of labeling without affecting antigen binding.
Reaction Time1-2 hoursAt room temperature.
Quenching (Optional)50 mM Tris or GlycineAdd to quench any unreacted PNP ester.
Purification MethodSize Exclusion Chromatography (SEC) or DialysisTo remove unconjugated linker.
Table 2: Recommended Parameters for Live Cell Labeling with SPAAC
ParameterRecommended ValueNotes
BCN-Antibody Conc.1-10 µg/mLThis is a starting point and should be optimized based on the antibody's affinity and target antigen expression.
Azide-Fluorophore Conc.10-50 µMHigher concentrations may increase background. Titration is recommended.[4]
Incubation Time (Ab)30-60 minutesAt 4°C or on ice to prevent receptor internalization.
Incubation Time (SPAAC)30-60 minutesAt room temperature or 37°C, protected from light.[4]
Cell Density1-5 x 10⁶ cells/mL
Wash BufferPBS with 1% BSA or FBSTo reduce non-specific binding.

Experimental Protocols

Protocol 1: Conjugation of Antibody with BCN-HS-PEG2-bis(PNP)

This protocol is adapted from standard procedures for labeling antibodies with amine-reactive esters.[1][2][10]

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS)

  • BCN-HS-PEG2-bis(PNP)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

Procedure:

  • Prepare the Antibody:

    • Adjust the concentration of the antibody to 2.5 mg/mL in Reaction Buffer.[2] If your antibody is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer (e.g., PBS) via dialysis or buffer exchange column.

  • Prepare the Linker Stock Solution:

    • Immediately before use, dissolve BCN-HS-PEG2-bis(PNP) in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction:

    • Calculate the volume of the 10 mM linker stock solution needed for the desired molar excess (refer to Table 1).

    • Add the calculated volume of the linker stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[1]

  • Purification of the Conjugate:

    • Separate the BCN-labeled antibody from the unreacted linker using a size exclusion chromatography column (e.g., a desalting column) equilibrated with PBS.

    • Collect fractions and measure the protein concentration (e.g., using a Nanodrop or Bradford assay).

    • Pool the fractions containing the purified BCN-antibody conjugate.

  • Storage:

    • Store the BCN-antibody conjugate at 4°C for short-term use or aliquot and store at -20°C or -80°C for long-term storage. Add a stabilizing agent like BSA if the final concentration is low (<1 mg/mL).

Protocol 2: Fluorescent Labeling of Cell Surfaces

This protocol outlines the use of the BCN-antibody conjugate for live-cell labeling via copper-free click chemistry.[4][11]

Materials:

  • Purified BCN-antibody conjugate (from Protocol 1)

  • Target cells in suspension

  • Azide-modified fluorophore (e.g., Azide-AF488, Azide-Cy5)

  • Labeling Buffer: PBS with 1% Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)

  • Flow cytometry tubes or imaging plates/slides

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them once with cold Labeling Buffer.

    • Resuspend the cells in cold Labeling Buffer at a concentration of 1-5 x 10⁶ cells/mL.

  • Primary Labeling with BCN-Antibody:

    • Add the BCN-antibody conjugate to the cell suspension at a pre-optimized concentration (e.g., 5 µg/mL).

    • Incubate for 30-60 minutes on ice or at 4°C to allow antibody binding to the cell surface antigen while minimizing internalization.

    • Wash the cells three times with cold Labeling Buffer to remove unbound BCN-antibody.

  • Secondary Labeling with Azide-Fluorophore (SPAAC Reaction):

    • Prepare a solution of the azide-fluorophore in Labeling Buffer at the desired concentration (e.g., 25 µM).

    • Resuspend the cell pellet in the azide-fluorophore solution.

    • Incubate for 30-60 minutes at room temperature or 37°C, protected from light.[4]

  • Final Washes and Analysis:

    • Wash the cells three times with cold Labeling Buffer to remove unreacted azide-fluorophore.

    • Resuspend the final cell pellet in an appropriate buffer for analysis.

    • Analyze the labeled cells promptly by flow cytometry or fluorescence microscopy.

Conclusion

The BCN-HS-PEG2-bis(PNP) linker provides a robust and versatile tool for the targeted labeling of cell surfaces. By combining amine-reactive conjugation with the bioorthogonality of copper-free click chemistry, researchers can achieve high specificity and signal-to-noise ratios in complex biological systems. The protocols provided herein offer a comprehensive guide for the successful implementation of this two-step labeling strategy, with opportunities for optimization to suit specific experimental needs. This methodology is highly valuable for applications ranging from basic cell research and imaging to the development of targeted therapeutics and diagnostics.

References

Application Notes and Protocols for BCN-HS-PEG2-bis(PNP): A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and optimal reaction conditions for the use of BCN-HS-PEG2-bis(PNP), a heterobifunctional linker designed for the sequential conjugation of biomolecules. This linker is particularly valuable in the field of antibody-drug conjugate (ADC) development, offering a strategic approach to linking payloads to antibodies or other targeting moieties.

The BCN-HS-PEG2-bis(PNP) linker incorporates three key functionalities:

  • Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for conjugation to azide-modified molecules.[1][2]

  • bis-p-Nitrophenyl (PNP) Esters: Two amine-reactive groups that form stable carbamate (B1207046) bonds with primary amines, such as those found on lysine (B10760008) residues or at the N-terminus of proteins and peptides.[3][4]

  • Polyethylene Glycol (PEG2) Spacer: A short, hydrophilic spacer that enhances solubility, reduces aggregation, and minimizes steric hindrance during conjugation.[1][2]

This unique combination of reactive groups allows for a controlled, stepwise conjugation strategy, making it a powerful tool for the construction of complex bioconjugates.

Principle of Reaction

The conjugation strategy using BCN-HS-PEG2-bis(PNP) typically involves a two-stage process. First, the two PNP esters are sequentially reacted with amine-containing molecules. Subsequently, the BCN group is available for a highly specific and efficient SPAAC reaction with an azide-functionalized biomolecule. The p-nitrophenyl (PNP) carbonate groups react with primary amines to form a stable carbamate linkage.[3] This reaction is analogous to the more common N-hydroxysuccinimide (NHS) ester chemistry and is most efficient at slightly alkaline pH.[5][6][7] The BCN group's high reactivity towards azides allows for a bioorthogonal "click" reaction that can be performed under mild, physiological conditions without the need for a cytotoxic copper catalyst.[8][9]

Experimental Protocols

Materials and Equipment:

  • BCN-HS-PEG2-bis(PNP)

  • Amine-containing molecule 1 (e.g., a peptide linker or cytotoxin)

  • Amine-containing molecule 2 (e.g., a targeting ligand or another payload)

  • Azide-modified biomolecule (e.g., an antibody)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[5][10][11]

  • Reaction Buffer: Amine-free buffer, e.g., Phosphate Buffered Saline (PBS), HEPES, or Borate buffer, pH 7.2-8.5.[10] Do not use Tris or glycine (B1666218) buffers as they contain primary amines.[5]

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0

  • Purification system: Size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) system suitable for the biomolecules being conjugated.

  • Spectrophotometer and other analytical equipment for characterization (e.g., HPLC, mass spectrometry).

Protocol 1: Sequential Amine Conjugation followed by SPAAC

This protocol describes the sequential reaction of the two PNP esters with two different amine-containing molecules, followed by the SPAAC reaction with an azide-modified biomolecule.

Step 1: Reaction of the First PNP Ester with Amine 1

  • Reagent Preparation:

    • Allow the vial of BCN-HS-PEG2-bis(PNP) to equilibrate to room temperature before opening to prevent moisture condensation.[5][6]

    • Prepare a stock solution of BCN-HS-PEG2-bis(PNP) (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[7][10]

    • Dissolve the first amine-containing molecule (Amine 1) in the Reaction Buffer.

  • Conjugation Reaction:

    • Add a 1.1 to 1.5-fold molar excess of the BCN-HS-PEG2-bis(PNP) stock solution to the solution of Amine 1. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of protein substrates.[10]

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[12] The optimal reaction time should be determined empirically.

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Purification (Optional but Recommended):

    • Purify the product (BCN-HS-PEG2-(PNP)-(Amine 1)) to remove excess linker using an appropriate method such as SEC or dialysis.

Step 2: Reaction of the Second PNP Ester with Amine 2

  • Reagent Preparation:

    • Dissolve the second amine-containing molecule (Amine 2) in the Reaction Buffer.

  • Conjugation Reaction:

    • Add a 1.5 to 5-fold molar excess of Amine 2 to the purified product from Step 1.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

    • Monitor the reaction progress.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any remaining reactive PNP esters.[1]

    • Incubate for 15-30 minutes at room temperature.[1]

  • Purification:

    • Purify the BCN-functionalized intermediate (BCN-HS-PEG2-(Amine 1)-(Amine 2)) to remove excess reagents and byproducts.

Step 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

  • Reagent Preparation:

    • Prepare the azide-modified biomolecule in a compatible buffer (e.g., PBS, pH 7.4).

  • SPAAC Reaction:

    • Add a 1.5 to 5-fold molar excess of the purified BCN-functionalized intermediate from Step 2 to the azide-modified biomolecule.[1]

    • Incubate the reaction for 2-12 hours at room temperature or 37°C. Higher temperatures can accelerate the reaction.[1][12]

  • Final Purification:

    • Purify the final conjugate to remove any unreacted starting materials using a suitable method such as SEC, dialysis, or TFF.

  • Characterization:

    • Characterize the final conjugate for purity, concentration, and degree of labeling (DOL) or drug-to-antibody ratio (DAR) using appropriate analytical techniques.

Quantitative Data Summary

The optimal reaction conditions should be empirically determined for each specific application. The following tables provide recommended starting ranges for key reaction parameters.

Table 1: Recommended Conditions for PNP-Ester Amine Coupling

ParameterRecommended RangeNotes
pH 7.2 - 8.5Higher pH increases the rate of both conjugation and hydrolysis of the PNP ester. A compromise is often necessary.[7][10]
Temperature 4°C - 25°CLower temperatures can minimize hydrolysis and potential degradation of sensitive biomolecules.[1]
Linker:Amine Molar Ratio 1.1:1 to 5:1The optimal ratio depends on the desired degree of labeling and the reactivity of the amine.
Reaction Time 1 - 4 hoursCan be extended (e.g., overnight at 4°C) for less reactive components.[12]
Solvent Amine-free aqueous buffer with <10% DMSO or DMFOrganic co-solvents are often necessary to dissolve the linker.[10]

Table 2: Recommended Conditions for BCN-Azide SPAAC Reaction

ParameterRecommended RangeNotes
pH 6.5 - 7.5SPAAC is generally tolerant of a wide pH range, but this range is optimal for most biomolecules.
Temperature 25°C - 37°CHigher temperatures can increase the reaction rate.[1]
BCN:Azide (B81097) Molar Ratio 1.5:1 to 5:1An excess of the BCN-containing molecule is typically used to drive the reaction to completion.[1]
Reaction Time 2 - 12 hoursReaction times can vary depending on the specific BCN and azide reactants.[12]
Solvent Aqueous buffer (e.g., PBS)The reaction is bioorthogonal and proceeds well in aqueous media.[9]
Visualizations

Diagram 1: Two-Stage Conjugation Workflow

G cluster_0 Stage 1: Amine Couplings cluster_1 Stage 2: SPAAC Reaction Amine1 Amine-Containing Molecule 1 Intermediate1 BCN-HS-PEG2-(PNP)-(Amine 1) Amine1->Intermediate1 + Linker (Step 1) Linker BCN-HS-PEG2-bis(PNP) Linker->Intermediate1 Intermediate2 BCN-HS-PEG2-(Amine 1)-(Amine 2) Intermediate1->Intermediate2 + Amine 2 (Step 2) Amine2 Amine-Containing Molecule 2 Amine2->Intermediate2 Final_Conjugate Final Bioconjugate Intermediate2->Final_Conjugate + Azide (Step 3) Azide Azide-Modified Biomolecule Azide->Final_Conjugate

Caption: Workflow for two-stage bioconjugation.

Diagram 2: Core Reaction Mechanisms

G cluster_amine Amine Coupling cluster_spaac SPAAC Reaction amine_struct R-NH₂ + PNP-Ester → R-NH-C(O)-Linker + p-Nitrophenol spaac_struct BCN-Linker + N₃-Biomolecule → Triazole-Linked Conjugate

Caption: Core chemical transformations involved.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heterobifunctional linker BCN-HS-PEG2-bis(PNP) is a versatile tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This linker features three key components: a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a short polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and two p-nitrophenyl (PNP) activated esters for covalent linkage to primary amines.[1][2] The dual PNP esters allow for the attachment of two molecules, such as a targeting moiety and a therapeutic payload, or for increasing the drug-to-antibody ratio (DAR) in ADCs.

The selection of an appropriate buffer system is critical for successful conjugation, as it directly impacts the reactivity and stability of both the BCN and PNP ester functionalities. This document provides detailed recommendations and protocols for the use of BCN-HS-PEG2-bis(PNP) in bioconjugation workflows.

Recommended Buffer Systems

The conjugation strategy for BCN-HS-PEG2-bis(PNP) typically involves a two-step process: first, the reaction of the PNP esters with amine-containing molecules, followed by the SPAAC reaction of the BCN group with an azide-functionalized partner. The buffer system must be carefully chosen to optimize the primary conjugation step involving the PNP esters.

The reaction of PNP esters with primary amines is highly pH-dependent. An optimal pH range of 7.2-8.5 is recommended to balance the nucleophilicity of the amine groups and the rate of hydrolysis of the PNP ester.[3][4][5] At lower pH, the amine is protonated and less reactive, while at higher pH, the hydrolysis of the ester becomes a significant competing reaction.[6]

Key Considerations for Buffer Selection:

  • Amine-Free Buffers: It is crucial to use buffers that do not contain primary or secondary amines, as these will compete with the target molecule for reaction with the PNP esters.[4][7]

  • pH Control: Maintaining a stable pH within the optimal range is essential for reproducible results.

  • Compatibility: The buffer should be compatible with the biomolecules being conjugated and should not cause denaturation or aggregation.

Recommended Buffers for PNP Ester Conjugation
Buffer SystemRecommended ConcentrationOptimal pH RangeNotes
Phosphate-Buffered Saline (PBS)1X (e.g., 0.1 M phosphate, 0.15 M NaCl)7.2 - 7.5Widely used and provides good buffering capacity in the lower end of the optimal range. Ensure the PBS formulation is free of primary amines.[8]
Sodium Bicarbonate Buffer50 - 100 mM8.0 - 8.5A good choice for reactions requiring a slightly more basic pH to enhance amine reactivity.[4]
Borate Buffer50 mM8.0 - 8.5An alternative to bicarbonate buffer for maintaining a basic pH.[4]

Experimental Protocols

The following protocols provide a general framework for the conjugation of amine-containing molecules to BCN-HS-PEG2-bis(PNP). Optimization may be required for specific applications.

Protocol 1: Conjugation of an Amine-Containing Molecule to BCN-HS-PEG2-bis(PNP)

This protocol describes the reaction of the PNP esters on the linker with a molecule containing primary amines (e.g., a peptide, small molecule, or protein).

Materials:

  • BCN-HS-PEG2-bis(PNP)

  • Amine-containing molecule (e.g., peptide, protein)

  • Reaction Buffer: 1X PBS, pH 7.4 or 100 mM Sodium Bicarbonate, pH 8.3

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system (e.g., size-exclusion chromatography (SEC), dialysis)

Procedure:

  • Preparation of Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the chosen reaction buffer to a final concentration of 1-10 mg/mL.[9]

    • If the stock solution of the molecule is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.

  • Preparation of BCN-HS-PEG2-bis(PNP) Stock Solution:

    • Equilibrate the vial of BCN-HS-PEG2-bis(PNP) to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF.[8]

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the BCN-HS-PEG2-bis(PNP) stock solution to the solution of the amine-containing molecule.[10] The optimal molar ratio should be determined empirically.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to avoid denaturation of proteins.[8][9]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[8][10] Gentle mixing is recommended.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM.[11]

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and by-products using an appropriate method such as SEC or dialysis.

Workflow for PNP Ester Conjugation

PNP_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_biomolecule Prepare Amine-Molecule in Amine-Free Buffer (pH 7.2-8.5) initiate_reaction Initiate Reaction: Add Linker to Molecule prep_biomolecule->initiate_reaction prep_linker Prepare BCN-HS-PEG2-bis(PNP) in Anhydrous DMSO/DMF prep_linker->initiate_reaction incubate Incubate: 1-2h at RT or overnight at 4°C initiate_reaction->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (SEC or Dialysis) quench->purify

Caption: Workflow for conjugating an amine-containing molecule.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The BCN moiety of the resulting conjugate is now available for a highly selective and bioorthogonal reaction with an azide-functionalized molecule.

Key Features of BCN-Azide SPAAC:

  • Biocompatibility: The reaction proceeds without the need for a cytotoxic copper catalyst, making it suitable for use in living systems.[12]

  • Mild Conditions: The conjugation occurs efficiently in aqueous buffers at physiological pH and ambient temperatures.[12]

  • High Selectivity: The BCN and azide (B81097) groups react specifically with each other with minimal cross-reactivity with other functional groups.[13]

  • Stability: The resulting triazole linkage is highly stable.[12]

The optimal pH for SPAAC reactions using BCN linkers is typically between 7.0 and 8.5. The buffers used for the initial PNP ester conjugation are generally suitable for the subsequent SPAAC reaction.

Signaling Pathway Context: ADC Internalization and Payload Release

ADC_Pathway cluster_cell_surface Cell Surface cluster_internalization Internalization cluster_release Payload Release cluster_action Cellular Action ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Payload Active Payload Lysosome->Payload Linker Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Signaling

Caption: Generalized ADC internalization and payload release pathway.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the conjugation reactions. These values should be used as a starting point and may require optimization.

Table 1: Recommended Reaction Conditions for PNP Ester Conjugation
ParameterRecommended ValueReference
Buffer PBS, Sodium Bicarbonate, Borate[4][8]
pH 7.2 - 8.5[3][4][5]
Molar Excess of Linker 10 - 50 fold[10]
Reaction Time 1 - 2 hours at RT, or overnight at 4°C[8][10]
Temperature Room Temperature or 4°C[8][10]
Solvent Concentration < 10% (DMSO or DMF)[8][9]
Table 2: Stability of BCN Linker
ConditionHalf-lifeNoteReference
In presence of Glutathione (GSH)~6 hoursBCN is significantly more stable than DBCO in the presence of thiols.[14]
Acidic ConditionsStability may be limitedProlonged exposure to strong acidic conditions should be avoided.[15]

Troubleshooting

IssuePossible CauseRecommended Solution
Low Conjugation Efficiency - Suboptimal pH.- Hydrolyzed linker.- Presence of primary amines in the buffer.- Ensure the reaction buffer pH is within the 7.2-8.5 range.- Use fresh, anhydrous DMSO/DMF to prepare the linker stock solution immediately before use.- Use an amine-free buffer like PBS or sodium bicarbonate.
Protein Aggregation - High concentration of organic solvent.- Inappropriate buffer conditions.- Keep the final concentration of DMSO or DMF below 10%.- Screen different buffers and pH values to find the optimal conditions for your specific protein.
Non-specific Labeling - Reaction of BCN with free thiols (cysteine residues).- If non-specific labeling via the BCN group is a concern, consider blocking free thiols with a reagent like iodoacetamide (B48618) prior to the SPAAC reaction.[16]

References

Application Note: Streamlining ADC Development with BCN-HS-PEG2-bis(PNP) for Targeted Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the use of BCN-HS-PEG2-bis(PNP) for the targeted labeling of proteins, a critical step in the development of Antibody-Drug Conjugates (ADCs) and other protein conjugates. We offer detailed protocols for molar ratio calculations, the protein labeling procedure, and subsequent characterization of the conjugate using Hydrophobic Interaction Chromatography (HIC). The methodologies are presented to ensure reproducibility and to provide a clear framework for optimizing conjugation reactions to achieve the desired degree of labeling (DOL).

Introduction

BCN-HS-PEG2-bis(PNP) is a heterobifunctional linker that plays a pivotal role in modern bioconjugation strategies, particularly in the construction of ADCs.[1] This linker features a bicyclononyne (BCN) group for copper-free click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and two p-nitrophenyl (PNP) activated carbonate groups for efficient reaction with primary amines on proteins, such as the side chain of lysine (B10760008) residues.[1][2] The precise control over the molar ratio of the linker to the protein is paramount to achieving a desired drug-to-antibody ratio (DAR), which in turn influences the efficacy and safety profile of the resulting ADC. This document outlines the necessary steps to calculate the optimal molar ratio and perform the conjugation reaction, followed by analytical techniques to characterize the final product.

Key Experimental Protocols

Molar Ratio Calculation for Protein Labeling

The extent of protein labeling is primarily controlled by the molar excess of the BCN-HS-PEG2-bis(PNP) linker relative to the protein. An insufficient molar ratio can lead to a low degree of labeling, while an excessive ratio may result in protein precipitation or loss of biological activity. The optimal molar ratio is empirical and should be determined for each specific protein and linker combination.

Table 1: Recommended Starting Molar Ratios for Labeling

Protein ConcentrationRecommended Molar Excess (Linker:Protein)
1-2 mg/mL5:1 to 10:1
2-5 mg/mL3:1 to 8:1
5-10 mg/mL2:1 to 5:1

Calculation Example:

To label 2 mg of a 150 kDa antibody with a 10-fold molar excess of BCN-HS-PEG2-bis(PNP) (MW ≈ 835.7 g/mol ):

  • Calculate moles of antibody: (2 mg) / (150,000 g/mol ) = 1.33 x 10-8 mol

  • Calculate moles of linker needed (10-fold excess): (1.33 x 10-8 mol) x 10 = 1.33 x 10-7 mol

  • Calculate mass of linker needed: (1.33 x 10-7 mol) x (835.7 g/mol ) = 1.11 x 10-4 g = 0.111 mg

Protein Labeling Protocol with BCN-HS-PEG2-bis(PNP)

This protocol describes a general method for labeling a protein with BCN-HS-PEG2-bis(PNP).

Materials:

  • Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • BCN-HS-PEG2-bis(PNP)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Protein Preparation: Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.

  • Linker Preparation: Immediately before use, dissolve BCN-HS-PEG2-bis(PNP) in anhydrous DMSO to a stock concentration of 10 mM.

  • Labeling Reaction: a. Add the calculated volume of the BCN-HS-PEG2-bis(PNP) stock solution to the protein solution. The final concentration of DMSO should not exceed 10% (v/v) to avoid protein denaturation. b. Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted linker and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein in Amine-Free Buffer mix Mix Protein and Linker protein_prep->mix linker_prep Dissolve Linker in DMSO linker_prep->mix incubate Incubate (1-2h at RT) mix->incubate purify Purify Conjugate (Desalting/Dialysis) incubate->purify analyze Characterize Conjugate (HIC, UV-Vis) purify->analyze

Caption: Experimental workflow for protein labeling.

Characterization by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful analytical technique for determining the drug-to-antibody ratio (DAR) and assessing the heterogeneity of the conjugate.[3][4][5] The separation is based on the hydrophobicity of the protein, which increases with the number of conjugated linker molecules.

Table 2: Typical HIC-HPLC Conditions for ADC Analysis

ParameterCondition
Column e.g., Butyl-NPR, TSKgel Butyl-NPR
Mobile Phase A 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
Mobile Phase B 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
Gradient 0-100% B over 30 minutes
Flow Rate 0.8 mL/min
Detection UV at 280 nm
Column Temperature 25°C

Data Interpretation:

The HIC chromatogram will show a series of peaks, with the unconjugated protein eluting first, followed by species with increasing degrees of labeling (DAR1, DAR2, etc.). The weighted average DAR can be calculated from the peak areas.

Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry

The DOL can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at a wavelength specific to the attached molecule if it has a chromophore. Since BCN-HS-PEG2-bis(PNP) itself does not have a strong chromophore in the near-UV/Vis range after conjugation, this method is more applicable after the BCN group has been reacted with an azide-containing payload that is chromophoric.

For determining the protein concentration of the conjugate, the Beer-Lambert law is used.[6][7]

Protein Concentration (mg/mL) = (A280 / εprot) x Path length (cm) x Dilution factor

Where A280 is the absorbance at 280 nm and εprot is the molar extinction coefficient of the protein.

Signaling Pathway and Reaction Mechanism

The primary reaction in the labeling process is the formation of a stable carbamate (B1207046) bond between the p-nitrophenyl activated carbonate groups of the linker and the primary amine groups (e.g., lysine residues) on the protein surface.

G protein Protein-NH₂ conjugate Protein-NH-CO-Linker protein->conjugate Nucleophilic Acyl Substitution linker BCN-HS-PEG₂-bis(PNP) linker->conjugate pnp p-Nitrophenol linker->pnp Leaving Group

Caption: Reaction of BCN-HS-PEG2-bis(PNP) with a protein amine.

Conclusion

The successful conjugation of proteins with BCN-HS-PEG2-bis(PNP) is a critical process in the development of targeted therapeutics. By carefully controlling the molar ratio of linker to protein and following robust labeling and purification protocols, researchers can generate well-defined conjugates. The subsequent characterization by HIC provides essential information on the degree of labeling and the heterogeneity of the product, ensuring the quality and consistency required for downstream applications in research and drug development.

References

Application Note: High-Purity Purification of BCN-HS-PEG2-bis(PNP) Conjugates Using Size Exclusion Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of BCN-HS-PEG2-bis(PNP) conjugates using Size Exclusion Chromatography (SEC). This method effectively separates the desired bifunctional linker from smaller impurities, including hydrolyzed starting materials and excess reagents, which is critical for ensuring the quality and consistency of subsequent bioconjugation reactions in drug development. The protocol outlines the required materials, instrument parameters, and data analysis steps. Additionally, illustrative quantitative data and visual diagrams are provided to guide researchers through the purification workflow and the structural components of the conjugate.

Introduction

BCN-HS-PEG2-bis(PNP) is a heterobifunctional linker that plays a crucial role in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. It features a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a short polyethylene (B3416737) glycol (PEG2) spacer to enhance solubility, and two p-nitrophenyl (PNP) activated esters for conjugation to amine-containing molecules. The purity of this linker is paramount, as contaminants can lead to unwanted side reactions, reduced conjugation efficiency, and variability in the final drug product.

Size Exclusion Chromatography (SEC) is a powerful technique that separates molecules based on their hydrodynamic volume.[1] Larger molecules pass through the column more quickly, while smaller molecules enter the pores of the stationary phase and have a longer retention time.[1] This makes SEC an ideal method for purifying the BCN-HS-PEG2-bis(PNP) conjugate from smaller potential impurities such as hydrolyzed p-nitrophenol (PNP-OH).

Experimental Protocol

This protocol details the preparative SEC purification of a BCN-HS-PEG2-bis(PNP) conjugate.

Materials and Equipment
  • Chromatography System: Preparative High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC) system equipped with a UV detector.

  • SEC Column: A column suitable for the separation of small molecules in the range of 500-2000 Da. A column with a small pore size (e.g., <100 Å) is recommended for high resolution in this molecular weight range.

  • Mobile Phase/Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4. The mobile phase should be filtered and degassed before use.

  • Sample: Crude BCN-HS-PEG2-bis(PNP) conjugate dissolved in the mobile phase.

  • Reagents:

    • BCN-HS-PEG2-bis(PNP) (crude reaction mixture)

    • Phosphate-Buffered Saline (PBS), pH 7.2

    • Acetonitrile (B52724) (for sample dissolution if necessary)

    • 0.22 µm syringe filters

Sample Preparation
  • Dissolve the crude BCN-HS-PEG2-bis(PNP) reaction mixture in a minimal amount of the mobile phase (PBS, pH 7.2). If solubility is an issue, a small percentage of an organic solvent like acetonitrile can be used, but the final concentration should be kept low to avoid affecting the separation.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Determine the concentration of the sample by measuring the absorbance at a wavelength where the PNP group absorbs (e.g., 400 nm).

Chromatographic Conditions
  • Column: Appropriate for small molecule separation (e.g., a column with a fractionation range of 100 to 7,000 Da).

  • Mobile Phase: Isocratic elution with Phosphate-Buffered Saline (PBS), pH 7.2.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: Ambient (20-25 °C)

  • Detection Wavelength: 280 nm and 400 nm (for PNP detection)

  • Injection Volume: 100 µL (can be optimized based on column dimensions and sample concentration)

Purification Procedure
  • Column Equilibration: Equilibrate the SEC column with the mobile phase at the specified flow rate until a stable baseline is achieved. This typically requires at least two column volumes.

  • Sample Injection: Inject the prepared sample onto the equilibrated column.

  • Elution and Fraction Collection: Monitor the elution profile using the UV detector. Collect fractions corresponding to the peaks observed in the chromatogram. The BCN-HS-PEG2-bis(PNP) conjugate is expected to elute first, followed by smaller impurities.

  • Analysis of Fractions: Analyze the collected fractions using an appropriate analytical method (e.g., analytical SEC, LC-MS) to confirm the purity of the desired product.

  • Pooling and Concentration: Pool the fractions containing the purified BCN-HS-PEG2-bis(PNP) conjugate. The purified product can be concentrated if necessary using techniques such as lyophilization or solvent evaporation under reduced pressure.

Data Presentation

The following table summarizes illustrative quantitative data from a typical SEC purification of a BCN-HS-PEG2-bis(PNP) conjugate.

Peak IDCompoundRetention Time (min)Peak Area (%) at 400 nmPurity (%)
1BCN-HS-PEG2-bis(PNP)12.596.2>95%
2Hydrolyzed Mono-PNP Intermediate14.22.8-
3p-Nitrophenol (PNP-OH)16.81.0-

Visualization of Workflow and Molecular Structure

Experimental Workflow

The following diagram illustrates the key steps in the SEC purification of the BCN-HS-PEG2-bis(PNP) conjugate.

G cluster_prep Sample Preparation cluster_sec SEC Purification cluster_analysis Analysis & Final Product dissolve Dissolve Crude Product in Mobile Phase filter Filter Sample (0.22 µm) dissolve->filter equilibrate Equilibrate SEC Column filter->equilibrate inject Inject Sample equilibrate->inject elute Isocratic Elution (PBS, pH 7.2) inject->elute collect Collect Fractions elute->collect analyze Analyze Fractions (Analytical SEC/LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool concentrate Concentrate Product pool->concentrate end end concentrate->end Purified Conjugate

Caption: Experimental workflow for the purification of BCN-HS-PEG2-bis(PNP).

Logical Relationship of Molecular Components

This diagram illustrates the key functional components of the BCN-HS-PEG2-bis(PNP) molecule and their intended roles in bioconjugation.

G BCN BCN Group (Bicyclo[6.1.0]nonyne) PEG PEG2 Spacer (Polyethylene Glycol) BCN->PEG for SPAAC (Click Chemistry) HS Hydrophilic Spacer PEG->HS enhances solubility PNP1 p-Nitrophenyl Ester 1 HS->PNP1 for amine conjugation PNP2 p-Nitrophenyl Ester 2 HS->PNP2 for amine conjugation

Caption: Functional components of the BCN-HS-PEG2-bis(PNP) linker.

Conclusion

The Size Exclusion Chromatography protocol detailed in this application note provides a robust and effective method for the purification of BCN-HS-PEG2-bis(PNP) conjugates. By efficiently removing smaller impurities, this method ensures high purity of the final product, which is essential for the successful and reproducible synthesis of antibody-drug conjugates and other targeted therapies. The provided illustrative data and diagrams serve as a practical guide for researchers in the field of drug development and bioconjugation.

References

Application Notes and Protocols for BCN-HS-PEG2-bis(PNP) in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCN-HS-PEG2-bis(PNP) is a heterobifunctional linker designed for the development of targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs). This linker facilitates a versatile and efficient two-step conjugation strategy, enabling the precise attachment of a payload to a targeting moiety. Its structure comprises three key components:

  • Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that is highly reactive towards azides via copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is ideal for biological applications as it proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.

  • Hydrophilic PEG2 Spacer: A discrete polyethylene (B3416737) glycol (PEG) unit with two ethylene (B1197577) glycol repeats. This spacer enhances the aqueous solubility and reduces the potential for aggregation of the resulting conjugate. It also provides spatial separation between the targeting molecule and the payload, which can be crucial for maintaining the biological activity of both components.

  • bis(p-nitrophenyl) Carbonate (bis(PNP)): Two p-nitrophenyl carbonate groups that act as reactive sites for conjugation. These groups can react with nucleophiles, such as amines, although specific reaction conditions can be tailored. In the context of the described application, one PNP group is displaced during the formation of a carbamate (B1207046) linkage with a drug-linker moiety.

These application notes provide an overview of the utility of BCN-HS-PEG2-bis(PNP) in constructing ADCs and detailed protocols for key experimental procedures.

Mechanism of Action in Antibody-Drug Conjugate (ADC) Formation

The use of BCN-HS-PEG2-bis(PNP) in ADC development involves a sequential two-stage process. This strategy allows for the pre-formation of a drug-linker complex which is then conjugated to the antibody. This approach offers excellent control over the stoichiometry of the final ADC.

A primary application of this linker is in creating ADCs that target the CD30 receptor, which is expressed on various lymphomas. The general workflow for creating such an ADC is as follows:

  • Drug-Linker Synthesis: The BCN-HS-PEG2-bis(PNP) linker is first reacted with a drug molecule that contains a suitable nucleophile. For instance, it can be conjugated to a peptide linker-drug combination, such as valine-citrulline-p-aminobenzyl alcohol (vc-PABC) linked to a potent cytotoxic agent like monomethyl auristatin E (MMAE). This reaction typically involves the displacement of one of the p-nitrophenyl groups to form a stable carbamate bond, resulting in a BCN-functionalized drug-linker complex.

  • Antibody Modification: The targeting antibody, such as an anti-CD30 monoclonal antibody, is separately modified to introduce an azide (B81097) group. This is typically achieved by reacting the antibody with an azide-containing reagent that targets specific amino acid residues (e.g., lysines or cysteines).

  • Copper-Free Click Chemistry Conjugation: The azide-modified antibody is then reacted with the BCN-functionalized drug-linker complex. The highly efficient and specific SPAAC reaction forms a stable triazole linkage, covalently attaching the drug-linker to the antibody.

This targeted delivery system is designed to circulate in the bloodstream until the antibody recognizes and binds to the CD30 antigen on the surface of tumor cells. Upon binding, the ADC-antigen complex is internalized by the cell, and the cytotoxic payload is released, leading to cancer cell death.

Experimental Protocols

The following are detailed protocols for the synthesis of a drug-linker complex using BCN-HS-PEG2-bis(PNP) and its subsequent conjugation to an azide-modified antibody.

Protocol 1: Synthesis of BCN-PEG2-Linker-Payload (vc-PABC-MMAE) Complex

This protocol describes the reaction of BCN-HS-PEG2-bis(PNP) with a pre-formed vc-PABC-MMAE payload.

Materials:

  • BCN-HS-PEG2-bis(PNP) (referred to as Compound 62 in some literature)

  • vc-PABC-MMAE (or other suitable amine-containing payload)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer (MS) for characterization

Procedure:

  • Dissolve vc-PABC-MMAE in anhydrous DMF to a final concentration of 10 mg/mL.

  • Add 1.5 equivalents of BCN-HS-PEG2-bis(PNP) to the solution.

  • Add 3.0 equivalents of TEA or DIPEA to the reaction mixture to act as a base.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by HPLC-MS.

  • Upon completion, purify the BCN-PEG2-vc-PABC-MMAE conjugate by preparative HPLC.

  • Lyophilize the pure fractions to obtain the final product as a solid.

  • Characterize the final product by mass spectrometry to confirm the molecular weight.

Table 1: Example Reagent Quantities for Drug-Linker Synthesis

ReagentMolecular Weight ( g/mol )Amount (mg)Moles (µmol)Molar Equivalents
vc-PABC-MMAE~1316107.61.0
BCN-HS-PEG2-bis(PNP)~8219.411.41.5
Triethylamine101.192.3 (3.2 µL)22.83.0
Protocol 2: Antibody-Drug Conjugation via Copper-Free Click Chemistry

This protocol details the conjugation of the BCN-functionalized drug-linker to an azide-modified anti-CD30 antibody.

Materials:

  • Azide-modified anti-CD30 antibody (in a suitable buffer, e.g., PBS pH 7.4)

  • BCN-PEG2-vc-PABC-MMAE (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Size-Exclusion Chromatography (SEC) system (e.g., Sephadex G-25) for purification

  • UV-Vis Spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) HPLC for Drug-to-Antibody Ratio (DAR) determination

Procedure:

  • Prepare a stock solution of the BCN-PEG2-vc-PABC-MMAE in DMSO at a concentration of 10 mM.

  • To the azide-modified anti-CD30 antibody solution (e.g., at 5 mg/mL in PBS), add a 5 to 10-fold molar excess of the BCN-functionalized drug-linker stock solution.

  • Gently mix the reaction and incubate at room temperature for 4-16 hours, or at 4°C for 24-48 hours.

  • After incubation, remove the excess, unconjugated drug-linker by size-exclusion chromatography (e.g., using a desalting column).

  • Collect the protein fractions containing the ADC.

  • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

  • Determine the average Drug-to-Antibody Ratio (DAR) by HIC-HPLC.

Table 2: Characterization of a Typical Anti-CD30 ADC

ParameterMethodTypical Result
Protein ConcentrationUV-Vis (A280)1-10 mg/mL
Drug-to-Antibody Ratio (DAR)HIC-HPLC3.5 - 4.5
Monomer PuritySEC-HPLC>95%
In Vitro Cell Potency (IC50)Cell-based cytotoxicity assay1-100 ng/mL (cell line dependent)

Visualizations

Logical Workflow for ADC Synthesis

The following diagram illustrates the two-stage process for synthesizing an Antibody-Drug Conjugate using the BCN-HS-PEG2-bis(PNP) linker.

ADC_Synthesis_Workflow cluster_0 Stage 1: Drug-Linker Synthesis cluster_1 Stage 2: Antibody Conjugation BCN_Linker BCN-HS-PEG2-bis(PNP) Drug_Linker BCN-PEG2-vc-PABC-MMAE BCN_Linker->Drug_Linker Reaction with Payload Payload vc-PABC-MMAE Payload->Drug_Linker ADC Anti-CD30 ADC Drug_Linker->ADC Copper-Free Click Chemistry Antibody Azide-Modified Anti-CD30 mAb Antibody->ADC

Caption: Workflow for ADC synthesis using BCN-HS-PEG2-bis(PNP).

Signaling Pathway of ADC Action

This diagram shows the proposed mechanism of action for a CD30-targeting ADC, from binding to the cancer cell to the induction of apoptosis.

ADC_Mechanism_of_Action ADC Anti-CD30 ADC CD30 CD30 Receptor on Tumor Cell ADC->CD30 Targeting Binding Binding CD30->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (e.g., MMAE) Lysosome->Payload_Release Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for a CD30-targeting ADC.

Application Notes and Protocols for the Conjugation of vc-PABC-MMAE with BCN-HS-PEG2-bis(PNP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a drug-linker conjugate, BCN-HS-PEG2-(vcPABC-MMAE)2, by conjugating the cytotoxic payload vc-PABC-MMAE to the bifunctional linker BCN-HS-PEG2-bis(PNP). This novel construct is designed for use in the development of Antibody-Drug Conjugates (ADCs), where the BCN (bicyclo[6.1.0]nonyne) group can be attached to an azide-modified antibody via strain-promoted alkyne-azide cycloaddition (SPAAC), a form of click chemistry. The protocol covers the necessary materials, step-by-step procedures for conjugation, purification, and characterization of the final product.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent, connected by a chemical linker. The linker system is a critical component, influencing the stability, pharmacokinetics, and efficacy of the ADC.

This protocol details the conjugation of two key components:

  • vc-PABC-MMAE: A widely used drug-linker, consisting of the potent antimitotic agent Monomethyl Auristatin E (MMAE), connected to a protease-cleavable linker.[1][2][3] The linker contains a valine-citrulline (vc) dipeptide, which is selectively cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells, and a p-aminobenzylcarbamate (PABC) self-immolative spacer.[4][5][] This ensures that the highly toxic MMAE is released preferentially inside the target cancer cells, minimizing systemic toxicity.[][8]

  • BCN-HS-PEG2-bis(PNP): A heterobifunctional linker. It features a BCN group for copper-free click chemistry conjugation to an azide-modified antibody. It also contains two p-nitrophenyl (PNP) active esters, which are reactive towards primary amines, allowing for the attachment of two drug-linker molecules. The PEG2 spacer enhances solubility and hydrophilicity.

The resulting conjugate, BCN-HS-PEG2-(vcPABC-MMAE)2, is a key intermediate for the site-specific, click-chemistry-based generation of ADCs with a drug-to-antibody ratio (DAR) of two.

Materials and Reagents

Reagent/MaterialSupplierRecommended Purity/Grade
vc-PABC-MMAECommercially Available>95%
BCN-HS-PEG2-bis(PNP)Commercially Available>95%
Anhydrous Dimethylformamide (DMF)Sigma-Aldrich≥99.8%
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich≥99.5%
Acetonitrile (ACN)Fisher ScientificHPLC Grade
Water, DeionizedMilliporeType 1
Formic Acid (FA)Sigma-AldrichLC-MS Grade
Diethyl Ether, AnhydrousSigma-Aldrich≥99.7%
Reversed-Phase C18 Silica GelWatersFor Flash Chromatography
Analytical & Preparative HPLC ColumnsWaters / AgilentC18, suitable for peptides

Experimental Protocols

Reagent Preparation
  • vc-PABC-MMAE Stock Solution:

    • Carefully weigh 10 mg of vc-PABC-MMAE in a microfuge tube.

    • Dissolve in anhydrous DMF to a final concentration of 10 mg/mL.

    • Vortex briefly to ensure complete dissolution. Prepare fresh before use.

  • BCN-HS-PEG2-bis(PNP) Solution:

    • Carefully weigh an appropriate amount of BCN-HS-PEG2-bis(PNP).

    • Dissolve in anhydrous DMF to a final concentration of 10 mg/mL.

    • Vortex briefly. Prepare fresh before use.

  • DIPEA Solution:

    • Prepare a 1 M stock solution of DIPEA in anhydrous DMF.

Conjugation of vc-PABC-MMAE to BCN-HS-PEG2-bis(PNP)

This reaction involves the nucleophilic attack of the primary amine of vc-PABC-MMAE on the p-nitrophenyl esters of BCN-HS-PEG2-bis(PNP), forming stable amide bonds.

Conjugation_Reaction cluster_reactants Reactants vc_PABC_MMAE vc-PABC-MMAE (2.2 equivalents) DIPEA DIPEA (Base) Anhydrous DMF vc_PABC_MMAE->DIPEA BCN_Linker BCN-HS-PEG2-bis(PNP) (1 equivalent) BCN_Linker->DIPEA Final_Product BCN-HS-PEG2-(vcPABC-MMAE)2 DIPEA->Final_Product Room Temp, 4-16h

Caption: Conjugation of vc-PABC-MMAE to BCN-HS-PEG2-bis(PNP).

  • Reaction Setup:

    • In a clean, dry glass vial equipped with a magnetic stir bar, add BCN-HS-PEG2-bis(PNP) solution (1 equivalent).

    • Add vc-PABC-MMAE stock solution (2.2 equivalents). The slight excess of the amine component ensures complete consumption of the bifunctional linker.

    • Add DIPEA solution to achieve a final concentration of ~2-3 equivalents. The base acts as a scavenger for the p-nitrophenol leaving group.

    • Ensure the final concentration of reactants is appropriate, typically in the range of 10-50 mM. The reaction volume can be adjusted with anhydrous DMF.

  • Incubation:

    • Seal the vial under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the reaction mixture at room temperature (20-25°C) for 4 to 16 hours.

    • Protect the reaction from light.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by analytical Reverse-Phase HPLC (RP-HPLC) or LC-MS.

    • Observe the consumption of the starting materials and the formation of the desired product peak. The reaction is considered complete when the BCN-HS-PEG2-bis(PNP) peak is no longer detectable.

Purification of BCN-HS-PEG2-(vcPABC-MMAE)2
  • Solvent Removal (Optional):

    • If necessary, the DMF can be removed under high vacuum using a rotary evaporator or a lyophilizer.

  • Precipitation:

    • Add the crude reaction mixture dropwise to a large volume (e.g., 20-fold excess) of cold anhydrous diethyl ether with vigorous stirring.

    • The product should precipitate out of the solution.

    • Centrifuge the suspension (e.g., 5000 x g for 10 minutes) to pellet the precipitate.

    • Carefully decant the ether. Wash the pellet with fresh cold ether and repeat the centrifugation.

    • Dry the crude product under vacuum.

  • Preparative RP-HPLC (Recommended):

    • For high purity, the crude product should be purified by preparative RP-HPLC on a C18 column.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid

    • Gradient: A suitable gradient, for example, 20% to 80% B over 30 minutes. The optimal gradient should be determined using analytical HPLC first.

    • Collect fractions corresponding to the main product peak.

    • Combine the pure fractions and lyophilize to obtain the final product as a white, fluffy solid.

Characterization of the Final Product

The purity and identity of the BCN-HS-PEG2-(vcPABC-MMAE)2 conjugate should be confirmed using standard analytical techniques.

ParameterMethodExpected Result
Purity Analytical RP-HPLC>95% (as determined by peak area at a suitable wavelength, e.g., 214 nm or 280 nm)
Identity LC-MS (ESI)Observation of the correct [M+H]+, [M+Na]+, or other adducts corresponding to the calculated molecular weight of the product.
Structure 1H NMR(For advanced characterization) Spectral data consistent with the proposed structure.

Workflow and Signaling Pathway Diagrams

Experimental Workflow

The overall workflow for the synthesis and purification of the drug-linker conjugate is summarized below.

experimental_workflow reagent_prep Reagent Preparation (vc-PABC-MMAE & BCN Linker in DMF) conjugation Conjugation Reaction (DMF, DIPEA, RT, 4-16h) reagent_prep->conjugation monitoring Reaction Monitoring (Analytical HPLC / LC-MS) conjugation->monitoring purification Purification (Preparative HPLC) monitoring->purification characterization Characterization (LC-MS, HPLC, NMR) purification->characterization final_product Final Product BCN-HS-PEG2-(vcPABC-MMAE)2 characterization->final_product ADC_MoA cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC Targeting Tumor Antigen Internalization Internalization via Endocytosis ADC->Internalization Binding Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of vc-Linker Lysosome->Cleavage Release Release of Free MMAE Cleavage->Release Tubulin MMAE Binds to Tubulin Release->Tubulin Death G2/M Arrest & Apoptosis Tubulin->Death

References

Application Notes and Protocols for Functionalizing Nanoparticles with BCN-HS-PEG2-bis(PNP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a critical step in the development of advanced therapeutic and diagnostic agents. BCN-HS-PEG2-bis(PNP) is a heterobifunctional linker designed for the surface modification of nanoparticles. This linker features two p-nitrophenyl (PNP) carbonate groups for covalent attachment to primary amines on the nanoparticle surface and a bicyclo[6.1.0]nonyne (BCN) group for subsequent bioorthogonal "click" chemistry reactions with azide-modified molecules. The polyethylene (B3416737) glycol (PEG) spacer enhances the colloidal stability of the nanoparticles in biological media, reducing non-specific protein adsorption and prolonging circulation time.[1][2][3] The "HS" designation in the name likely indicates high solubility in aqueous buffers.

This document provides detailed protocols for the functionalization of amine-presenting nanoparticles with BCN-HS-PEG2-bis(PNP) and their subsequent conjugation to azide-modified molecules. It also includes expected quantitative data and characterization methods to ensure successful surface modification.

Data Presentation

Successful functionalization of nanoparticles with BCN-HS-PEG2-bis(PNP) can be confirmed by monitoring changes in their physicochemical properties. The following table summarizes representative quantitative data obtained from the characterization of nanoparticles before and after functionalization. The exact values will vary depending on the specific nanoparticle core material, size, and surface chemistry.

Table 1: Physicochemical Characterization of Functionalized Nanoparticles

Nanoparticle FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles105 ± 50.18+35 ± 4
BCN-Functionalized Nanoparticles125 ± 80.21+5 ± 2

Note: Data are representative and based on the functionalization of nanoparticles with PEG linkers of similar size.[1]

Experimental Protocols

Part 1: Functionalization of Amine-Coated Nanoparticles with BCN-HS-PEG2-bis(PNP)

This protocol outlines the covalent attachment of the BCN-HS-PEG2-bis(PNP) linker to nanoparticles that have primary amine groups on their surface. The p-nitrophenyl carbonate groups react with primary amines to form stable carbamate (B1207046) bonds.[4][5]

Materials:

  • Amine-functionalized nanoparticles

  • BCN-HS-PEG2-bis(PNP)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 8.0-8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Washing Buffer: PBS or buffer of choice

  • Purification system (e.g., centrifuge, size exclusion chromatography, or dialysis cassettes)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Ensure the nanoparticles are well-sonicated to achieve a homogenous suspension.

  • Linker Preparation:

    • Immediately before use, prepare a 10-100 mM stock solution of BCN-HS-PEG2-bis(PNP) in anhydrous DMF or DMSO. The reagent is moisture-sensitive.

  • Conjugation Reaction:

    • While gently vortexing the nanoparticle suspension, add the BCN-HS-PEG2-bis(PNP) stock solution.

    • The optimal molar ratio of the linker to the surface amine groups on the nanoparticles should be determined empirically, but a 10-50 fold molar excess of the linker is a recommended starting point.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing.

  • Quenching (Optional but Recommended):

    • To quench any unreacted PNP-carbonate groups, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Purify the BCN-functionalized nanoparticles to remove unreacted linker and byproducts. This can be achieved by:

      • Centrifugation: Pellet the nanoparticles, remove the supernatant, and resuspend in Washing Buffer. Repeat this process 2-3 times.

      • Dialysis: Dialyze the reaction mixture against the Washing Buffer using an appropriate molecular weight cutoff (MWCO) membrane.

      • Size Exclusion Chromatography (SEC): Pass the reaction mixture through an appropriate SEC column to separate the larger nanoparticles from the smaller, unreacted linker molecules.

  • Characterization:

    • Characterize the purified BCN-functionalized nanoparticles using techniques such as:

      • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI).

      • Zeta Potential Measurement: To assess the surface charge.

      • UV-Vis Spectroscopy: To confirm the presence of the BCN group (if it has a characteristic absorbance) or to quantify the amount of conjugated linker by measuring the release of p-nitrophenol at 405 nm.[5]

      • Fourier-Transform Infrared Spectroscopy (FTIR): To detect the presence of characteristic functional groups from the linker.

Part 2: Copper-Free Click Chemistry with Azide-Modified Molecules

This protocol describes the conjugation of an azide-modified molecule (e.g., a targeting ligand, fluorescent dye, or therapeutic agent) to the BCN-functionalized nanoparticles via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

Materials:

  • BCN-functionalized nanoparticles (from Part 1)

  • Azide-modified molecule of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purification system

Procedure:

  • Reaction Setup:

    • Disperse the BCN-functionalized nanoparticles in PBS buffer.

    • Add the azide-modified molecule to the nanoparticle suspension. The optimal molar ratio of the azide (B81097) molecule to the BCN groups on the nanoparticles should be determined empirically, typically starting with a 1.5 to 5-fold molar excess of the azide molecule.[6]

  • Click Reaction:

    • Incubate the reaction mixture for 4-24 hours at room temperature or 37°C with gentle mixing.[6]

  • Purification:

    • Purify the final functionalized nanoparticles using the appropriate method (centrifugation, dialysis, or SEC) to remove any unreacted azide-modified molecules.

  • Final Characterization:

    • Characterize the final product to confirm successful conjugation and to assess the final properties of the nanoparticles. This may include DLS, zeta potential, and functional assays to verify the activity of the conjugated molecule.

Visualizations

Experimental Workflow for Nanoparticle Functionalization

G cluster_0 Part 1: BCN Linker Conjugation cluster_1 Part 2: Azide Molecule Conjugation (Click Chemistry) NP_amine Amine-Functionalized Nanoparticles Dispersion Disperse in Reaction Buffer (pH 8.0-8.5) NP_amine->Dispersion Reaction Add Linker to Nanoparticles (2-4h RT or O/N 4°C) Dispersion->Reaction Linker_prep Prepare BCN-HS-PEG2-bis(PNP) Stock Solution (DMF/DMSO) Linker_prep->Reaction Quenching Quench with Tris or Glycine (Optional) Reaction->Quenching Purification1 Purify Nanoparticles (Centrifugation/Dialysis/SEC) Quenching->Purification1 NP_BCN BCN-Functionalized Nanoparticles Purification1->NP_BCN Reaction2 Incubate with BCN-Nanoparticles (4-24h, RT or 37°C) NP_BCN->Reaction2 Azide_mol Azide-Modified Molecule Azide_mol->Reaction2 Purification2 Purify Final Nanoparticles Reaction2->Purification2 NP_final Fully Functionalized Nanoparticles Purification2->NP_final

Caption: Workflow for nanoparticle functionalization.

Generalized Targeted Drug Delivery Pathway

G NP Functionalized Nanoparticle (with Targeting Ligand & Drug) Systemic Systemic Circulation NP->Systemic Tumor Tumor Microenvironment (EPR Effect) Systemic->Tumor Cell Target Cancer Cell Tumor->Cell Binding Receptor Binding Cell->Binding Internalization Endocytosis Binding->Internalization Release Drug Release Internalization->Release Effect Therapeutic Effect (e.g., Apoptosis) Release->Effect

Caption: Generalized targeted drug delivery pathway.

References

Application Notes and Protocols: BCN-HS-PEG2-bis(PNP) for Advanced Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCN-HS-PEG2-bis(PNP) is a versatile heterobifunctional crosslinker that offers a powerful solution for modern proteomics research, particularly in the fields of chemical biology and drug discovery. This reagent integrates three key chemical functionalities:

  • Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal click chemistry reaction. This allows for the highly specific and efficient attachment of reporter tags, such as biotin (B1667282) or fluorescent dyes, for enrichment and visualization.

  • bis-p-Nitrophenyl (PNP) Esters: Two amine-reactive groups that readily form stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. The bifunctional nature of the bis(PNP) esters allows for the covalent cross-linking of interacting proteins.

  • Polyethylene (B3416737) Glycol (PEG) Spacer: A short PEG2 linker enhances the solubility and bioavailability of the reagent and provides an optimal spatial distance for cross-linking interacting proteins. The hydrophilic nature of the PEG spacer can improve the accessibility of the crosslinker to the protein surface, facilitating the capture of dynamic protein interactions.[1]

This unique combination of features makes BCN-HS-PEG2-bis(PNP) an ideal tool for investigating protein-protein interactions (PPIs) within their native cellular environment through in-vivo cross-linking followed by mass spectrometry-based analysis.

Principle of Application: In-Vivo Cross-Linking for Protein-Protein Interaction (PPI) Analysis

The primary application of BCN-HS-PEG2-bis(PNP) in proteomics is the identification of protein-protein interactions through chemical cross-linking. The workflow involves introducing the membrane-permeable crosslinker to living cells, where the two PNP esters react with primary amines on nearby proteins, effectively "freezing" protein complexes. Following cell lysis, the BCN handle on the crosslinker is utilized for the enrichment of these cross-linked protein complexes via click chemistry with an azide-functionalized affinity tag (e.g., azide-biotin). The enriched proteins are then digested and analyzed by mass spectrometry to identify the cross-linked peptides and, consequently, the interacting proteins.

G cluster_workflow Experimental Workflow start BCN-HS-PEG2-bis(PNP) In-Vivo Cross-linking cell_lysis Cell Lysis start->cell_lysis 1. Covalent trapping of PPIs click_chemistry Click Chemistry with Azide-Biotin cell_lysis->click_chemistry 2. Protein extraction enrichment Streptavidin Enrichment click_chemistry->enrichment 3. Biotinylation of cross-linked complexes digestion On-Bead Digestion enrichment->digestion 4. Isolation of biotinylated complexes ms_analysis LC-MS/MS Analysis digestion->ms_analysis 5. Peptide generation data_analysis Data Analysis and PPI Identification ms_analysis->data_analysis 6. Identification of cross-linked peptides

Caption: Workflow for PPI analysis using BCN-HS-PEG2-bis(PNP).

Application: Identification of Drug-Target Interactions

A significant application of this technology is in the realm of drug discovery for the identification of on- and off-target effects of small molecule drugs. By attaching an azide (B81097) moiety to a drug of interest, researchers can perform a "pull-down" experiment. After treating cells with the azide-modified drug, the BCN-HS-PEG2-bis(PNP) crosslinker is added. The BCN group will react with the azide on the drug, and the PNP esters will cross-link the drug to its interacting proteins. Subsequent enrichment and mass spectrometry analysis will reveal the protein targets of the drug.

G cluster_drug_target Drug Target Identification Workflow drug_azide Azide-Modified Drug cell_treatment Cell Treatment drug_azide->cell_treatment crosslinking Cross-linking with BCN-HS-PEG2-bis(PNP) cell_treatment->crosslinking Drug binds to target(s) lysis_enrichment Lysis and Enrichment (e.g., via drug handle or protein tag) crosslinking->lysis_enrichment Covalent capture of drug-protein complexes ms_id MS-based Protein Identification lysis_enrichment->ms_id

Caption: Workflow for drug target identification.

Experimental Protocols

Protocol 1: In-Vivo Cross-Linking of Protein Complexes

Materials:

  • BCN-HS-PEG2-bis(PNP)

  • Mammalian cells of interest

  • Cell culture medium

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-PEG-Biotin

  • Streptavidin magnetic beads

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Solubilization and wash buffers for mass spectrometry sample preparation

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Prepare a stock solution of BCN-HS-PEG2-bis(PNP) in a water-miscible solvent like DMSO.

    • Dilute the crosslinker in pre-warmed cell culture medium to the desired final concentration (typically in the range of 100-500 µM).

    • Remove the old medium from the cells, wash once with DPBS, and add the medium containing the crosslinker.

    • Incubate for 15-30 minutes at 37°C.

  • Quenching and Cell Lysis:

    • Remove the crosslinker-containing medium and quench the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) for 15 minutes at room temperature.

    • Wash the cells twice with ice-cold DPBS.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Click Chemistry Reaction:

    • To the clarified lysate, add Azide-PEG-Biotin to a final concentration of 100 µM.

    • Incubate for 1-2 hours at room temperature with gentle rotation.

  • Enrichment of Cross-Linked Complexes:

    • Add pre-washed streptavidin magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation.

    • Wash the beads extensively with lysis buffer and then with high-salt and low-salt wash buffers to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer.

    • Reduce the proteins with DTT and alkylate with IAA.

    • Digest the proteins overnight with trypsin at 37°C.

  • Mass Spectrometry Analysis:

    • Collect the supernatant containing the digested peptides.

    • Desalt the peptides using a C18 StageTip.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Use specialized software (e.g., pLink, MaxLynx) to identify cross-linked peptides from the MS data.

    • Identify the interacting proteins based on the identified cross-linked peptides.

Quantitative Data Summary
ParameterTypical Range/ValueNotes
Crosslinker Concentration 100 - 500 µMOptimization is required for each cell line and experimental condition.
Incubation Time 15 - 30 minutesShorter times minimize off-target effects and cellular stress.
Protein Yield after Enrichment 10 - 100 µgHighly dependent on the abundance of the protein complexes of interest.
Number of Identified Cross-linked Peptides 100s - 1000sVaries with the complexity of the sample and the sensitivity of the mass spectrometer.
Number of Identified Protein-Protein Interactions Dozens to hundredsDependent on the analytical depth and data analysis workflow.

Conclusion

BCN-HS-PEG2-bis(PNP) is a powerful and versatile tool for proteomics research, enabling the investigation of protein-protein interactions in their native cellular context. The combination of amine-reactive cross-linking and bioorthogonal click chemistry provides a robust workflow for the enrichment and identification of protein complexes, with significant applications in basic research and drug discovery. The provided protocols offer a starting point for the implementation of this technology in the laboratory. Researchers are encouraged to optimize the experimental conditions for their specific biological systems and research questions.

References

Troubleshooting & Optimization

Technical Support Center: BCN-HS-PEG2-bis(PNP) Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting advice and protocols to address low labeling efficiency when using BCN-HS-PEG2-bis(PNP), a bifunctional linker designed for two-step bioconjugation. The primary reactive groups on this linker are the p-nitrophenyl (PNP) carbonate, which reacts with primary amines (e.g., lysine (B10760008) residues on proteins), and the bicyclononyne (BCN) group, used for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC).

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups on BCN-HS-PEG2-bis(PNP) and what do they do?

A1: The linker has two key reactive ends:

  • bis(p-Nitrophenyl) Carbonate (bis(PNP)) : This is an amine-reactive group. It forms a stable carbamate (B1207046) bond with primary amines, suchs as the ε-amino group of lysine residues found on the surface of proteins. This reaction is pH-dependent.[1][2]

  • Bicyclo[6.1.0]nonyne (BCN) : This is a strained alkyne. It is used for "copper-free click chemistry" (SPAAC) where it reacts specifically and efficiently with an azide-modified molecule to form a stable triazole linkage.[3]

Q2: What is the most common cause of low labeling efficiency with this type of linker?

A2: The most frequent cause of low efficiency in the initial labeling step is suboptimal reaction conditions. Key factors include incorrect buffer pH, the presence of competing primary amines in the buffer (like Tris or glycine), and hydrolysis of the PNP ester due to improper reagent handling or storage.[4][5][6]

Q3: How should I store and handle the BCN-HS-PEG2-bis(PNP) reagent?

A3: Like most amine-reactive esters, this reagent is sensitive to moisture. It should be stored desiccated at the recommended temperature (typically -20°C). For use, allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before starting the reaction.[6][7]

Q4: Can the BCN group be degraded during my experiment?

A4: Yes, the BCN group can be unstable under certain conditions. It is particularly susceptible to degradation by the reducing agent TCEP (tris(2-carboxyethyl)phosphine).[8][9] It can also undergo side reactions with free thiols (e.g., from cysteine residues) in what is known as a thiol-yne reaction.[8][10]

Troubleshooting Guide for Low Labeling Efficiency

This guide is structured to help you systematically identify the source of poor labeling outcomes.

Category 1: Reagent and Biomolecule Integrity

Q: My labeling reaction is not working. How can I confirm my linker is still active?

A: The PNP ester is prone to hydrolysis. To test its activity, you can perform a simple qualitative test. Dissolve a small amount of the linker in buffer and add a high concentration of a primary amine like glycine (B1666218). Monitor the release of p-nitrophenol, which is yellow and has a characteristic absorbance peak around 400 nm. An increase in yellow color indicates the linker is active. For a more quantitative assessment, you can measure the absorbance of a base-hydrolyzed reagent solution.[11]

Q: Could my protein or antibody be the problem?

A: Yes. Ensure your protein of interest is pure, correctly folded, and at an adequate concentration.

  • Concentration: Low protein concentrations (<2 mg/mL) can significantly reduce reaction efficiency.[4][6] Higher concentrations generally lead to better labeling outcomes.[12]

  • Purity & Additives: The protein solution must be free from interfering substances. Common additives like Tris, glycine, sodium azide, or ammonium (B1175870) salts contain primary amines that will compete with your protein for the linker.[5] If these are present, perform a buffer exchange into a suitable reaction buffer before labeling.[6]

Category 2: Reaction Conditions

Q: What is the optimal buffer and pH for the amine labeling reaction?

A: The choice of buffer and its pH are critical for successful conjugation.

  • Buffer Type: Use an amine-free buffer. Recommended options include 0.1 M phosphate, borate, or carbonate/bicarbonate buffers.[4][6] Avoid Tris (TBS) and glycine buffers at all costs.

  • pH: The optimal pH for reacting PNP or NHS esters with primary amines is between 7.2 and 8.5, with pH 8.3-8.5 often yielding the best results.[4][6] At a lower pH, the protein's amine groups are protonated and less reactive. At a pH above 8.5, the rate of linker hydrolysis increases, reducing the amount available to react with the protein.[6]

Q: How much linker should I add? What is the recommended molar ratio?

A: The optimal molar ratio of linker-to-protein depends on the number of available lysines and the desired degree of labeling (DOL).

  • Starting Point: A molar excess of 5:1 to 20:1 (linker:protein) is a common starting point for optimization.[4][5]

  • Optimization: If labeling is low, increase the molar excess. If you observe protein aggregation or loss of function, reduce the ratio.

Category 3: Protocol and Analysis

Q: How long should the reaction be incubated?

A: Incubation time is a key variable to optimize. A common starting point is 1-2 hours at room temperature or 2-4 hours at 4°C.[5][6] For sensitive proteins, performing the reaction overnight at 4°C may be beneficial.[4] If efficiency is low, consider extending the incubation time, but be mindful of potential protein instability or linker hydrolysis over longer periods.

Q: How do I effectively remove unreacted linker after the reaction?

A: It is crucial to remove all unreacted linker to prevent it from interfering with downstream applications. Size-exclusion chromatography (SEC), such as with a desalting column, is the most common and effective method.[4][13] Dialysis or spin filtration can also be used.[14]

Q: My analysis shows a low Degree of Labeling (DOL). Could the analysis be wrong?

A: Yes, inaccurate DOL determination can be misleading. The most common method is UV-Vis spectrophotometry.

  • Procedure: After purifying the conjugate, measure its absorbance at 280 nm (for the protein) and at the λmax for the BCN linker (if it has a distinct absorbance) or a conjugated reporter.

  • Correction Factor: Many linkers and dyes also absorb at 280 nm, which will interfere with the protein concentration measurement. You must use a correction factor to account for this.[15][16] The formula is: Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

  • Verification: If possible, confirm your DOL with an orthogonal method like mass spectrometry (for small proteins) or HPLC.[17]

Data and Protocols

Data Presentation

Table 1: Recommended Parameters for Amine Labeling with BCN-HS-PEG2-bis(PNP)

ParameterRecommended RangeCritical Notes
Protein Concentration 2 - 20 mg/mLEfficiency drops significantly below 2 mg/mL.[4][6]
Reaction Buffer Phosphate, Borate, BicarbonateMust be free of primary amines (e.g., Tris, Glycine).[4][5]
Reaction pH 7.2 - 8.5Optimal results are often seen between pH 8.3-8.5.[4][6]
Linker:Protein Molar Ratio 5:1 to 20:1Start with a 10-fold excess and optimize as needed.[4][5]
Reaction Temperature Room Temp or 4°C4°C is preferred for sensitive proteins.
Incubation Time 1 - 4 hoursMay be extended to overnight at 4°C.[4][6]
Linker Stock Solvent Anhydrous DMSO or DMFPrepare fresh immediately before use to prevent hydrolysis.[6]
Experimental Protocols

Protocol 1: General Labeling of an Antibody with BCN-HS-PEG2-bis(PNP)

This protocol is a starting point for labeling 1 mg of a typical IgG antibody (~150 kDa).

  • Prepare the Antibody:

    • If the antibody is in a buffer containing primary amines (like Tris), perform a buffer exchange into an amine-free buffer (e.g., 0.1 M Phosphate Buffer, pH 8.3).

    • Adjust the antibody concentration to 2-10 mg/mL.[6]

  • Prepare the Linker Solution:

    • Allow the vial of BCN-HS-PEG2-bis(PNP) to warm to room temperature before opening.

    • Immediately before use, dissolve the linker in anhydrous DMSO to create a 10 mM stock solution.[6]

  • Perform the Labeling Reaction:

    • Calculate the volume of the 10 mM linker stock needed for a 10- to 20-fold molar excess.

    • While gently stirring or vortexing the antibody solution, add the calculated volume of linker stock.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.[5]

  • Quench the Reaction (Optional but Recommended):

    • To stop the reaction, add an amine-containing buffer like Tris to a final concentration of 50-100 mM.[13]

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the unreacted linker and quenching buffer by passing the reaction mixture through a desalting column (size-exclusion chromatography) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[4][6]

    • The first fraction to elute contains the labeled antibody.

  • Characterize the Conjugate:

    • Measure the protein concentration and Degree of Labeling (DOL) using UV-Vis spectrophotometry.[16][18]

    • The BCN-labeled antibody is now ready for the subsequent SPAAC reaction with an azide-modified molecule.

Mandatory Visualizations

G cluster_prep Preparation cluster_react Reaction cluster_downstream Downstream Processing p1 Prepare Protein (Buffer Exchange, Conc. Adjust) r1 Combine & Incubate (e.g., 2h at RT) p1->r1 p2 Prepare Linker (Dissolve in Anhydrous DMSO) p2->r1 q1 Quench Reaction (Optional, e.g., Tris Buffer) r1->q1 d1 Purify Conjugate (Size-Exclusion Chromatography) q1->d1 d2 Characterize Conjugate (Determine DOL via UV-Vis) d1->d2 d3 SPAAC Reaction (Add Azide-Molecule) d2->d3 G start Low Labeling Efficiency Observed c1 Check Reagent Integrity start->c1 q1 Is linker stock freshly made in anhydrous solvent? c1->q1 s1_yes Yes q1->s1_yes Yes s1_no No q1->s1_no No c2 Check Biomolecule s1_yes->c2 a1 Remake linker stock and repeat experiment. s1_no->a1 q2 Is buffer amine-free (e.g., no Tris)? c2->q2 s2_yes Yes q2->s2_yes Yes s2_no No q2->s2_no No q3 Is protein conc. > 2 mg/mL? s2_yes->q3 a2 Perform buffer exchange into PBS or Borate. s2_no->a2 s3_yes Yes q3->s3_yes Yes s3_no No q3->s3_no No c3 Check Reaction Conditions s3_yes->c3 a3 Concentrate protein before labeling. s3_no->a3 q4 Is pH between 7.2 and 8.5? c3->q4 s4_yes Yes q4->s4_yes Yes s4_no No q4->s4_no No q5 Is molar ratio sufficient (e.g., >10:1)? s4_yes->q5 a4 Adjust buffer pH to ~8.3. s4_no->a4 a5 Increase molar ratio of linker to protein. q5->a5 No G p Protein-NH₂ plus1 + p->plus1 linker PNP-O-CO-PEG₂-BCN plus1->linker arrow1 pH 8.3 linker->arrow1 prod Protein-NH-CO-PEG₂-BCN arrow1->prod pH 8.3 plus2 + prod->plus2 lg p-Nitrophenol (Leaving Group) plus2->lg

References

Optimizing reaction time for BCN-HS-PEG2-bis(PNP) labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing reaction times and troubleshooting experiments involving the heterobifunctional linker, BCN-HS-PEG2-bis(PNP).

Frequently Asked Questions (FAQs)

Q1: What is BCN-HS-PEG2-bis(PNP) and what is its primary application?

BCN-HS-PEG2-bis(PNP) is a linker molecule used in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).[1][2][3] It features three key components:

  • A Bicyclononyne (BCN) group, which reacts with azide-tagged molecules via copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

  • A bis(p-nitrophenyl) (bis-PNP) ester , a homobifunctional active ester that reacts with primary amines (e.g., on lysine (B10760008) residues or N-termini of peptides) to form stable amide or carbamate (B1207046) bonds.[1][4]

  • A hydrophilic PEG2 spacer , which enhances solubility.

Its primary use is to link two different amine-containing molecules or to couple molecules like vc-PABC-MMAE to proteins or peptides for ADC construction.[3][5]

Q2: What are the advantages of using a p-nitrophenyl (PNP) ester for amine labeling?

PNP esters, like the related PFP esters, offer several advantages over traditional N-hydroxysuccinimide (NHS) esters. They exhibit greater stability in aqueous solutions, making them less susceptible to hydrolysis.[6][7] This increased stability can lead to more efficient and reproducible conjugation reactions with higher yields, as less reagent is lost to the competing hydrolysis reaction.[6][8]

Q3: What is the optimal pH for reacting BCN-HS-PEG2-bis(PNP) with amines?

The optimal pH for labeling primary amines with active esters like PNP is generally in the range of 7.2 to 8.5.[2][9] A pH of 8.3-8.5 is often considered a good starting point.[9] This pH range represents a critical balance:

  • Amine Reactivity: The target primary amine (-NH₂) must be deprotonated to act as a nucleophile. As the pH increases into this range, more of the amine is deprotonated and reactive.

  • Ester Hydrolysis: At pH values above 8.5, the rate of hydrolysis of the PNP ester increases significantly, which inactivates the reagent before it can react with the target molecule.[9]

Q4: Which buffers are compatible with this labeling reaction?

It is critical to use buffers that are free of extraneous primary amines. Compatible buffers include Phosphate-Buffered Saline (PBS), borate (B1201080) buffer, and carbonate-bicarbonate buffers.[9] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the PNP ester.[2][9]

Q5: How should BCN-HS-PEG2-bis(PNP) be stored and handled?

BCN-HS-PEG2-bis(PNP) is moisture-sensitive. It should be stored at -20°C in a desiccated environment. Before use, the vial must be allowed to equilibrate to room temperature before opening to prevent moisture from condensing onto the reagent.[9] Stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF immediately prior to the experiment, as the active esters are not stable in solution for long periods.[9]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Labeling Yield Suboptimal pH: The reaction buffer is too acidic (pH < 7.2), leaving primary amines protonated and unreactive, or too basic (pH > 8.5), causing rapid hydrolysis of the PNP ester.[9]Verify the buffer pH with a calibrated meter. Perform small-scale pilot reactions at different pH values (e.g., 7.5, 8.0, 8.5) to find the optimal condition for your specific molecule.
Competing Amines in Buffer: The buffer contains Tris, glycine, or other primary amines that consume the reagent.[2][9]Perform a buffer exchange into a non-amine-containing buffer like PBS or borate buffer prior to starting the reaction.
Hydrolyzed/Degraded Reagent: The reagent was exposed to moisture during storage or handling, or the stock solution is old.Use a fresh vial of the reagent. Ensure it is warmed to room temperature before opening. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[9] Do not use previously prepared stock solutions.
Insufficient Molar Excess: The molar ratio of the linker to the target molecule is too low for efficient labeling.Increase the molar excess of the BCN-HS-PEG2-bis(PNP) reagent. A 5- to 20-fold molar excess is a common starting point, but this must be optimized empirically.
Precipitation During Reaction Low Solubility of Conjugate: As the linker is attached, the physicochemical properties of the target molecule change, which may lead to precipitation.[10]Reduce the molar ratio of the labeling reagent to avoid over-labeling.[10] Keep the final concentration of organic solvent (DMSO/DMF) in the reaction mixture below 10% (v/v). Consider performing the reaction at 4°C for a longer period.
Protein Instability: The target protein may be unstable under the required pH or temperature conditions.Confirm the stability of your protein in the chosen reaction buffer and conditions. If necessary, perform the reaction at a lower temperature (4°C) instead of room temperature.
Loss of Biological Activity Labeling of Critical Residues: A primary amine (e.g., a lysine residue) essential for the molecule's biological activity (e.g., an antibody's antigen-binding site) has been modified.[10]Reduce the molar excess of the labeling reagent to decrease the degree of labeling (DOL). A lower pH (closer to 7.2) may favor labeling of the N-terminus over lysine residues, offering more specific conjugation.[11]
Non-Specific or Multiple Labeling High Reagent Concentration: An excessive molar excess of the linker can lead to the modification of less reactive sites or multiple sites on a single molecule.Carefully titrate the molar excess of the BCN-HS-PEG2-bis(PNP) reagent to achieve the desired degree of labeling. Analyze the final product using mass spectrometry to determine the extent of modification.

Reaction Optimization Data

Optimizing the reaction parameters is crucial for achieving the desired degree of labeling (DOL) while maintaining the biological activity of the target molecule. The following table provides typical starting ranges for key parameters.

ParameterRecommended RangeStarting PointNotes
pH 7.2 - 8.58.3 Balances amine reactivity with ester hydrolysis. Lower pH can increase N-terminal specificity.[9][11]
Molar Excess (Linker:Molecule) 2x - 50x10x - 20x Highly dependent on the number of available amines on the target molecule. Must be determined empirically.
Reaction Temperature 4°C - 25°C (Room Temp)Room Temperature Lower temperatures (4°C) may reduce hydrolysis and are recommended for sensitive molecules, but require longer incubation times.[9]
Reaction Time 1 - 12 hours1 - 4 hours Monitor reaction progress. Overnight (O/N) incubation at 4°C is a common alternative.
Molecule Concentration 1 - 10 mg/mL2 - 5 mg/mL Higher concentrations can improve labeling efficiency.[12]
Solvent Concentration < 10% (v/v)< 5% (v/v) The final concentration of anhydrous DMSO or DMF should be minimized to prevent denaturation of the target molecule.

Experimental Protocols

General Protocol for Amine Labeling

This protocol provides a general workflow for conjugating an amine-containing molecule (e.g., a peptide or protein) with BCN-HS-PEG2-bis(PNP).

1. Preparation of Target Molecule: a. Ensure the target molecule is in an amine-free buffer (e.g., PBS, Borate buffer). If the current buffer contains amines like Tris, perform a buffer exchange using dialysis or a desalting column. b. Adjust the concentration of the target molecule to 2-10 mg/mL. c. Adjust the pH of the solution to 8.3 using a concentrated stock of a suitable buffer (e.g., 1 M sodium bicarbonate).

2. Preparation of BCN-HS-PEG2-bis(PNP) Stock Solution: a. Allow the vial of BCN-HS-PEG2-bis(PNP) to warm to room temperature before opening. b. Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved.

3. Labeling Reaction: a. Calculate the required volume of the 10 mM stock solution to achieve the desired molar excess (e.g., 10-fold excess). b. While gently stirring or vortexing the target molecule solution, add the calculated volume of the BCN-HS-PEG2-bis(PNP) stock solution. c. Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if any components are light-sensitive.

4. Quenching the Reaction (Optional but Recommended): a. To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[12] b. Incubate for 30 minutes at room temperature to ensure any unreacted PNP ester is consumed.

5. Purification of the Conjugate: a. Remove the excess, unreacted labeling reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC). b. The purified conjugate is now ready for the subsequent SPAAC reaction with an azide-containing molecule or for downstream analysis and use.

Visualizations

Chemical Reaction Pathway

reagent BCN-HS-PEG2-bis(PNP) intermediate BCN-PEG-Conjugated Intermediate reagent->intermediate Step 1: Amine Reaction (pH 7.2-8.5) amine Molecule-NH₂ (e.g., Peptide, Protein) amine->intermediate final_product Final Bioconjugate intermediate->final_product Step 2: SPAAC (Copper-Free Click) pnp_byproduct p-Nitrophenol (Byproduct) intermediate->pnp_byproduct Releases azide Azide-Molecule (e.g., Toxin, Fluorophore) azide->final_product

Caption: Two-step reaction pathway for BCN-HS-PEG2-bis(PNP).

Experimental Workflow

prep_mol 1. Prepare Target Molecule (Amine-free buffer, pH 8.3) react 3. Initiate Reaction (Add Linker to Molecule) prep_mol->react prep_reagent 2. Prepare Linker Stock (Fresh, in Anhydrous DMSO) prep_reagent->react incubate 4. Incubate (1-4h at RT or O/N at 4°C) react->incubate quench 5. Quench Reaction (Add Tris or Glycine) incubate->quench purify 6. Purify Conjugate (SEC or Dialysis) quench->purify analyze 7. Analysis / Downstream Use purify->analyze start Problem: Low Labeling Yield q_ph Is buffer pH between 7.2-8.5? start->q_ph a_ph_no Adjust pH or change buffer q_ph->a_ph_no No q_buffer Is buffer amine-free (e.g., no Tris)? q_ph->q_buffer Yes end Re-run experiment a_ph_no->end a_buffer_no Perform buffer exchange to PBS q_buffer->a_buffer_no No q_reagent Was reagent handled correctly? (Fresh stock, anhydrous solvent) q_buffer->q_reagent Yes a_buffer_no->end a_reagent_no Use new vial, prepare fresh stock q_reagent->a_reagent_no No q_ratio Is molar excess sufficient? q_reagent->q_ratio Yes a_reagent_no->end a_ratio_no Increase molar excess (e.g., 20x) q_ratio->a_ratio_no No q_ratio->end Yes (Consider other issues e.g., protein stability) a_ratio_no->end

References

Hydrolysis rate of BCN-HS-PEG2-bis(PNP) in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of BCN-HS-PEG2-bis(PNP), focusing on its hydrolysis in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is BCN-HS-PEG2-bis(PNP) and what are its primary applications?

A1: BCN-HS-PEG2-bis(PNP) is a linker molecule commonly used in the development of Antibody-Drug Conjugates (ADCs).[1] It features a bicyclononyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to improve solubility, and two p-nitrophenyl (PNP) ester groups for conjugation to amine-containing molecules, such as toxins with peptide linkers.

Q2: What is hydrolysis in the context of BCN-HS-PEG2-bis(PNP)?

A2: Hydrolysis is a chemical reaction in which water molecules cleave the ester bonds of the p-nitrophenyl groups in the BCN-HS-PEG2-bis(PNP) molecule. This reaction results in the release of p-nitrophenol (PNP) and the formation of a carboxylic acid on the linker. This is a crucial consideration as it can compete with the desired conjugation reaction.

Q3: What factors influence the rate of hydrolysis of the PNP esters?

A3: The primary factors influencing the hydrolysis rate of p-nitrophenyl esters are pH and temperature. The rate of hydrolysis is significantly dependent on the pH of the solution, with faster rates observed at more acidic or basic pH values.[2] Temperature also plays a key role, with higher temperatures generally leading to an increased rate of hydrolysis.[3][4]

Q4: How can I monitor the hydrolysis of BCN-HS-PEG2-bis(PNP)?

A4: The hydrolysis of the p-nitrophenyl ester can be monitored spectrophotometrically.[5][6][7] The product of hydrolysis, p-nitrophenol (or its conjugate base, p-nitrophenolate), is a chromogenic compound that strongly absorbs light at a specific wavelength (typically around 400-410 nm), which increases with pH.[5][8] By measuring the increase in absorbance at this wavelength over time, the rate of hydrolysis can be determined.

Q5: At what pH is the p-nitrophenyl ester most stable?

A5: Generally, p-nitrophenyl esters are most stable in slightly acidic to neutral aqueous solutions. Both strongly acidic and, particularly, strongly basic conditions will accelerate the rate of hydrolysis.[2] For optimal stability during storage and handling, it is recommended to maintain the compound in an anhydrous environment and to prepare aqueous solutions just prior to use.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid color change to yellow upon dissolving in buffer The buffer pH is too high (alkaline), causing rapid hydrolysis of the PNP ester.[2][9] The stock reagent may have already been partially hydrolyzed due to moisture.Prepare a fresh solution of the reagent. Ensure the buffer pH is within the desired range for your experiment and consider starting with a lower pH if stability is a concern. Use anhydrous solvents for stock solutions and store them properly.
Inconsistent or non-reproducible kinetic data Fluctuations in temperature during the experiment. Inaccurate buffer preparation leading to pH variability. Pipetting errors.Use a temperature-controlled cuvette holder in your spectrophotometer to maintain a constant temperature.[8] Calibrate your pH meter and prepare buffers carefully. Use calibrated pipettes for accurate reagent addition.
Low conjugation efficiency The hydrolysis of the PNP ester is competing with your desired conjugation reaction. The concentration of your amine-containing molecule is too low.Optimize your reaction conditions to favor the conjugation reaction. This may involve adjusting the pH, temperature, or reaction time. Increase the concentration of your nucleophile (the amine-containing molecule) to outcompete water in the reaction.
Precipitation of the compound in the aqueous buffer BCN-HS-PEG2-bis(PNP) may have limited solubility in certain aqueous buffers, especially at higher concentrations.Consider using a co-solvent (e.g., DMSO, DMF) to initially dissolve the compound before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to interfere with your experiment.

Hydrolysis Rate Data (Hypothetical Example)

The following table provides a hypothetical summary of the effect of pH and temperature on the hydrolysis half-life (t½) of a generic p-nitrophenyl ester in an aqueous buffer. This data is for illustrative purposes to demonstrate the expected trends. Actual rates for BCN-HS-PEG2-bis(PNP) should be determined experimentally.

Buffer pHTemperature (°C)Hypothetical Half-life (t½) in minutes
5.025> 120
7.425~ 60
8.525~ 15
7.44~ 240
7.437~ 30

Experimental Protocol: Monitoring PNP Ester Hydrolysis

This protocol describes a general method for monitoring the hydrolysis of BCN-HS-PEG2-bis(PNP) using a UV-Vis spectrophotometer.

Materials:

  • BCN-HS-PEG2-bis(PNP)

  • Anhydrous solvent (e.g., DMSO or DMF) for stock solution

  • Aqueous buffers of desired pH (e.g., phosphate (B84403) buffer for pH 7.4, borate (B1201080) buffer for pH 8.5)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Calibrated pipettes

Procedure:

  • Prepare a stock solution of BCN-HS-PEG2-bis(PNP) (e.g., 10 mM) in an anhydrous solvent like DMSO. Store this solution under desiccated conditions.

  • Set up the spectrophotometer: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength for monitoring p-nitrophenol absorbance (e.g., 405 nm). Set the temperature of the cuvette holder to the desired experimental temperature (e.g., 25 °C).

  • Prepare the reaction mixture: In a quartz cuvette, add the appropriate volume of the desired aqueous buffer.

  • Blank the spectrophotometer: Use a cuvette containing only the aqueous buffer to zero the absorbance of the instrument.

  • Initiate the reaction: Add a small, precise volume of the BCN-HS-PEG2-bis(PNP) stock solution to the cuvette containing the buffer. Mix quickly and thoroughly by gently pipetting or inverting the cuvette (if sealed). The final concentration of the organic solvent should be kept low (e.g., <1% v/v) to minimize its effect on the reaction.

  • Measure the absorbance: Immediately place the cuvette in the spectrophotometer and start recording the absorbance at the chosen wavelength at regular time intervals (e.g., every 30 seconds) for a duration sufficient to observe a significant change in absorbance.

  • Data Analysis: Plot the absorbance values versus time. The initial rate of hydrolysis can be determined from the slope of the linear portion of this curve. The pseudo-first-order rate constant (k_obs) can be calculated by fitting the data to a single exponential equation.

Hydrolysis of BCN-HS-PEG2-bis(PNP)

Hydrolysis_Reaction reagent BCN-HS-PEG2-bis(PNP) PNP Ester PNP Ester product Hydrolyzed Linker Carboxylic Acid Carboxylic Acid reagent->product Hydrolysis water H₂O water->product pnp p-Nitrophenol product->pnp releases

Caption: Hydrolysis of the PNP ester groups on BCN-HS-PEG2-bis(PNP).

References

BCN-HS-PEG2-bis(PNP) stability and storage recommendations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of BCN-HS-PEG2-bis(PNP), a heterobifunctional linker crucial for the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for BCN-HS-PEG2-bis(PNP)?

A: For long-term stability, BCN-HS-PEG2-bis(PNP) should be stored at -20°C in a sealed, light-protected container . It is advisable to desiccate the product to prevent moisture-induced degradation. For short-term handling and shipping, the compound is generally stable at room temperature for up to a few weeks.

Q2: How should I handle the reagent upon receiving it?

A: Upon receipt, it is best practice to equilibrate the vial to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the p-nitrophenyl (PNP) esters. Use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for preparing stock solutions.

Q3: What is the stability of BCN-HS-PEG2-bis(PNP) in aqueous solutions?

A: The stability of BCN-HS-PEG2-bis(PNP) in aqueous solutions is highly dependent on the pH. The p-nitrophenyl esters are susceptible to hydrolysis, which increases significantly with a rise in pH. At physiological pH (7.0-7.4), a gradual hydrolysis will occur. At more basic conditions (pH > 8.5), the rate of hydrolysis will be much faster. Therefore, it is recommended to use freshly prepared aqueous solutions of the linker for conjugation reactions. The BCN (bicyclo[6.1.0]nonyne) group itself is generally stable in aqueous buffers and biological media.

Q4: What is the primary degradation pathway for this linker?

A: The primary degradation pathway in aqueous media is the hydrolysis of the two p-nitrophenyl esters, which results in the formation of the corresponding carboxylic acids and the release of p-nitrophenol. This reaction is accelerated at higher pH values.

Stability Data Summary

ConditionParameterExpected StabilityRationale
Storage TemperatureHighStored at -20°C, desiccated, and protected from light, the compound is stable for an extended period.
HumidityLowThe PNP esters are moisture-sensitive and can hydrolyze upon exposure to water.
In Solution pH < 6.5ModerateThe rate of hydrolysis of PNP esters is relatively slow at acidic to neutral pH.
pH 7.0 - 8.0Low to ModerateHydrolysis rate increases, competing with the desired aminolysis reaction. Use freshly prepared solutions.
pH > 8.5LowThe rate of spontaneous hydrolysis becomes very rapid, significantly reducing the efficiency of conjugation.
TemperatureModerateAs with most chemical reactions, the rate of hydrolysis will increase with temperature.

Experimental Protocols

Protocol for Antibody Conjugation

This protocol provides a general guideline for conjugating BCN-HS-PEG2-bis(PNP) to an antibody. Optimization may be required for specific antibodies and applications.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • BCN-HS-PEG2-bis(PNP)

  • Anhydrous DMSO or DMF

  • Conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be purified by dialysis or using a desalting column.

    • Adjust the antibody concentration to 2-10 mg/mL in the conjugation buffer.

  • Linker Stock Solution Preparation:

    • Immediately before use, dissolve BCN-HS-PEG2-bis(PNP) in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the BCN-HS-PEG2-bis(PNP) stock solution to the antibody solution. The optimal ratio should be determined empirically.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted PNP esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess linker and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the degree of labeling (DOL) using appropriate analytical techniques, such as UV-Vis spectroscopy or mass spectrometry.

Troubleshooting Guide

IssuePossible CauseRecommendation
Low Conjugation Efficiency Hydrolysis of PNP esters: The linker was exposed to moisture or the reaction pH was too high.Store and handle the linker under anhydrous conditions. Perform the conjugation at a pH between 7.5 and 8.0 and use freshly prepared solutions.
Presence of primary amines in the antibody buffer: Buffers like Tris or glycine (B1666218) compete with the antibody for the linker.Ensure the antibody is in an amine-free buffer like PBS before starting the conjugation.
Suboptimal molar ratio of linker to antibody: Too little linker will result in low labeling, while too much can lead to protein precipitation.Optimize the molar excess of the linker in small-scale trial reactions.
Protein Precipitation High concentration of organic solvent: The addition of the linker stock solution in DMSO or DMF can denature the protein.Keep the final concentration of the organic solvent below 10% (v/v).
High degree of labeling: Excessive modification of the antibody can alter its solubility.Reduce the molar excess of the linker used in the conjugation reaction.
Inconsistent Results Inconsistent reagent quality: The linker may have degraded due to improper storage.Always store the linker at -20°C, desiccated, and protected from light. Equilibrate to room temperature before use.

Visual Guides

Chemical Reaction and Degradation Pathway

Reagents BCN-HS-PEG2-bis(PNP) + Antibody-NH2 Conjugate Antibody-NH-CO-Linker-PNP (Mono-conjugated) Reagents->Conjugate Aminolysis (pH 7.5-8.0) Hydrolysis BCN-HS-PEG2-bis(COOH) (Hydrolyzed Linker) Reagents->Hydrolysis Hydrolysis (competing reaction, increases with pH) BisConjugate Antibody-NH-CO-Linker-CO-NH-Antibody (Cross-linked) Conjugate->BisConjugate Further Aminolysis pNP p-Nitrophenol Hydrolysis->pNP + 2

Caption: Reaction of BCN-HS-PEG2-bis(PNP) with an antibody and its competing hydrolysis pathway.

Troubleshooting Workflow

decision decision issue issue start Start Troubleshooting issue_node Low Conjugation Efficiency start->issue_node check_buffer Amine-free antibody buffer? issue_node->check_buffer check_linker Fresh linker stock solution? check_buffer->check_linker Yes solution_buffer Purify antibody (dialysis/desalting) check_buffer->solution_buffer No check_ph Reaction pH 7.5-8.0? check_linker->check_ph Yes solution_linker Prepare fresh linker solution check_linker->solution_linker No check_ratio Optimized molar ratio? check_ph->check_ratio Yes solution_ph Adjust reaction pH check_ph->solution_ph No solution_ratio Perform titration of linker concentration check_ratio->solution_ratio No success Conjugation successful check_ratio->success Yes solution_buffer->check_linker solution_linker->check_ph solution_ph->check_ratio solution_ratio->success

Caption: A decision tree for troubleshooting low conjugation efficiency.

Identifying side reactions of BCN-HS-PEG2-bis(PNP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BCN-HS-PEG2-bis(PNP). This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this bifunctional linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary intended reaction of BCN-HS-PEG2-bis(PNP)?

BCN-HS-PEG2-bis(PNP) is a heterobifunctional linker designed for two sequential conjugation reactions. The two p-nitrophenyl (PNP) esters are activated carboxylic acids that readily react with primary amines, such as the side chain of lysine (B10760008) residues on proteins, to form stable amide bonds. The bicyclononyne (BCN) group is a strained alkyne used for copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), to conjugate with azide-modified molecules.

Q2: What is the main side reaction affecting the p-nitrophenyl (PNP) ester groups?

The primary side reaction for the PNP ester groups is hydrolysis. In aqueous solutions, water molecules can attack the ester, leading to the regeneration of the carboxylic acid and the release of p-nitrophenol. This reaction competes with the desired aminolysis (reaction with amines) and its rate is highly dependent on the pH of the reaction buffer.

Q3: How does pH affect the reaction of the PNP esters?

The pH of the reaction buffer is a critical parameter. The rate of the desired aminolysis reaction with primary amines increases as the pH becomes more alkaline, due to the deprotonation of the amine groups, making them more nucleophilic. However, the rate of the competing hydrolysis side reaction also increases significantly with higher pH. Therefore, an optimal pH range is typically a compromise to maximize the aminolysis reaction while minimizing hydrolysis. For most protein conjugations, a pH range of 7.2-8.5 is recommended.

Q4: What are the potential side reactions involving the BCN group?

The BCN group is generally stable under physiological conditions. However, two potential side reactions to consider are:

  • Reaction with Thiols: While BCN is reported to be more stable than other cyclooctynes like DBCO in the presence of thiols, some reactivity with free thiol groups (e.g., from cysteine residues or glutathione) can occur, especially over long incubation times.

  • Instability under Acidic Conditions: The BCN group can be susceptible to degradation under strongly acidic conditions. Prolonged exposure to low pH should be avoided.

Q5: Can the PEG linker itself cause any side reactions?

The PEG linker is generally considered biocompatible and inert. Its primary purpose is to increase the hydrophilicity and bioavailability of the resulting conjugate. Under the conditions typically used for bioconjugation, the PEG linker itself is not expected to undergo side reactions.

Troubleshooting Guide

This section addresses common issues encountered during experiments with BCN-HS-PEG2-bis(PNP) and provides potential solutions.

Issue 1: Low Conjugation Efficiency (PNP Ester Reaction)
Potential Cause Recommended Solution
Hydrolysis of PNP Ester - Prepare fresh solutions of the linker immediately before use. - Optimize the reaction pH. Start with a pH of ~7.4 and consider a slight increase to 8.0-8.5 if the reaction is slow, but monitor for increased hydrolysis. - Minimize the reaction time as much as possible.
Suboptimal pH The optimal pH for the reaction of PNP esters with primary amines is typically between 7.2 and 8.5.[1] At lower pH, the reaction rate will be significantly slower. At higher pH, the rate of hydrolysis of the PNP ester increases dramatically.[2] Perform small-scale experiments to determine the optimal pH for your specific protein.
Presence of Competing Amines in Buffer Ensure that the reaction buffer is free of primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as these will compete with your target molecule for reaction with the PNP ester. Use buffers like phosphate-buffered saline (PBS) or borate (B1201080) buffer.
Low Reactivity of Target Amines The target lysine residues on the protein may be sterically hindered or located in a non-reactive microenvironment. Consider gentle denaturation of the protein or using a linker with a longer PEG chain if available.
Inaccurate Molar Ratio Ensure the correct molar excess of the BCN-HS-PEG2-bis(PNP) linker is used. A 5-20 fold molar excess over the protein is a common starting point, but this may need to be optimized.
Issue 2: Off-Target Reactions or Instability of the Conjugate
Potential Cause Recommended Solution
Reaction of BCN with Thiols If your protein contains free cysteine residues that are not intended for conjugation, consider blocking them with a thiol-specific reagent (e.g., N-ethylmaleimide) prior to the reaction with the BCN-HS-PEG2-bis(PNP) linker.
Degradation of BCN Moiety Avoid exposing the linker or the BCN-conjugated molecule to strongly acidic conditions (pH < 4) for extended periods.
Protein Aggregation High molar excess of the linker or changes in buffer conditions can sometimes lead to protein aggregation. Reduce the molar excess of the linker, optimize the buffer composition (e.g., by adding stabilizers like arginine), or perform the conjugation at a lower temperature (4°C).

Data Presentation

The following tables summarize key quantitative data related to the reactivity and stability of the functional groups in BCN-HS-PEG2-bis(PNP). The data is based on model compounds and should be used as a general guide.

Table 1: Representative Half-life of p-Nitrophenyl Ester Hydrolysis

BufferpHTemperature (°C)Approximate Half-life
Phosphate (B84403) Buffer7.025Several hours
Phosphate Buffer8.025~ 1 hour
Borate Buffer9.025Minutes

Note: This data is for a model p-nitrophenyl ester and the exact half-life of BCN-HS-PEG2-bis(PNP) may vary.

Table 2: Relative Stability of BCN in the Presence of Thiols

LinkerThiol ReagentRelative Stability
BCN Glutathione (GSH)More Stable
DBCO Glutathione (GSH)Less Stable

Note: This table provides a qualitative comparison. The actual rate of reaction will depend on the concentration of the thiol, temperature, and other reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation via PNP Esters
  • Buffer Preparation: Prepare a suitable reaction buffer, such as 100 mM sodium phosphate buffer with 150 mM NaCl, at a pH of 7.2-7.5. Ensure the buffer is free of any primary amine-containing substances.

  • Protein Preparation: Dissolve the protein to be conjugated in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein solution contains interfering substances, perform a buffer exchange using dialysis or a desalting column.

  • Linker Preparation: Immediately before use, dissolve BCN-HS-PEG2-bis(PNP) in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10-20 mM.

  • Conjugation Reaction: Add the desired molar excess of the BCN-HS-PEG2-bis(PNP) solution to the protein solution with gentle mixing. A common starting point is a 10- to 20-fold molar excess of the linker over the protein.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours. The optimal incubation time should be determined empirically.

  • Quenching (Optional): To stop the reaction, a quenching reagent with a primary amine (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM to react with any unreacted PNP esters.

  • Purification: Remove excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
  • Reactant Preparation: Prepare a solution of the BCN-modified molecule and the azide-containing molecule in a suitable buffer, typically PBS at pH 7.4.

  • Reaction: Mix the BCN-modified molecule and the azide-containing molecule. A 1.5 to 5-fold molar excess of the azide (B81097) component is often used to ensure complete reaction of the BCN group.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration (e.g., overnight).

  • Purification: Purify the resulting conjugate using an appropriate method such as SEC, affinity chromatography, or dialysis to remove unreacted starting materials.

Mandatory Visualization

Side_Reactions cluster_desired Desired Reactions cluster_side Potential Side Reactions BCN_Linker BCN-HS-PEG2-bis(PNP) Protein Protein (-NH2) BCN_Linker->Protein Aminolysis H2O H2O BCN_Linker->H2O Hydrolysis Thiol Thiol (-SH) BCN_Linker->Thiol Thiol Addition Acid Acid (Low pH) BCN_Linker->Acid Degradation Amide_Conjugate Amide Bond Formation Protein->Amide_Conjugate Azide Azide-Molecule Triazole_Conjugate Triazole Formation (SPAAC) Azide->Triazole_Conjugate Amide_Conjugate->Azide Click Chemistry Hydrolyzed_Linker Hydrolyzed PNP Ester H2O->Hydrolyzed_Linker Thiol_Adduct BCN-Thiol Adduct Thiol->Thiol_Adduct Degraded_BCN Degraded BCN Acid->Degraded_BCN

Caption: Desired vs. Side Reactions of BCN-HS-PEG2-bis(PNP).

Troubleshooting_Workflow Start Low Conjugation Efficiency Check_Hydrolysis Check for PNP Ester Hydrolysis Start->Check_Hydrolysis Check_pH Verify Reaction pH (7.2-8.5) Check_Hydrolysis->Check_pH No Solution_Fresh Use Freshly Prepared Linker Solution Check_Hydrolysis->Solution_Fresh Yes Check_Buffer Check for Competing Amines in Buffer Check_pH->Check_Buffer Yes Solution_pH Adjust pH Check_pH->Solution_pH No Check_Ratio Optimize Molar Ratio of Linker Check_Buffer->Check_Ratio No Solution_Buffer Buffer Exchange to Amine-Free Buffer Check_Buffer->Solution_Buffer Yes Solution_Ratio Perform Titration of Linker Check_Ratio->Solution_Ratio Adjust Success Improved Efficiency Solution_Fresh->Success Solution_pH->Success Solution_Buffer->Success Solution_Ratio->Success

Caption: Troubleshooting Workflow for Low PNP Ester Conjugation.

References

How to quench and remove excess BCN-HS-PEG2-bis(PNP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for quenching and removing excess BCN-HS-PEG2-bis(PNP) following bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is BCN-HS-PEG2-bis(PNP) and what is it used for?

BCN-HS-PEG2-bis(PNP) is a bifunctional linker containing a bicyclononyne (BCN) group, a polyethylene (B3416737) glycol (PEG) spacer, and two p-nitrophenyl (PNP) ester reactive groups. The BCN group is used for copper-free click chemistry, while the PNP esters react with primary amines (e.g., on proteins or other molecules) to form stable amide bonds. It is often used in the development of antibody-drug conjugates (ADCs).[1][2]

Q2: Why is it necessary to quench the reaction and remove excess BCN-HS-PEG2-bis(PNP)?

Quenching the reaction is crucial to stop the labeling process and prevent further modification of your target molecule, which could lead to loss of function.[3] Removing excess, unreacted BCN-HS-PEG2-bis(PNP) and its byproducts is essential as they can interfere with downstream applications and assays.[4]

Q3: How do I quench the reaction of BCN-HS-PEG2-bis(PNP)?

The reaction is quenched by adding a small molecule containing a primary amine. This amine will react with and consume any remaining active PNP esters. Common quenching agents include Tris, glycine, and hydroxylamine.[3]

Q4: What are the recommended methods for removing excess BCN-HS-PEG2-bis(PNP)?

Several methods can be used to remove small molecule impurities from your labeled protein or biomolecule. The choice of method depends on the size of your target molecule and the scale of your reaction. Common techniques include:

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their size. It is effective for removing smaller molecules like the unreacted linker from larger proteins.[4]

  • Dialysis: A membrane-based technique that allows the diffusion of small molecules out of a sample while retaining larger molecules.[4]

  • Tangential Flow Filtration (TFF): A rapid and efficient method for buffer exchange and removal of small molecules from larger biomolecules, suitable for larger scale preparations.[4]

Troubleshooting Guide

Problem Possible Cause Solution
Low Labeling Efficiency Hydrolyzed BCN-HS-PEG2-bis(PNP): The reagent is sensitive to moisture.Allow the reagent vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[5]
Suboptimal pH: The reaction of PNP esters with primary amines is pH-dependent. The optimal pH range is typically 7.2-8.5.[5][6]Ensure your reaction buffer is within the optimal pH range and is free of primary amines (e.g., Tris, glycine). Recommended buffers include PBS, HEPES, and borate.[5][6]
Insufficient Molar Excess of Reagent: The concentration of the linker may be too low for efficient labeling.Increase the molar excess of BCN-HS-PEG2-bis(PNP) in the reaction. A 10-20 fold molar excess is a common starting point.[3][5]
Precipitation of Labeled Protein Over-labeling: Excessive modification of the protein can alter its net charge and solubility.Optimize the molar excess of the BCN-HS-PEG2-bis(PNP) reagent used in the reaction.
Solvent Incompatibility: The organic solvent used to dissolve the linker (e.g., DMSO, DMF) may cause protein precipitation if the final concentration is too high.Ensure the final concentration of the organic solvent in the reaction mixture does not exceed recommended levels (typically <10%).[7]
Incomplete Removal of Excess Reagent Inappropriate Purification Method: The chosen purification method may not be suitable for the size of your molecule or the scale of your reaction.For large proteins, SEC, dialysis, or TFF are effective.[4] For smaller molecules, consider reverse-phase HPLC.
Insufficient Purification Parameters: The purification process may not be extensive enough.For SEC, ensure the column has the appropriate resolution. For dialysis, increase the number of buffer changes and the dialysis time. For TFF, increase the number of diavolumes.[4]

Experimental Protocols

Protocol 1: Quenching the BCN-HS-PEG2-bis(PNP) Reaction

This protocol describes the general procedure for quenching the labeling reaction.

Materials:

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

Procedure:

  • Following the desired incubation time for your labeling reaction, add the quenching buffer to the reaction mixture.

  • The final concentration of the quenching agent should be between 20-100 mM.

  • Incubate the quenching reaction for 15-30 minutes at room temperature.[3]

  • Proceed immediately to the purification step.

Protocol 2: Removal of Excess BCN-HS-PEG2-bis(PNP) by Size-Exclusion Chromatography (SEC)

This protocol is suitable for purifying proteins with a molecular weight significantly larger than the BCN-HS-PEG2-bis(PNP) linker.

Materials:

  • SEC column with an appropriate molecular weight cutoff

  • Equilibration/running buffer (e.g., PBS)

Procedure:

  • Equilibrate the SEC column with at least two column volumes of the running buffer.

  • Load the quenched reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal separation.[4]

  • Elute the sample with the running buffer at the flow rate recommended by the column manufacturer.

  • Monitor the elution profile by measuring the UV absorbance at 280 nm (for protein) and potentially at a wavelength corresponding to the PNP group or other chromophores if applicable.

  • Collect the fractions containing your purified, labeled protein.

Quantitative Data Summary

The following table summarizes typical parameters for quenching and purification. Note that these are starting recommendations and may require optimization for your specific application.

Parameter Quenching Purification (SEC) Purification (Dialysis)
Reagent/Method Tris-HCl or GlycineSize-Exclusion ChromatographyDialysis
Concentration/Setting 20-100 mM final concentrationColumn with appropriate MWCOMembrane with appropriate MWCO
Incubation Time 15-30 minutesN/A3 buffer changes, 4-6 hours each or overnight
Temperature Room TemperatureRoom Temperature or 4°C4°C

Workflow and Pathway Diagrams

G cluster_reaction Bioconjugation Reaction cluster_quenching Quenching cluster_purification Purification Target Target Molecule (e.g., Protein) Reaction_Mix Reaction Mixture (Target + Reagent) Target->Reaction_Mix Reagent BCN-HS-PEG2-bis(PNP) Reagent->Reaction_Mix Quenched_Mix Quenched Reaction Mixture Reaction_Mix->Quenched_Mix Incubate Quenching_Agent Quenching Agent (e.g., Tris, Glycine) Quenching_Agent->Quenched_Mix Purification_Method Purification Method (SEC, Dialysis, TFF) Quenched_Mix->Purification_Method Purified_Product Purified Labeled Molecule Purification_Method->Purified_Product Byproducts Excess Reagent & Byproducts Removed Purification_Method->Byproducts

Caption: Workflow for quenching and removal of excess BCN-HS-PEG2-bis(PNP).

G cluster_main Troubleshooting Logic Start Problem Encountered Low_Labeling Low Labeling Efficiency? Start->Low_Labeling Precipitation Precipitation Occurred? Low_Labeling->Precipitation No Check_Reagent Check Reagent Handling (Moisture sensitive) Low_Labeling->Check_Reagent Yes Incomplete_Removal Incomplete Removal of Reagent? Precipitation->Incomplete_Removal No Optimize_Molar_Excess Optimize Molar Excess Precipitation->Optimize_Molar_Excess Yes Choose_Method Select Appropriate Purification Method Incomplete_Removal->Choose_Method Yes End Problem Resolved Incomplete_Removal->End No Check_pH Verify Reaction pH (Optimal: 7.2-8.5) Check_Reagent->Check_pH Increase_Molar_Excess Increase Molar Excess of Reagent Check_pH->Increase_Molar_Excess Increase_Molar_Excess->End Check_Solvent_Conc Check Solvent Concentration (<10%) Optimize_Molar_Excess->Check_Solvent_Conc Check_Solvent_Conc->End Optimize_Params Optimize Purification Parameters Choose_Method->Optimize_Params Optimize_Params->End

Caption: Troubleshooting decision tree for BCN-HS-PEG2-bis(PNP) reactions.

References

Overcoming solubility problems with BCN-HS-PEG2-bis(PNP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the solubility of BCN-HS-PEG2-bis(PNP), a key linker used in the development of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is BCN-HS-PEG2-bis(PNP) and what are its solubility characteristics?

BCN-HS-PEG2-bis(PNP) is a heterobifunctional linker containing a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic polyethylene (B3416737) glycol (PEG2) spacer, and two p-nitrophenyl (PNP) activated carbonate esters for reaction with primary amines. The BCN moiety is inherently hydrophobic, while the PEG spacer is incorporated to enhance hydrophilicity and improve solubility in aqueous solutions.[1][2] However, like many crosslinkers, BCN-HS-PEG2-bis(PNP) has limited solubility in purely aqueous buffers and typically requires initial dissolution in a water-miscible organic solvent.[1][3]

Q2: In which solvents should I dissolve BCN-HS-PEG2-bis(PNP)?

It is recommended to first dissolve BCN-HS-PEG2-bis(PNP) in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[1][4] This stock solution can then be added to your aqueous reaction buffer. Dichloromethane (DCM) and acetonitrile (B52724) (ACN) are also potential solvents.[5][6]

Q3: My BCN-HS-PEG2-bis(PNP) is not dissolving in my organic solvent. What should I do?

If you are having trouble dissolving the compound, ensure that your solvent is anhydrous (dry). Moisture can affect the stability and solubility of the reagent.[4][7] Gentle warming or vortexing can also aid in dissolution. If solubility issues persist, consider trying a different recommended organic solvent.

Q4: The compound precipitates when I add the stock solution to my aqueous reaction buffer. How can I prevent this?

Precipitation upon addition to an aqueous buffer is a common issue. Here are several strategies to mitigate this:

  • Decrease the final concentration: The final concentration of the linker in the aqueous solution may be too high. Try diluting the stock solution further into the reaction buffer.

  • Increase the percentage of organic solvent: You can try increasing the amount of organic solvent in your final reaction mixture. However, be mindful that a high percentage of organic solvent (e.g., >20% DMSO) may negatively impact the stability and function of your protein or antibody.[7]

  • Optimize buffer conditions: The pH of your buffer can influence the solubility of your components. For reactions with primary amines, a pH of 7-9 is generally recommended.[4]

  • Add the stock solution slowly: Add the organic stock solution to the aqueous buffer slowly while gently vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

Q5: How does poor solubility of BCN-HS-PEG2-bis(PNP) affect my conjugation reaction?

Poor solubility can lead to several issues:

  • Low reaction efficiency: If the linker is not fully dissolved, its effective concentration in the reaction is lower than intended, leading to incomplete conjugation.

  • Inconsistent results: Undissolved particles can lead to variability between experiments.

  • Protein aggregation: The presence of undissolved linker or high concentrations of organic solvent can sometimes induce protein aggregation and precipitation.[8]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility problems with BCN-HS-PEG2-bis(PNP).

Issue 1: Difficulty Dissolving the Reagent

Symptom: The BCN-HS-PEG2-bis(PNP) powder does not fully dissolve in the initial organic solvent.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Solvent Ensure you are using a recommended dry, water-miscible organic solvent such as DMSO or DMF.[1][4]
Solvent Quality Use anhydrous (dry) solvent, as moisture can interfere with the reagent.[7]
Insufficient Mixing Gently vortex or sonicate the vial to aid dissolution.
Low Temperature Gentle warming of the solution may improve solubility.
Issue 2: Precipitation in Aqueous Buffer

Symptom: A precipitate forms when the organic stock solution of BCN-HS-PEG2-bis(PNP) is added to the aqueous reaction buffer.

Possible Causes & Solutions:

CauseRecommended Action
Final Concentration Too High Decrease the final concentration of the linker in the reaction mixture.
Insufficient Organic Solvent Increase the percentage of the organic co-solvent (e.g., DMSO) in the final reaction mixture, typically up to 20%.[7] Monitor protein stability.
Buffer Incompatibility Ensure your buffer does not contain primary amines (e.g., Tris, glycine) which can react with the PNP esters.[4] Recommended buffers include PBS, HEPES, or borate (B1201080) buffers at pH 7-9.[4]
Poor Mixing Technique Add the stock solution dropwise to the aqueous buffer while gently vortexing to ensure rapid dispersion.

Experimental Protocols

Preparation of BCN-HS-PEG2-bis(PNP) Stock Solution

  • Allow the vial of BCN-HS-PEG2-bis(PNP) to equilibrate to room temperature before opening to prevent moisture condensation.[7]

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex or sonicate until the reagent is completely dissolved.

  • This stock solution should be prepared fresh immediately before use, as the PNP ester is susceptible to hydrolysis.[4]

Solubility Data Summary

The following table summarizes the qualitative solubility of BCN-HS-PEG2-bis(PNP) and similar linkers in common laboratory solvents.

SolventSolubilityReference(s)
Dimethyl sulfoxide (DMSO)Soluble[1][6][9]
Dimethylformamide (DMF)Soluble[1][6][9]
Dichloromethane (DCM)Soluble[5][6][9]
Acetonitrile (ACN)Soluble[5][6]
Water / Aqueous BuffersSparingly Soluble[1]

Troubleshooting Workflow

G start Start: Solubility Issue with BCN-HS-PEG2-bis(PNP) dissolution_issue Issue: Difficulty dissolving in organic solvent? start->dissolution_issue precipitation_issue Issue: Precipitation in aqueous buffer? dissolution_issue->precipitation_issue No check_solvent Action: 1. Use dry DMSO or DMF. 2. Vortex/sonicate. 3. Gentle warming. dissolution_issue->check_solvent Yes reduce_conc Action: Lower final concentration of linker. precipitation_issue->reduce_conc Yes dissolved Problem Solved? check_solvent->dissolved contact_support Action: Contact Technical Support dissolved->contact_support No end Success: Proceed with experiment dissolved->end Yes precip_solved Problem Solved? reduce_conc->precip_solved increase_cosolvent Action: Increase organic co-solvent (e.g., DMSO up to 20%). increase_cosolvent->precip_solved check_buffer Action: 1. Ensure pH 7-9. 2. Avoid amine-containing buffers (Tris, glycine). check_buffer->precip_solved mixing Action: Add stock solution slowly with gentle vortexing. mixing->precip_solved precip_solved->contact_support No precip_solved->increase_cosolvent No precip_solved->check_buffer No precip_solved->mixing No precip_solved->end Yes

Caption: Troubleshooting workflow for BCN-HS-PEG2-bis(PNP) solubility issues.

References

Technical Support Center: BCN-HS-PEG2-bis(PNP) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments, with a focus on resolving issues of low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is BCN-HS-PEG2-bis(PNP) and what is its reaction mechanism?

BCN-HS-PEG2-bis(PNP) is a heterobifunctional linker used in bioconjugation, particularly for the creation of Antibody-Drug Conjugates (ADCs).[1][2] It contains three key components:

  • BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that reacts with azide-functionalized molecules via copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3] This reaction is bioorthogonal and highly efficient under mild, aqueous conditions.[4]

  • bis(PNP) Carbonate: Two para-nitrophenyl (B135317) carbonate groups, which are reactive towards primary amines, such as the side chain of lysine (B10760008) residues on antibodies and other proteins. This reaction forms a stable carbamate (B1207046) bond.

  • HS-PEG2: A short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer with a central hydroxyl-succinimide (HS) group. The PEG spacer enhances solubility and reduces the potential for aggregation.[3]

The conjugation process is a two-stage reaction. First, one of the PNP groups reacts with a primary amine on a biomolecule (e.g., an antibody). Subsequently, the second PNP group can be used to attach a payload that also has a primary amine. The BCN group is then available for a separate SPAAC reaction with an azide-modified molecule.

cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Payload Conjugation (SPAAC) A Antibody (Lys-NH2) C Antibody-Linker Intermediate A->C + B BCN-HS-PEG2-bis(PNP) B->C D Azide-Payload E Final ADC C->E + D->E

Caption: Two-stage conjugation workflow using BCN-HS-PEG2-bis(PNP).

Q2: My conjugation yield is low. What are the most common causes and how can I fix them?

Low conjugation yield is a frequent challenge that can arise from issues with reagents, reaction conditions, or the biomolecules themselves.[5] A systematic approach is the best way to identify and resolve the underlying cause.[5]

Troubleshooting Guide for Low Conjugation Yield

Potential Cause Recommended Solution & Explanation
Reagent Quality & Storage Ensure the BCN-HS-PEG2-bis(PNP) linker is stored correctly (typically at -20°C, desiccated) to prevent hydrolysis of the reactive PNP esters.[5] Always allow the reagent to warm to room temperature before opening to prevent condensation.[5]
Interfering Buffer Components Buffers containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule for reaction with the PNP ester.[5][6] Perform a buffer exchange into an amine-free buffer like PBS or HEPES prior to conjugation.[5]
Suboptimal Reaction pH The reaction of PNP/NHS esters with amines is pH-dependent. While the reaction is faster at higher pH, so is the rate of hydrolysis.[6][7] The optimal pH is typically between 7.2 and 8.5.[7] It is recommended to perform a pH optimization study.[7]
Incorrect Molar Ratio An insufficient molar excess of the linker over the antibody can lead to low labeling. Start with a molar ratio of 10-20 fold excess of linker to biomolecule and optimize from there.[5]
Low Biomolecule Purity/Concentration Use a starting antibody or protein that is >95% pure, as impurities can compete for the linker.[5] Ensure the biomolecule concentration is adequate (typically >0.5 mg/mL) to facilitate an efficient reaction.[5]
Biomolecule Aggregation Conjugation can sometimes lead to protein aggregation, which reduces the yield of functional product.[7] This can be mitigated by optimizing buffer conditions (pH, ionic strength), lowering the reaction temperature, or including solubility-enhancing excipients.[7] The PEG spacer in the linker is designed to help reduce this risk.[3]
Inefficient Purification The desired conjugate can be lost during purification steps.[5] If you suspect product loss, consider alternative purification methods such as Ion-Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC) instead of only Size Exclusion Chromatography (SEC).[5]
Q3: How can I experimentally optimize the reaction conditions for a higher yield?

Empirically determining the optimal reaction conditions for your specific biomolecule is crucial for maximizing yield.[8] A design of experiments (DoE) approach, where key parameters are varied, is highly effective. The most critical parameters to investigate are reaction pH, linker-to-protein molar ratio, and temperature.[9]

Start Start: Antibody in Amine-Free Buffer Setup Set up Parallel Reactions (Varying pH, Molar Ratio, Temp) Start->Setup Incubate Incubate Reactions (e.g., 1-4 hours) Setup->Incubate Quench Quench Reaction (e.g., 1M Tris-HCl) Incubate->Quench Purify Purify Conjugate (e.g., SEC Desalting Column) Quench->Purify Analyze Analyze Yield & DAR (HPLC, Mass Spec) Purify->Analyze End Optimal Conditions Identified Analyze->End

Caption: Experimental workflow for optimizing conjugation conditions.

Example Optimization Protocol

  • Preparation: Perform a buffer exchange to move your antibody (e.g., at 2 mg/mL) into an amine-free reaction buffer (e.g., 100 mM sodium phosphate).

  • Reaction Setup:

    • Prepare a fresh stock solution of BCN-HS-PEG2-bis(PNP) in anhydrous DMSO at a high concentration (e.g., 10 mM).

    • Set up a matrix of reactions in microcentrifuge tubes, varying one parameter at a time while keeping others constant. For example:

      • pH Screen: Use buffers at pH 7.0, 7.5, 8.0, and 8.5.

      • Molar Ratio Screen: Test linker-to-antibody ratios of 5:1, 10:1, 15:1, and 20:1.

  • Incubation: Add the calculated volume of the linker stock solution to each antibody solution. Incubate at room temperature for 1 hour with gentle mixing.[5]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[7] Incubate for 30 minutes.[5]

  • Purification: Remove excess, unreacted linker using a desalting column (e.g., SEC) equilibrated with your desired storage buffer.

  • Analysis: Analyze the purified conjugate from each condition to determine the yield and Drug-to-Antibody Ratio (DAR).

Example Optimization Data

Reaction ID pH Molar Ratio (Linker:Ab) Temperature (°C) Conjugate Yield (%) Average DAR
A17.55:125651.8
A27.510:125823.5
A37.520:125853.9
B18.010:125914.1
B28.510:12588 (some aggregation)4.3
C18.010:14753.1

From this example data, reaction B1 (pH 8.0, 10:1 molar ratio, 25°C) provides the highest yield without significant aggregation.

Q4: How do I confirm successful conjugation and measure the yield?

Several analytical techniques are essential to confirm that the conjugation was successful and to quantify its efficiency.[7]

Recommended Analytical Methods

Technique Purpose Information Provided
UV-Vis Spectrophotometry Rapid estimation of protein concentration and degree of labeling (if the linker or payload has a distinct chromophore).Protein concentration, estimation of DAR.[7]
SDS-PAGE Visual confirmation of conjugation.A shift in the molecular weight band of the antibody indicates successful conjugation.[7]
Size Exclusion Chromatography (SEC-HPLC) Purity analysis and separation of conjugate from aggregates and fragments.Quantifies the percentage of monomeric conjugate, aggregates, and fragments.
Hydrophobic Interaction Chromatography (HIC-HPLC) Separation of species with different DARs.Provides a distribution of DAR values (DAR 0, 2, 4, etc.) and calculates the average DAR.
Mass Spectrometry (LC-MS) Precise mass determination.Confirms the exact mass of the conjugate, providing definitive evidence of successful conjugation and an accurate DAR.[10]

General Analytical Workflow Protocol (using HPLC)

  • Sample Preparation: After purification, adjust the concentration of the final conjugate to approximately 1 mg/mL.

  • SEC-HPLC Analysis:

    • Column: Use a suitable SEC column for monoclonal antibodies.

    • Mobile Phase: Isocratic elution with a buffer such as 150 mM sodium phosphate, pH 7.0.

    • Analysis: Inject the sample. The major peak corresponds to the monomeric conjugate. Integrate the peak areas to determine the percentage of monomer vs. aggregates or fragments.

  • HIC-HPLC Analysis:

    • Column: Use a suitable HIC column (e.g., Butyl-NPR).

    • Mobile Phase: Use a reverse salt gradient. For example, Buffer A (high salt) and Buffer B (low salt).

    • Analysis: Inject the sample. The antibody species will elute in order of increasing hydrophobicity (lower DAR to higher DAR). The resulting chromatogram will show a profile of different drug-loaded species.

  • Data Calculation: Use the peak areas from the HIC chromatogram to calculate the weighted average DAR.

Input Purified Conjugate SEC SEC-HPLC (Purity & Aggregation) Input->SEC HIC HIC-HPLC (DAR Distribution) Input->HIC MS LC-MS (Mass Confirmation) Input->MS Output Final Report: Yield, Purity, Avg. DAR SEC->Output HIC->Output MS->Output

Caption: Analytical workflow for conjugate characterization.

References

Purification challenges for BCN-HS-PEG2-bis(PNP) bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BCN-HS-PEG2-bis(PNP) Bioconjugates

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of bioconjugates synthesized using the BCN-HS-PEG2-bis(PNP) linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying bioconjugates made with the BCN-HS-PEG2-bis(PNP) linker?

A1: The purification of bioconjugates using this heterobifunctional linker presents several challenges. The reaction mixture is often complex, containing the desired conjugate alongside unreacted biomolecules, excess linker, hydrolyzed linker byproducts, and species with varying numbers of attached linkers.[1] The key difficulties arise from:

  • Hydrolysis of Reactive Esters: Both the Hydroxysuccinimide (HS, also known as NHS) ester and the bis(p-nitrophenyl) (PNP) carbonate are susceptible to hydrolysis, which competes with the desired conjugation reaction.[2][3] This reduces yield and introduces additional impurities.

  • Product Heterogeneity: Conjugation often results in a mixture of species, including molecules with different numbers of linkers attached (e.g., mono-, di-, and multi-conjugated) and positional isomers.[1]

  • Similar Physicochemical Properties: The desired product and various impurities can have very similar size, charge, and hydrophobicity, making chromatographic separation difficult.[1]

  • Product Aggregation: The hydrophobicity of the BCN group and the cytotoxic payloads often attached to it can increase the propensity for the final bioconjugate to aggregate.[4]

Q2: Which chromatography method is best for purifying my BCN-HS-PEG2-bis(PNP) bioconjugate?

A2: There is no single "best" method; the optimal strategy often involves a multi-step approach combining two or more techniques. The choice depends on the specific properties of your biomolecule and the main impurities you need to remove.[1]

  • Size Exclusion Chromatography (SEC): This is the most common initial step. It is effective for removing smaller molecules like unreacted or hydrolyzed linkers from the much larger bioconjugate.[5][6] It is also useful for separating aggregated species from the desired monomeric conjugate.[7]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on net charge. Since the attachment of the linker can shield surface charges on a protein, IEX is often the method of choice for separating species with different numbers of attached linkers.[1][8]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates based on hydrophobicity. It is a powerful, high-resolution technique for separating conjugates with different drug-to-antibody ratios (DARs) because each attached linker-payload moiety increases the molecule's overall hydrophobicity.[7][9]

  • Reverse-Phase HPLC (RP-HPLC): While highly effective for analyzing purity and separating isoforms, RP-HPLC often uses organic solvents and denaturing conditions, making it more suitable for analytical purposes or for smaller, more robust biomolecules rather than large proteins like antibodies.[6][8]

Q3: How can I monitor the hydrolysis of the linker's reactive groups during my experiment?

A3: You can monitor the hydrolysis of both the HS-ester and the PNP-carbonate spectrophotometrically.

  • HS-Ester Hydrolysis: The hydrolysis of an NHS ester releases N-hydroxysuccinimide, which absorbs light in the 260-280 nm range. You can monitor the increase in absorbance at 260 nm over time to track the rate of hydrolysis.[2]

  • PNP-Carbonate Hydrolysis: The hydrolysis of a p-nitrophenyl carbonate releases p-nitrophenol. Under basic conditions, this forms the p-nitrophenolate ion, which is bright yellow and has a strong absorbance peak around 400-415 nm.[3][10]

Q4: What are the optimal reaction conditions to minimize hydrolysis and maximize conjugation efficiency?

A4: The reaction of HS/NHS esters with primary amines is highly pH-dependent.[11] The rate of hydrolysis increases significantly with pH.[12]

  • pH: The optimal pH for the conjugation reaction is a balance between having a deprotonated primary amine for nucleophilic attack and minimizing ester hydrolysis. A pH range of 8.3-8.5 is generally recommended.[11]

  • Buffers: Use non-nucleophilic buffers such as phosphate, borate, or bicarbonate buffers.[12] Avoid primary amine buffers like Tris (TBS), as they will compete for reaction with the linker.[12]

  • Temperature: Perform reactions at room temperature or 4°C. Lower temperatures can help slow the rate of hydrolysis, though conjugation will also proceed more slowly.[12]

  • Concentration: High concentrations of the target biomolecule can favor the desired aminolysis reaction over hydrolysis.[]

Troubleshooting Guide

Problem / Observation Possible Cause(s) Recommended Solution(s)
Low Conjugation Yield 1. Hydrolysis of HS/PNP esters: Reaction pH is too high, reaction time is too long, or linker stock solution is old.[2] 2. Inactive Biomolecule: Target amines on the biomolecule are inaccessible or protonated.[14] 3. Buffer Interference: Use of amine-containing buffers (e.g., Tris, glycine).[12]1. Optimize Reaction pH: Perform the reaction at pH 8.3-8.5.[11] Prepare linker stock solutions in anhydrous DMSO immediately before use.[5] 2. Confirm Biomolecule Reactivity: Ensure the biomolecule is in a buffer at the correct pH to deprotonate target amines. 3. Change Buffer System: Switch to a non-amine buffer like phosphate, borate, or HEPES.[12] Use Tris buffer only to quench the reaction.[15]
Product Aggregation 1. Increased Hydrophobicity: The BCN linker and attached payload are hydrophobic, promoting self-association.[4] 2. Unfavorable Buffer Conditions: Suboptimal pH or ionic strength can reduce protein stability.[1]1. Add Stabilizing Excipients: Include additives like arginine or sucrose (B13894) in the purification buffers.[1] 2. Optimize Buffer: Screen different buffer pH and salt concentrations to find conditions that maximize conjugate stability.[1] 3. Lower Protein Concentration: Work with lower concentrations of the conjugate during purification and storage.[1]
Poor Separation of Species (e.g., DAR variants) by HIC 1. Insufficient Hydrophobicity Difference: The difference in hydrophobicity between species (e.g., DAR 2 vs. DAR 4) is not enough for resolution with the current column/gradient.[1] 2. Strong Irreversible Binding: The conjugate binds too strongly to the HIC resin, leading to low recovery.[1]1. Screen HIC Resins: Test different HIC columns (e.g., Butyl, Phenyl) to find one with better selectivity.[1] 2. Optimize Gradient: Use a shallower, longer elution gradient. 3. Adjust Salt Concentration: Decrease the starting salt concentration in the binding buffer to reduce the strength of the initial interaction.[1]
Unreacted Linker Co-elutes with Product in SEC 1. Insufficient Size Difference: The hydrodynamic radius of the linker is too close to that of a fragment or smaller biomolecule. 2. Non-specific Binding: The hydrophobic linker may be interacting with the SEC column matrix, causing altered elution behavior.[16]1. Optimize SEC Column: Use a column with a smaller pore size or a longer column length to improve resolution.[1][6] 2. Adjust Mobile Phase: If non-specific binding is suspected, consider adding a small amount of organic modifier to the mobile phase. 3. Use an Orthogonal Method: Add a downstream HIC or IEX step to remove the linker based on a different property.[1]

Data Presentation

Table 1: Recommended Analytical Methods for Purity Assessment A multi-faceted analytical approach is crucial for comprehensive purity assessment.[17][18]

Analytical TechniquePrinciple of SeparationInformation Provided
Size Exclusion Chromatography (SEC) Hydrodynamic Radius (Size)Quantifies aggregates, fragments, and removal of unreacted linker.[7][19]
Hydrophobic Interaction Chromatography (HIC) HydrophobicityDetermines Drug-to-Antibody Ratio (DAR) distribution.[7][9]
Reverse-Phase HPLC (RP-HPLC) Hydrophobicity (Denaturing)High-resolution purity assessment, quantifies payload stability.[6][7]
Ion Exchange Chromatography (IEX) Net Surface ChargeSeparates species with different degrees of conjugation.[1][8]
LC-Mass Spectrometry (LC-MS) Mass-to-Charge RatioConfirms product identity and molecular weight, identifies impurities.[17]
UV-Vis Spectroscopy Light AbsorbanceMeasures protein concentration and can be used to estimate DAR.[9][18]

Experimental Protocols

Protocol 1: General Bioconjugation with BCN-HS-PEG2-bis(PNP)

This protocol describes a general method for labeling a protein's primary amines.

  • Protein Preparation: Dialyze the protein (1-5 mg/mL) into an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.3).[5]

  • Linker Stock Solution: Immediately before use, dissolve the BCN-HS-PEG2-bis(PNP) linker in anhydrous DMSO to a concentration of 10-20 mM.[5]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the protein solution while gently mixing.[5][15] The final concentration of DMSO should ideally be below 10%.[5]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[15]

  • Quenching (Optional): To stop the reaction, add an amine-containing buffer like Tris to a final concentration of 20-50 mM and incubate for 30 minutes. This will react with any remaining HS/PNP esters.[15]

  • Immediate Purification: Proceed immediately to purification to remove unreacted linker and byproducts.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

This protocol is for removing excess, unreacted linker from the crude conjugation mixture.

  • Column Equilibration: Equilibrate a suitable SEC or desalting column (e.g., Superdex 200 or Sephadex G-25) with a buffer appropriate for the purified conjugate's stability (e.g., PBS, pH 7.4).[5][15] This typically requires 2-3 column volumes.

  • Sample Loading: Load the quenched reaction mixture onto the equilibrated column.

  • Elution: Elute the sample with the equilibration buffer at an optimized flow rate. A slower flow rate often improves resolution.[1]

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.[15] The first major peak to elute is typically the high-molecular-weight bioconjugate, while later peaks correspond to smaller molecules like the unreacted linker and quenching agent.[6]

  • Analysis & Pooling: Analyze fractions (e.g., by SDS-PAGE or analytical SEC) to identify those containing the pure conjugate. Pool the relevant fractions.

Visualizations

G cluster_prep Phase 1: Reaction cluster_purify Phase 2: Purification cluster_analysis Phase 3: Analysis p_prep Protein in Amine-Free Buffer (pH 8.3) react Combine & Incubate (1-2h, RT) p_prep->react l_prep Prepare Linker in Anhydrous DMSO l_prep->react quench Quench Reaction (e.g., Tris Buffer) react->quench sec SEC Purification (Removes Unreacted Linker) quench->sec hic HIC or IEX (Separates DAR Species) sec->hic buffer_ex Buffer Exchange & Concentration hic->buffer_ex final_qc Final Product QC (SEC, HIC, LC-MS) buffer_ex->final_qc

Caption: Experimental workflow for bioconjugation and purification.

G start Start: Low Product Yield q1 Was the reaction buffer amine-free (e.g., no Tris)? start->q1 q2 Was the reaction pH between 8.0-8.5? q1->q2 Yes sol1 Action: Change to non-amine buffer (e.g., Phosphate, Borate). q1->sol1 No q3 Was the linker stock prepared fresh in anhydrous DMSO? q2->q3 Yes sol2 Action: Adjust pH. High pH causes rapid hydrolysis. q2->sol2 No sol3 Action: Prepare linker immediately before use to prevent hydrolysis. q3->sol3 No end_node Re-run Experiment q3->end_node Yes sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting decision tree for low conjugation yield.

References

Validation & Comparative

A Comparative Guide to Amine-Reactive BCN Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of molecules is fundamental to creating effective bioconjugates, from fluorescently labeled proteins to complex antibody-drug conjugates (ADCs). Bicyclononyne (BCN) linkers are a cornerstone of modern bioconjugation, enabling copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) for the attachment of payloads to biomolecules. The initial step in this process often involves the reaction of an amine-reactive group on the BCN linker with primary amines (e.g., lysine (B10760008) residues) on a protein or antibody.

This guide provides an objective comparison of BCN-HS-PEG2-bis(PNP), a specialized linker featuring two p-nitrophenyl (PNP) carbonate reactive groups, with other common amine-reactive BCN linkers, primarily those activated with N-hydroxysuccinimide (NHS) esters. We will delve into the performance, stability, and experimental considerations for these linkers, supported by experimental data and detailed protocols.

Core Chemical Principles: The Amine Reaction

Amine-reactive linkers are designed to covalently bond with the nucleophilic primary amine groups found on the N-terminus of proteins and the side chains of lysine residues.[1] The most common amine-reactive moieties are activated esters, such as NHS esters and PNP carbonates. These groups are electrophilic and react with amines under mild conditions to form stable amide or carbamate (B1207046) bonds, respectively.[1][2]

The choice of the amine-reactive group is critical as it influences the linker's stability in aqueous solutions, reaction kinetics, and ultimately, the efficiency of the conjugation.

Performance Comparison: PNP Carbonate vs. NHS Ester

The primary distinction between BCN-HS-PEG2-bis(PNP) and many other commercially available amine-reactive BCN linkers lies in its use of p-nitrophenyl (PNP) carbonate instead of the more common N-hydroxysuccinimide (NHS) ester. While both target primary amines, they exhibit different performance characteristics. PNP esters are reported to offer lower off-target hydrolysis and potentially higher conjugation yields compared to NHS esters.[2]

Below is a summary of their key performance metrics.

FeatureBCN-PNP Carbonate LinkersBCN-NHS Ester LinkersKey Considerations
Reactive Group p-Nitrophenyl CarbonateN-Hydroxysuccinimide EsterThe leaving group (p-nitrophenol or NHS) influences reactivity and hydrolysis rates.
Resulting Bond CarbamateAmideBoth are highly stable covalent bonds under physiological conditions.[1]
Optimal pH Range 7.2 - 9.07.2 - 8.5[3]Higher pH increases the rate of amine reaction but also accelerates hydrolysis.[4]
Hydrolytic Stability Generally higher stability in aqueous buffers, leading to less off-target hydrolysis.[2]Prone to hydrolysis, which competes with the amine reaction. Half-life can be as short as 10 minutes at pH 8.6.[3]Higher stability of the linker in solution provides a larger window for the conjugation reaction and can lead to higher yields.
Reaction Byproduct p-nitrophenolN-hydroxysuccinimideBoth byproducts are water-soluble and are typically removed during purification.

The Role of the BCN Moiety and PEG Spacer

Beyond the amine-reactive group, the BCN and PEG components are crucial to the linker's function.

  • Bicyclo[6.1.0]nonyne (BCN): As a strained alkyne, BCN is highly reactive towards azides in copper-free click chemistry reactions.[5][6] This bioorthogonal reaction is extremely fast and chemoselective, meaning it does not interfere with other functional groups found in biological systems.[7][8] BCN is also noted for its high stability in the presence of thiols, a key advantage over other cyclooctynes like DBCO.[9]

  • Polyethylene (B3416737) Glycol (PEG) Spacer: The PEG2 spacer in BCN-HS-PEG2-bis(PNP) is a short polyethylene glycol chain. PEG spacers are incorporated into linkers to increase the hydrophilicity and solubility of the molecule in aqueous buffers.[5] This can help prevent aggregation of the bioconjugate and improve its pharmacokinetic properties in therapeutic applications.

The "bis(PNP)" designation in BCN-HS-PEG2-bis(PNP) indicates that the linker has two PNP-activated sites, allowing for the potential to crosslink molecules or to attach two separate payloads.

Experimental Protocols

This section provides a detailed methodology for a typical two-step bioconjugation process: 1) modification of a protein with an amine-reactive BCN linker and 2) the subsequent "click" reaction with an azide-functionalized molecule.

Protocol 1: Protein Modification with an Amine-Reactive BCN Linker

This protocol is adapted for a generic BCN-NHS ester but can be applied to BCN-PNP linkers with similar reaction conditions.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.5).[10]

  • BCN-PEG-NHS Ester or BCN-PEG-PNP Carbonate.

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Desalting columns for purification.[10]

  • Reaction Buffer: 100 mM sodium phosphate (B84403) or sodium bicarbonate buffer, pH 8.0-8.5.[10]

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-5 mg/mL in the Reaction Buffer.[10]

  • Linker Stock Solution: Immediately before use, dissolve the BCN linker in anhydrous DMSO to a concentration of 10 mM.[10]

  • Reaction Setup: Add a 10-20 fold molar excess of the BCN linker stock solution to the protein solution. Gently mix. The final concentration of DMSO should ideally be below 10%.[10]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[10][11]

  • Purification: Remove the excess, unreacted BCN linker using a desalting column equilibrated with PBS, pH 7.4.[10]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • BCN-modified protein from Protocol 1.

  • Azide-functionalized payload (e.g., a fluorescent dye, drug molecule).

  • PBS, pH 7.4.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the BCN-modified protein and the azide-functionalized payload in PBS, pH 7.4. A slight molar excess (e.g., 1.5 equivalents) of the azide (B81097) payload is often used.[10]

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 37°C for 1-4 hours. The optimal time and temperature may need to be determined empirically for each specific system.[11]

  • Analysis and Purification: The reaction progress and the formation of the final conjugate can be monitored by SDS-PAGE and Size-Exclusion Chromatography (SEC). Further purification can be performed using chromatography techniques appropriate for the final conjugate.[10]

Visualizing the Process

To better understand the chemical reactions and workflow, the following diagrams are provided.

G cluster_amine_reaction Step 1: Amine Reaction cluster_spaac Step 2: SPAAC Click Chemistry Protein_NH2 Protein-NH₂ (Lysine Residue) BCN_Protein BCN-Linker-NH-Protein (Stable Conjugate) Protein_NH2->BCN_Protein + BCN-Linker-X BCN_Linker BCN-Linker-X (X = NHS or PNP) BCN_Linker->BCN_Protein Leaving_Group Leaving Group (NHS or p-Nitrophenol) Final_Conjugate Payload-Triazole-Linker-NH-Protein BCN_Protein->Final_Conjugate + N₃-Payload (Copper-Free) Azide_Payload N₃-Payload Azide_Payload->Final_Conjugate

Caption: Reaction pathway for a two-step bioconjugation using an amine-reactive BCN linker.

G A Prepare Protein in Amine-Free Buffer (pH 8.0-8.5) C Combine Protein and Linker Solution A->C B Dissolve BCN Linker in Anhydrous DMSO B->C D Incubate (1-2h at RT or 4-12h at 4°C) C->D E Purify BCN-Protein (Desalting Column) D->E F Add Azide-Payload to BCN-Protein E->F G Incubate (SPAAC) (4-12h at RT) F->G H Analyze and Purify Final Conjugate (e.g., SEC) G->H

References

A Head-to-Head Comparison: Evaluating Alternatives to BCN-HS-PEG2-bis(PNP) for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is a foundational aspect of innovation. The heterobifunctional linker BCN-HS-PEG2-bis(PNP) has become a valuable tool, enabling the straightforward conjugation of molecules to biomolecules through strain-promoted alkyne-azide cycloaddition (SPAAC). However, the landscape of bioconjugation is rich with a variety of techniques, each with its own set of advantages and disadvantages. This guide provides an objective, data-driven comparison of alternatives to BCN-HS-PEG2-bis(PNP), empowering you to make informed decisions for your specific research needs.

At its core, BCN-HS-PEG2-bis(PNP) is a linker that combines three key features: a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce aggregation, and two p-nitrophenyl (PNP) esters for reaction with primary amines. Alternatives can be considered for each of these functional components, as well as entirely different conjugation strategies. This guide will focus on the most prominent and widely adopted alternatives: different SPAAC reagents, the incredibly rapid tetrazine ligation, and the classic, yet evolving, thiol-based conjugation methods.

Quantitative Comparison of Bioconjugation Chemistries

The selection of a bioconjugation strategy often hinges on a balance of factors including reaction speed, efficiency, and the stability of the final conjugate under physiological conditions. The following tables provide a quantitative comparison of the key performance metrics for the major alternatives to BCN-based SPAAC.

Table 1: Reaction Kinetics of Common Bioorthogonal Reactions

Bioconjugation ChemistryReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
SPAAC BCN + Azide~0.1 - 1.0Good kinetics and stability.
DBCO + Azide~0.1 - 0.3Widely used, commercially available.
DIFO + Azide~0.002 - 0.005Slower kinetics compared to BCN and DBCO.
Tetrazine Ligation TCO + TetrazineUp to 10⁶Extremely fast kinetics, ideal for low concentrations.
**

A Head-to-Head Comparison: BCN-HS-PEG2-bis(PNP) vs. Alternative Heterobifunctional Crosslinkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a heterobifunctional crosslinker is a critical decision that profoundly influences the efficacy, stability, and therapeutic index of complex bioconjugates like antibody-drug conjugates (ADCs). This guide provides an objective, data-driven comparison of BCN-HS-PEG2-bis(PNP) with other widely used heterobifunctional crosslinkers, focusing on their chemical reactivity, stability, and overall performance in bioconjugation workflows.

At the forefront of bioorthogonal chemistry, BCN-HS-PEG2-bis(PNP) is a sophisticated crosslinker designed for a two-step conjugation strategy. It features a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and two p-nitrophenyl (PNP) esters for amine-reactive conjugation. This guide will dissect the performance of each of these functional moieties in comparison to common alternatives, such as N-hydroxysuccinimide (NHS) esters and other bioorthogonal handles.

Executive Summary

Heterobifunctional crosslinkers provide superior control over conjugation reactions compared to their homobifunctional counterparts by enabling a sequential, two-step process that minimizes the formation of undesirable byproducts. BCN-HS-PEG2-bis(PNP) offers a unique combination of a bioorthogonal BCN group and amine-reactive PNP esters. While the BCN moiety provides excellent biocompatibility for copper-free click chemistry, the performance of the PNP ester presents a nuanced comparison with the more common NHS esters. Generally, NHS esters exhibit faster reaction kinetics with primary amines, but they are also more susceptible to hydrolysis in aqueous buffers. In contrast, p-nitrophenyl esters, while sometimes less reactive, can offer advantages in specific applications where greater stability of the activated ester is desired. The choice between these linkers ultimately depends on the specific requirements of the biomolecules being conjugated and the desired attributes of the final product.

Performance Deep Dive: A Tale of Two Reactive Ends

The utility of a heterobifunctional crosslinker is defined by the performance of its two distinct reactive groups. In the case of BCN-HS-PEG2-bis(PNP), we will analyze the BCN group for bioorthogonal ligation and the PNP ester for amine reactivity.

Amine-Reactive Functionality: PNP Ester vs. NHS and PFP Esters

The most critical point of comparison for BCN-HS-PEG2-bis(PNP) lies in its amine-reactive p-nitrophenyl (PNP) esters. These are often compared to the more ubiquitously used N-hydroxysuccinimide (NHS) esters and the increasingly popular pentafluorophenyl (PFP) esters.

Featurep-Nitrophenyl (PNP) EsterN-Hydroxysuccinimide (NHS) EsterPentafluorophenyl (PFP) EsterKey Considerations
Reactivity with Amines Moderate to HighHighVery HighPFP and NHS esters generally offer faster reaction kinetics, which can be advantageous for time-sensitive conjugations.
Hydrolytic Stability LowerModerateHigherPFP esters are significantly more resistant to hydrolysis in aqueous buffers, providing a wider window for conjugation and potentially higher yields. NHS esters have a half-life of minutes at pH 8.5, while PNP esters are also susceptible to hydrolysis.
Optimal pH for Conjugation ~8.07.2 - 8.57.5 - 8.0All three esters react efficiently at slightly basic pH where primary amines are deprotonated and nucleophilic.
Byproduct p-NitrophenolN-HydroxysuccinimidePentafluorophenolThe byproduct of the reaction should be considered, as it may need to be removed in downstream purification steps.
Bioorthogonal Functionality: BCN vs. DBCO

The bicyclo[6.1.0]nonyne (BCN) group is a key component for copper-free click chemistry, allowing for highly specific and biocompatible conjugation to azide-modified molecules. Its main alternative in this space is dibenzocyclooctyne (DBCO).

FeatureBicyclo[6.1.0]nonyne (BCN)Dibenzocyclooctyne (DBCO)Key Considerations
Reactivity with Azides HighVery HighDBCO generally exhibits faster reaction kinetics with azides due to greater ring strain.
In Vivo Stability Generally more stableLess stable in reducing environmentsBCN is often preferred for long-term in vivo studies due to its higher stability in the presence of thiols like glutathione.
Hydrophilicity HigherLowerThe more hydrophilic nature of BCN can help to reduce non-specific binding and improve the solubility of the final conjugate.
Size SmallerLargerThe more compact structure of BCN may be advantageous where steric hindrance is a concern.

Experimental Protocols

To provide a practical framework for comparing these crosslinkers, detailed protocols for a two-step conjugation process are provided below.

Protocol 1: Two-Step Conjugation using BCN-HS-PEG2-bis(PNP)

This protocol describes the conjugation of an amine-containing payload (e.g., a peptide-drug conjugate like vc-PABC-MMAE) to the PNP esters, followed by the bioorthogonal ligation of the BCN group to an azide-modified antibody.

Step 1: Conjugation of Amine-Containing Payload to BCN-HS-PEG2-bis(PNP)

  • Dissolution of Reactants:

    • Dissolve BCN-HS-PEG2-bis(PNP) (1.2 equivalents) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

    • In a separate vial, dissolve the amine-containing payload (e.g., vc-PABC-MMAE) (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.

  • Reaction:

    • To the solution of the BCN-HS-PEG2-bis(PNP) linker, add the solution of the amine-containing payload.

    • Add N,N'-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the reaction mixture to act as a non-nucleophilic base.

    • Stir the reaction mixture at room temperature (20-25°C) for 2-4 hours.

  • Monitoring and Purification:

    • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the desired product.

    • Purify the resulting BCN-PEG-payload conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC) to remove excess reagents and byproducts.

Step 2: Conjugation of BCN-PEG-Payload to Azide-Modified Antibody

  • Antibody Preparation:

    • Prepare the azide-modified antibody in an appropriate buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

  • Conjugation Reaction:

    • Add the purified BCN-PEG-payload conjugate to the azide-modified antibody at a molar excess of 3-5 fold.

    • Gently agitate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight.

  • Purification and Characterization:

    • Remove unconjugated linker-payload and other impurities using size-exclusion chromatography (SEC).

    • Characterize the final antibody-drug conjugate (ADC) to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

Protocol 2: Comparative Two-Step Conjugation using a BCN-PEG-NHS Ester

This protocol outlines a similar two-step conjugation using a BCN-PEG-NHS ester for comparison.

Step 1: Conjugation of Amine-Containing Payload to BCN-PEG-NHS Ester

  • Dissolution of Reactants:

    • Immediately before use, dissolve the BCN-PEG-NHS ester (1.5 equivalents) in anhydrous DMF or DMSO.

    • Dissolve the amine-containing payload (1.0 equivalent) in the reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3).

  • Reaction:

    • Add the dissolved BCN-PEG-NHS ester to the payload solution.

    • Vortex the mixture gently and incubate at room temperature for 1-2 hours.

  • Monitoring and Purification:

    • Monitor the reaction by LC-MS.

    • Purify the BCN-PEG-payload conjugate by RP-HPLC.

Step 2: Conjugation of BCN-PEG-Payload to Azide-Modified Antibody

  • This step is identical to Step 2 in Protocol 1.

Visualizing the Workflow and Chemical Structures

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Step 1: Payload-Linker Conjugation cluster_1 Step 2: Antibody-Drug Conjugation A BCN-HS-PEG2-bis(PNP) or BCN-PEG-NHS C Reaction (Amine-Reactive Conjugation) A->C B Amine-containing Payload (e.g., vc-PABC-MMAE) B->C D Purification (RP-HPLC) C->D E Purified BCN-PEG-Payload D->E G Reaction (Copper-Free Click Chemistry) E->G F Azide-Modified Antibody F->G H Purification (SEC) G->H I Final Antibody-Drug Conjugate (ADC) H->I Structures cluster_bcn BCN-HS-PEG2-bis(PNP) cluster_nhs Alternative: BCN-PEG-NHS bcn_structure bcn_structure nhs_structure nhs_structure

A Comparative Guide to Protein Labeling for Mass Spectrometry: BCN-HS-PEG2-bis(PNP) vs. Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of proteomics and antibody-drug conjugate (ADC) development, the precise and efficient labeling of proteins is paramount for successful mass spectrometry (MS) analysis. The choice of labeling reagent directly impacts conjugation efficiency, sample stability, and the quality of mass spectrometry data. This guide provides an objective comparison of BCN-HS-PEG2-bis(PNP), a bifunctional linker containing a Bicyclo[6.1.0]nonyne (BCN) moiety and two p-nitrophenyl (PNP) activated ester groups, with other commonly used protein labeling reagents. This comparison is supported by a synthesis of available data on related compounds and established chemical principles to provide a comprehensive overview for researchers.

Executive Summary

BCN-HS-PEG2-bis(PNP) is a specialized linker primarily utilized in the field of bioconjugation, particularly for the construction of ADCs. Its BCN group allows for copper-free click chemistry, a bioorthogonal reaction, while the two PNP esters enable the attachment of payload molecules. The inclusion of a PEG2 spacer enhances solubility. This guide will compare the performance of linkers with similar reactive groups (BCN and activated esters like PNP and PFP) against the widely used N-hydroxysuccinimide (NHS) esters.

Quantitative Performance Comparison

Direct quantitative mass spectrometry data for BCN-HS-PEG2-bis(PNP) is not extensively published. Therefore, the following comparison is based on the known properties of its constituent reactive groups (BCN, PNP/PFP esters) and well-documented performance of alternative reagents.

Table 1: Comparison of Amine-Reactive Ester Performance

FeatureBCN-HS-PEG2-bis(PNP) (via PNP/PFP Esters)Standard NHS EstersKey Considerations for Mass Spectrometry
Reaction Efficiency Potentially higher due to increased stability of PNP/PFP esters against hydrolysis.[1][2]Prone to hydrolysis, especially at higher pH, which can lead to lower reaction yields.[1][3]Higher efficiency translates to less unreacted protein and fewer side products, simplifying MS spectra.
Hydrolytic Stability More stable in aqueous solutions compared to NHS esters, allowing for longer reaction times.[1][2]Half-life can be as short as 10 minutes at pH 8.6.[1]Increased stability of the labeling reagent is crucial for reproducible and consistent labeling, leading to more reliable quantitative MS data.
Optimal pH Range 7.2 - 9.0[1]7.2 - 8.5[1][3]The optimal pH can influence protein stability and should be considered to avoid denaturation.
Solubility Generally requires an organic co-solvent like DMSO or DMF for the stock solution.[1]Typically requires an organic co-solvent. Water-soluble variants (Sulfo-NHS) are available.[1]The need for organic solvents might affect the conformation of sensitive proteins.
Specificity Reacts with primary and secondary amines.[4] PFP esters have shown some preference for specific lysine (B10760008) residues in certain antibodies.[5]Primarily reacts with primary amines (lysine side chains and N-terminus).[3]Site-specificity can be advantageous for producing more homogeneous conjugates, leading to simpler and more interpretable MS spectra.

Table 2: Comparison of Bioorthogonal Chemistry Moieties

FeatureBCN (Bicyclo[6.1.0]nonyne)Other Click Chemistry Reagents (e.g., DBCO)Considerations for Mass Spectrometry Analysis
Reaction Kinetics Fast reaction with azides via strain-promoted alkyne-azide cycloaddition (SPAAC).DBCO also exhibits fast SPAAC kinetics.Efficient click chemistry ensures a high yield of the final conjugate, which is important for subsequent MS analysis.
Stability Generally stable under typical bioconjugation and MS analysis conditions.Stable.The stability of the linkage is critical to ensure that the conjugate remains intact during sample preparation and MS analysis.
Hydrophilicity The BCN group itself is relatively hydrophobic. The PEG spacer in BCN-HS-PEG2-bis(PNP) improves hydrophilicity.Varies depending on the specific structure.Increased hydrophilicity can improve the solubility of the labeled protein and may enhance ionization efficiency in electrospray ionization (ESI)-MS.

Experimental Protocols

Protocol 1: Two-Step Labeling of an Antibody for ADC Construction

This protocol describes the initial attachment of a payload containing a PNP/PFP ester to the BCN-HS-PEG2-bis(PNP) linker, followed by conjugation to an azide-modified antibody.

Step 1: Activation of Payload

  • Reagent Preparation : Dissolve the payload molecule (containing a primary or secondary amine) and BCN-HS-PEG2-bis(PNP) in an anhydrous organic solvent such as DMF or DMSO.

  • Reaction : Mix the payload and the linker in an appropriate molar ratio. The reaction is typically carried out at room temperature for several hours.

  • Monitoring : Monitor the reaction progress by LC-MS to confirm the formation of the BCN-linker-payload conjugate.

  • Purification : Purify the product using reverse-phase HPLC.

Step 2: Antibody Conjugation

  • Antibody Preparation : Prepare the azide-modified antibody in an appropriate buffer (e.g., PBS, pH 7.4).

  • Click Chemistry : Add the purified BCN-linker-payload to the antibody solution. The reaction is typically incubated at room temperature for 4-12 hours or at 4°C overnight.

  • Purification : Remove excess BCN-linker-payload using size-exclusion chromatography (SEC).

  • Characterization : Analyze the final ADC by mass spectrometry to determine the drug-to-antibody ratio (DAR).

Protocol 2: Mass Spectrometry Analysis of Labeled Antibody
  • Sample Preparation : Desalt the purified labeled antibody using a suitable method, such as a desalting column, into a volatile buffer compatible with mass spectrometry (e.g., ammonium (B1175870) acetate).

  • LC-MS Analysis :

    • Chromatography : Separate the labeled antibody using a reversed-phase or size-exclusion column suitable for large proteins.

    • Mass Spectrometry : Acquire data on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode.

  • Data Analysis : Deconvolute the raw mass spectrum to determine the molecular weights of the different labeled species and calculate the average degree of labeling or DAR.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Payload Activation cluster_step2 Step 2: Antibody Conjugation cluster_step3 Step 3: MS Analysis Payload Payload (with Amine) Reaction_1 Reaction Payload->Reaction_1 BCN_Linker BCN-HS-PEG2-bis(PNP) BCN_Linker->Reaction_1 Activated_Payload BCN-Linker-Payload (Purified) Activated_Payload_2 BCN-Linker-Payload Reaction_1->Activated_Payload Antibody Azide-Modified Antibody Reaction_2 Click Chemistry (SPAAC) Antibody->Reaction_2 Conjugated_Antibody Labeled Antibody (ADC) Conjugated_Antibody_2 Labeled Antibody Activated_Payload_2->Reaction_2 Reaction_2->Conjugated_Antibody LC_MS LC-MS Data_Analysis Data Analysis (DAR Calculation) LC_MS->Data_Analysis Conjugated_Antibody_2->LC_MS

Caption: Experimental workflow for protein labeling and MS analysis.

reaction_mechanisms cluster_pfp PFP/PNP Ester Reaction cluster_bcn BCN (SPAAC) Reaction PFP_Ester R-PFP/PNP Reaction_PFP Nucleophilic Acyl Substitution PFP_Ester->Reaction_PFP Protein_Amine Protein-NH2 Protein_Amine->Reaction_PFP Amide_Bond Protein-NH-CO-R Reaction_PFP->Amide_Bond BCN_Linker Linker-BCN Reaction_BCN Strain-Promoted Cycloaddition BCN_Linker->Reaction_BCN Azide_Protein Protein-N3 Azide_Protein->Reaction_BCN Triazole_Linkage Linker-Triazole-Protein Reaction_BCN->Triazole_Linkage

Caption: Reaction mechanisms for labeling chemistries.

Conclusion

BCN-HS-PEG2-bis(PNP) represents a sophisticated bifunctional linker for advanced bioconjugation applications. The use of PNP/PFP esters for amine reactivity offers advantages in terms of stability and potentially higher reaction efficiency compared to traditional NHS esters.[1][2][4] This can lead to more homogeneous and reproducibly labeled proteins, which is highly beneficial for mass spectrometry analysis. The BCN moiety allows for a highly specific and efficient bioorthogonal ligation to azide-modified proteins. While direct comparative mass spectrometry data for BCN-HS-PEG2-bis(PNP) is limited, the well-understood chemistry of its components suggests it is a powerful tool for creating well-defined bioconjugates for mass spectrometric characterization. Researchers should carefully consider the specific requirements of their protein and experimental goals when selecting a labeling strategy.

References

Determining the Degree of Labeling for BCN-HS-PEG2-bis(PNP): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining the Degree of Labeling (DoL) is a critical step in the development of bioconjugates, including antibody-drug conjugates (ADCs). The DoL, representing the average number of linker-payload molecules conjugated to a single biomolecule, directly impacts the efficacy, safety, and pharmacokinetic properties of the final product. This guide provides a comparative overview of methods to determine the DoL of biomolecules labeled with BCN-HS-PEG2-bis(PNP), an amine-reactive linker featuring a bicyclononyne (BCN) moiety for subsequent click chemistry applications.

Comparison of Methods for Degree of Labeling Determination

Several analytical techniques can be employed to determine the DoL of proteins labeled with BCN-HS-PEG2-bis(PNP). The choice of method depends on the available instrumentation, the properties of the biomolecule and conjugated payload, and the desired level of detail.

MethodPrincipleProsCons
UV-Vis Spectrophotometry (p-Nitrophenol Release Assay) Indirectly measures DoL by quantifying the released p-nitrophenol (PNP) leaving group during the labeling reaction. PNP has a distinct absorbance maximum around 405-410 nm under basic conditions.Simple, rapid, and requires commonly available equipment.Indirect measurement; assumes a 1:1 stoichiometry of PNP release to labeling events. Potential for interference from other sample components. Does not provide information on the distribution of labels.
UV-Vis Spectrophotometry (Direct Absorbance of BCN) Directly measures the absorbance of the incorporated BCN linker. This requires knowledge of the molar extinction coefficient of the BCN moiety at a specific wavelength where the protein absorbance is minimal.Direct measurement of the incorporated linker.The BCN moiety itself has a relatively weak UV absorbance that may be difficult to distinguish from the protein's absorbance, leading to lower accuracy. The molar extinction coefficient of the conjugated BCN linker may not be readily available.
Mass Spectrometry (MS) Measures the mass difference between the unlabeled and labeled biomolecule. The number of attached linkers can be determined from the mass shift.Provides a direct and accurate measurement of the DoL and can reveal the distribution of different labeled species.Requires specialized and expensive instrumentation. Data analysis can be complex, especially for heterogeneous samples.
High-Performance Liquid Chromatography (HPLC) Separates labeled from unlabeled biomolecules, and different labeled species, based on properties like hydrophobicity (Reversed-Phase HPLC) or size (Size-Exclusion Chromatography). The DoL can be calculated from the relative peak areas.Can provide information on the distribution of labeled species and identify impurities.Method development can be time-consuming. Requires an HPLC system with appropriate columns and detectors.

Experimental Protocols

UV-Vis Spectrophotometry: p-Nitrophenol Release Assay

This method is a straightforward approach to estimate the DoL by quantifying the p-nitrophenol released during the conjugation reaction.

Materials:

  • Labeled biomolecule solution

  • Unlabeled biomolecule solution (for blank)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • 1 M Sodium Carbonate (Na₂CO₃) or 1 N Sodium Hydroxide (NaOH)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Perform the Labeling Reaction: React your biomolecule with BCN-HS-PEG2-bis(PNP) according to your standard protocol.

  • Collect the Reaction Supernatant: After the reaction, if the labeled protein is purified by precipitation or centrifugation, collect the supernatant containing the released p-nitrophenol. If purification is done by chromatography, this method is not suitable.

  • Prepare Samples for Measurement:

    • Sample: To a defined volume of the supernatant, add an equal volume of 1 M Na₂CO₃ or 1 N NaOH to raise the pH and deprotonate the p-nitrophenol, which results in a yellow color.

    • Blank: Prepare a blank using the reaction buffer and the same volume of 1 M Na₂CO₃ or 1 N NaOH.

  • Measure Absorbance: Measure the absorbance of the sample at 405 nm.

  • Calculate p-Nitrophenol Concentration: Use the Beer-Lambert law (A = εbc) to calculate the concentration of p-nitrophenol.

    • A: Absorbance at 405 nm

    • ε (Molar Extinction Coefficient of p-nitrophenol): ~18,000 M⁻¹cm⁻¹ at 405 nm in alkaline solution.[1]

    • b (Path Length): 1 cm

    • c: Concentration of p-nitrophenol (M)

  • Calculate Degree of Labeling (DoL):

    • DoL = (Moles of p-Nitrophenol) / (Moles of Biomolecule used in the reaction)

Mass Spectrometry

Mass spectrometry provides a highly accurate determination of the DoL.

Procedure:

  • Sample Preparation: Purify the labeled biomolecule to remove any unreacted labeling reagent. Desalt the sample using an appropriate method (e.g., dialysis, size-exclusion chromatography).

  • Mass Spectrometry Analysis:

    • Infuse the sample into a mass spectrometer (e.g., ESI-QTOF).

    • Acquire the mass spectrum of the intact labeled biomolecule.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the biomolecule.

    • Identify the mass peaks corresponding to the unlabeled biomolecule and the biomolecule labeled with one, two, three, or more linkers.

    • Calculate the mass of the BCN-HS-PEG2 linker (without the two PNP groups).

    • Determine the number of linkers attached to each species by dividing the mass difference between the labeled and unlabeled biomolecule by the mass of the linker.

    • Calculate the average DoL by taking a weighted average of the different labeled species, considering their relative intensities in the mass spectrum.

Comparison with Alternative Linkers

BCN-HS-PEG2-bis(PNP) is an amine-reactive linker for introducing a BCN moiety. Other commercially available linkers can achieve the same goal, primarily differing in the amine-reactive group and the type of cyclooctyne.

LinkerReactive GroupCyclooctyneKey Features
BCN-HS-PEG2-bis(PNP) p-Nitrophenyl (PNP) EsterBCNPNP esters are less reactive than NHS esters, which can sometimes offer better control over the labeling reaction. The bis-PNP structure allows for reaction at two sites.
BCN-NHS Ester N-Hydroxysuccinimide (NHS) EsterBCNNHS esters are highly reactive towards primary amines, leading to efficient labeling under mild conditions.[2][3][4][5]
DBCO-NHS Ester N-Hydroxysuccinimide (NHS) EsterDibenzocyclooctyne (DBCO)DBCO is known for its very high reactivity in strain-promoted alkyne-azide cycloaddition (SPAAC), often reacting faster than BCN.[6][7][8][9] However, DBCO is more hydrophobic than BCN, which can sometimes lead to aggregation issues.[10]

Visualizing the Process

To aid in understanding the experimental workflow and the chemical principles involved, the following diagrams are provided.

experimental_workflow cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis DoL Determination Biomolecule Biomolecule Labeled_Biomolecule Labeled Biomolecule (with released PNP) Biomolecule->Labeled_Biomolecule Reaction BCN_Reagent BCN-HS-PEG2-bis(PNP) BCN_Reagent->Labeled_Biomolecule Purification Purification (e.g., SEC) Labeled_Biomolecule->Purification Purified_Conjugate Purified Labeled Biomolecule Purification->Purified_Conjugate UV_Vis UV-Vis Spectrophotometry Purified_Conjugate->UV_Vis Mass_Spec Mass Spectrometry Purified_Conjugate->Mass_Spec HPLC HPLC Purified_Conjugate->HPLC

Caption: Experimental workflow for determining the Degree of Labeling.

reaction_pathway Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-Linker-BCN Protein->Conjugate Amide Bond Formation BCN_Linker BCN-HS-PEG2-bis(PNP) BCN_Linker->Conjugate PNP p-Nitrophenol (Leaving Group) BCN_Linker->PNP Release

Caption: Amine labeling reaction with BCN-HS-PEG2-bis(PNP).

References

A Head-to-Head Comparison: BCN-HS-PEG2-bis(PNP) vs. DBCO-NHS Ester for Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioconjugation, the precise and efficient labeling of biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools. Among the premier technologies in this field is the copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides a detailed comparison of two prominent reagents used in SPAAC: BCN-HS-PEG2-bis(PNP) and DBCO-NHS ester, with a focus on their reaction efficiency, stability, and application-specific advantages. This objective analysis, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their bioconjugation needs.

Executive Summary

BCN-HS-PEG2-bis(PNP) and DBCO-NHS ester are both powerful tools for attaching probes, drugs, or other molecules to proteins and other biomolecules. The choice between them hinges on the specific requirements of the experiment, including the nature of the azide, the desired reaction speed, and the chemical environment.

  • DBCO-NHS ester is generally characterized by faster reaction kinetics with common aliphatic azides, making it a preferred choice for rapid labeling.

  • BCN-HS-PEG2-bis(PNP) , on the other hand, offers unique advantages. Its BCN moiety can exhibit faster kinetics with aromatic azides, and the p-nitrophenyl (PNP) esters provide enhanced stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, potentially leading to higher overall conjugation yields in aqueous environments. The bifunctional nature of the bis(PNP) ester also allows for the potential attachment of two separate molecules.

Data Presentation: A Quantitative Look at Performance

The efficiency of these reagents can be broken down into two key stages: the amine-reactive coupling and the strain-promoted cycloaddition.

Amine-Reactive Ester Stability

The initial step in labeling a biomolecule like a protein involves the reaction of the ester (NHS or PNP) with a primary amine, typically the ε-amine of a lysine (B10760008) residue. A critical factor in the efficiency of this step is the stability of the ester in the aqueous buffers used for bioconjugation. A longer half-life in aqueous solution means less of the reagent is lost to hydrolysis, leaving more available to react with the target amine.

ParameterNHS EsterPNP/PFP EsterRationale
Relative Stability in Aqueous Buffer LowerHigherFluorinated phenyl esters (like PFP) and p-nitrophenyl esters (PNP) are less susceptible to spontaneous hydrolysis than NHS esters.[1]
Optimal pH for Conjugation 7.2 - 8.5~8.0 - 9.0While both react in a similar pH range, the higher stability of PNP/PFP esters can provide a wider practical window for efficient conjugation.[2]
Hydrolysis Half-life (pH 7, 0°C) ~4-5 hoursGenerally longer than NHS estersIncreased stability leads to a longer effective timeframe for the conjugation reaction.[3]
Hydrolysis Half-life (pH 8.6, 4°C) ~10 minutesGenerally longer than NHS estersThe difference in stability becomes more pronounced at higher pH.[3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetics

The second, bioorthogonal reaction is the cycloaddition between the cyclooctyne (B158145) (BCN or DBCO) and an azide-modified molecule. The rate of this reaction is a key determinant of the overall efficiency, especially when working with low concentrations of reactants.

ParameterBCN (Bicyclo[6.1.0]nonyne)DBCO (Dibenzocyclooctyne)Rationale
Second-Order Rate Constant (k₂) with Aliphatic Azides (e.g., Benzyl Azide) ~0.06 - 0.1 M⁻¹s⁻¹~0.6 - 1.0 M⁻¹s⁻¹DBCO generally exhibits faster reaction kinetics with aliphatic azides due to greater ring strain.[4]
Second-Order Rate Constant (k₂) with Aromatic Azides (e.g., Phenyl Azide) ~0.20 M⁻¹s⁻¹~0.033 M⁻¹s⁻¹BCN can react significantly faster with aromatic and electron-deficient azides.[5]
Stability in the presence of Thiols (e.g., Glutathione) HigherLowerThe BCN structure is reported to be more stable in reducing environments, which is advantageous for intracellular applications.
Lipophilicity LowerHigherThe less aromatic structure of BCN results in lower lipophilicity, which can improve the solubility of the final bioconjugate.[4]
Size SmallerLargerThe more compact structure of BCN may be beneficial in applications where steric hindrance is a concern.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and efficient bioconjugation. Below are generalized protocols for the use of both BCN-HS-PEG2-bis(PNP) and DBCO-NHS ester.

Protocol 1: Two-Step Bioconjugation using BCN-HS-PEG2-bis(PNP)

This protocol involves first labeling a primary amine-containing biomolecule with the BCN moiety, followed by the SPAAC reaction with an azide-modified molecule.

Part A: Labeling with BCN-HS-PEG2-bis(PNP)

  • Protein Preparation: Dissolve the protein of interest in an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) to a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve BCN-HS-PEG2-bis(PNP) in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10 mM.

  • Conjugation: Add a 10- to 20-fold molar excess of the dissolved BCN-HS-PEG2-bis(PNP) to the protein solution. The final concentration of the organic solvent should be kept below 20%.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Purification: Remove the unreacted BCN reagent using a desalting column or dialysis against the appropriate buffer (e.g., PBS).

Part B: SPAAC Reaction with Azide-Modified Molecule

  • Reactant Preparation: Prepare the azide-containing molecule in a compatible buffer.

  • Click Reaction: Mix the BCN-labeled protein from Part A with a 2- to 4-fold molar excess of the azide-modified molecule.

  • Incubation: Incubate the reaction overnight (approximately 10-12 hours) at 4°C or for 3-4 hours at room temperature.

  • Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove excess azide-containing molecule.

Protocol 2: Two-Step Bioconjugation using DBCO-NHS Ester

This protocol follows a similar two-step process for labeling with DBCO-NHS ester.

Part A: Labeling with DBCO-NHS Ester

  • Protein Preparation: Prepare the protein solution as described in Protocol 1, Part A.

  • Reagent Preparation: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[6]

  • Conjugation: Add a 20- to 30-fold molar excess of the dissolved DBCO-NHS ester to the protein solution.[7]

  • Incubation: Incubate for 30 minutes at room temperature or 2 hours on ice.[7]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[7]

  • Purification: Remove unreacted DBCO-NHS ester using a desalting column (e.g., Zeba Spin Desalting Column) or dialysis.[7]

Part B: SPAAC Reaction with Azide-Modified Molecule

  • Reactant Preparation: Prepare the azide-containing molecule in an azide-free buffer such as PBS.

  • Click Reaction: Mix the DBCO-labeled protein from Part A with a 2- to 4-fold molar excess of the azide-modified molecule.[7]

  • Incubation: Incubate overnight (around 10-12 hours) at 4°C or for 3-4 hours at room temperature.[7]

  • Validation and Purification: The final conjugate can be validated by SDS-PAGE and purified as needed.[7]

Visualizing the Pathways and Workflows

Diagrams can clarify the chemical transformations and experimental processes involved.

G cluster_amine_reaction Amine-Reactive Coupling cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protein-NH2 Protein-NH2 Labeled_Protein Labeled_Protein Protein-NH2->Labeled_Protein + Reagent Reagent Reagent Byproduct Byproduct Reagent->Byproduct releases Final_Conjugate Final_Conjugate Labeled_Protein->Final_Conjugate + Azide-Molecule Azide-Molecule Azide-Molecule

Caption: General two-step bioconjugation workflow.

G Start Start Prepare_Protein Prepare Protein (1-10 mg/mL in PBS) Start->Prepare_Protein Dissolve_Reagent Dissolve Reagent (BCN or DBCO Ester in DMSO/DMF) Prepare_Protein->Dissolve_Reagent Conjugate Add Reagent to Protein (10-30x molar excess) Dissolve_Reagent->Conjugate Incubate_1 Incubate (RT or 4°C) Conjugate->Incubate_1 Quench Quench Reaction (e.g., Tris buffer for NHS ester) Incubate_1->Quench Purify_1 Purify Labeled Protein (Desalting/Dialysis) Quench->Purify_1 Click_Reaction Mix with Azide-Molecule (2-4x molar excess) Purify_1->Click_Reaction Incubate_2 Incubate (RT or 4°C) Click_Reaction->Incubate_2 Purify_2 Purify Final Conjugate (e.g., SEC) Incubate_2->Purify_2 End End Purify_2->End

Caption: Experimental workflow for bioconjugation.

Conclusion

The selection between BCN-HS-PEG2-bis(PNP) and DBCO-NHS ester is a nuanced decision that should be guided by the specific demands of the intended application. For applications requiring the fastest possible conjugation with aliphatic azides, DBCO-NHS ester remains a strong contender. However, for scenarios where enhanced stability in aqueous media is critical, where the target is an aromatic azide, or where a lower lipophilicity and smaller size are advantageous, BCN-HS-PEG2-bis(PNP) presents a compelling and potentially superior alternative. By carefully considering the kinetic and stability data presented, researchers can optimize their bioconjugation strategies to achieve reliable and efficient results in their drug development, diagnostic, and research endeavors.

References

The PEG2 Spacer Advantage: A Comparative Guide for Bifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a bifunctional crosslinker is a critical decision that profoundly influences the performance of bioconjugates. The spacer arm, the region connecting the two reactive ends, is a key determinant of the conjugate's overall properties. While various spacer options exist, polyethylene (B3416737) glycol (PEG) spacers, particularly short-chain variants like PEG2 (containing two ethylene (B1197577) glycol units), offer a distinct set of advantages over traditional alkyl chain spacers. This guide provides an objective comparison, supported by experimental data and detailed protocols, to highlight the strategic benefits of incorporating a PEG2 spacer in your crosslinking applications.

The fundamental distinction between a PEG spacer and an alkyl chain lies in their chemical composition. PEG linkers consist of repeating hydrophilic ethylene glycol units (-CH₂-CH₂-O-), whereas alkyl chains are made of repeating hydrophobic methylene (B1212753) units (-CH₂-).[1] This structural difference is the basis for the significant advantages that PEG spacers bring to bifunctional crosslinkers.[1]

Key Advantages of PEG2 Spacers

The inclusion of a PEG2 spacer in a bifunctional crosslinker imparts several beneficial properties that can optimize the performance of the resulting bioconjugate. These advantages are particularly crucial in sensitive applications such as the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

  • Enhanced Hydrophilicity and Solubility: One of the most significant benefits of PEG spacers is their ability to increase the aqueous solubility of the crosslinker and the final conjugate.[1][2] Many potent therapeutic payloads are hydrophobic, and their conjugation can lead to aggregation, which diminishes efficacy and can trigger an immune response.[1][3] The hydrophilic nature of the PEG2 spacer helps to counteract this, improving solubility and preventing aggregation.[1][4] This is in stark contrast to hydrophobic alkyl linkers, which can worsen solubility issues.[1]

  • Increased Flexibility: The PEG chain is highly flexible, allowing the conjugated molecules to maintain their natural conformation and function.[5][6] This conformational freedom can be critical for preserving the biological activity of proteins and antibodies, as it minimizes steric hindrance between the conjugated partners.[7] This flexibility allows the PROTAC to adopt multiple conformations, which can be advantageous in facilitating the optimal orientation of the target protein and E3 ligase for efficient ternary complex formation.[6]

  • Reduced Immunogenicity: PEG is generally considered non-toxic and non-immunogenic, making it well-suited for in vivo applications.[5][8] The "stealth" effect of the PEG spacer can shield the bioconjugate from the host's immune system, reducing the likelihood of an immune response that could lead to rapid clearance and decreased efficacy.[1][7] While anti-PEG antibodies have been observed in some instances, PEG is generally less immunogenic than other linkers.[7][9]

  • Improved Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the conjugate, which increases its hydrodynamic radius.[2][5] This larger size leads to reduced renal clearance and a longer circulation half-life, providing the therapeutic agent with more time to reach its target.[5][7]

Comparative Data: PEG vs. Non-PEG Spacers

The advantages of PEG spacers can be quantified through various physicochemical and biological assays. The following tables summarize key data comparing the properties of bioconjugates constructed with PEGylated versus non-PEGylated crosslinkers.

PropertyAlkyl Chain SpacerPEG2 SpacerRationale
Solubility LowHighThe repeating ether units of PEG are highly hydrophilic, increasing the water solubility of the conjugate.[1][5] Alkyl chains are hydrophobic and can decrease solubility.[1]
Aggregation Prone to aggregationReduced aggregationImproved solubility prevents the formation of aggregates, which can be immunogenic and reduce efficacy.[1][3]
Flexibility RigidFlexibleThe C-O bonds in the PEG backbone allow for free rotation, providing conformational flexibility.[10]
Immunogenicity Potentially immunogenicGenerally non-immunogenicPEG is considered biocompatible and can mask immunogenic epitopes on the conjugated molecule.[5][11]

Table 1: Physicochemical Property Comparison

ParameterNon-PEGylated NanoparticlesPEGylated NanoparticlesFold Change
Blood Concentration (1h p.i.) 0.06 ± 0.01 % ID/g0.23 ± 0.01 % ID/g3.8x increase

Table 2: In Vivo Pharmacokinetic Comparison of Nanoparticles. This data demonstrates the positive influence of PEGylation on the biodistribution and pharmacokinetics of nanoparticles, leading to significantly higher blood concentration one-hour post-injection (p.i.).[12][13]

Experimental Protocols

To facilitate the application of PEGylated crosslinkers in your research, detailed methodologies for key experiments are provided below.

Experimental Protocol 1: General Protein-Protein Crosslinking using a Heterobifunctional PEG2 Crosslinker (e.g., SM(PEG)2)

This protocol describes the conjugation of a protein containing primary amines to a protein containing sulfhydryl groups using a crosslinker with an NHS ester and a maleimide (B117702) group separated by a PEG2 spacer.

Materials:

  • Amine-containing protein (Protein-NH₂)

  • Sulfhydryl-containing protein (Protein-SH)

  • SM(PEG)₂ crosslinker

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting columns

Procedure:

  • Protein Preparation: Dissolve the amine-containing protein (Protein-NH₂) in the Conjugation Buffer at a concentration of 2-10 mg/mL.

  • Crosslinker Preparation: Immediately before use, dissolve the SM(PEG)₂ crosslinker in DMSO to create a 10 mM stock solution.

  • Reaction with Amine-containing Protein: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the Protein-NH₂ solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Purification: Remove the excess, unreacted crosslinker using a desalting column, exchanging the buffer to one suitable for the subsequent thiol reaction (e.g., PBS, pH 6.5-7.5).

  • Reaction with Sulfhydryl-containing Protein: Immediately add the purified, maleimide-activated protein to the sulfhydryl-containing protein (Protein-SH). A 1:1 molar ratio is a good starting point.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To quench any unreacted maleimide groups, add a small molecule thiol (e.g., cysteine or 2-mercaptoethanol) to the reaction mixture.

  • Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or another appropriate method to remove unreacted proteins.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, SEC, or mass spectrometry.

Experimental Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using a PEG2-based Linker

This protocol outlines the steps for conjugating a cytotoxic drug to an antibody via a PEG2-containing linker.

Materials:

  • Monoclonal Antibody (mAb)

  • Thiol-containing cytotoxic payload

  • Heterobifunctional crosslinker with a PEG2 spacer (e.g., Mal-PEG2-NHS)

  • Reduction Buffer (e.g., PBS with 5 mM EDTA)

  • Reducing Agent (e.g., TCEP)

  • Conjugation Buffer (e.g., PBS, pH 7.2)

  • Quenching solution (e.g., N-acetyl cysteine)

  • Purification system (e.g., SEC-HPLC)

Procedure:

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by incubating it with a controlled molar excess of a reducing agent like TCEP in Reduction Buffer.

  • Drug-Linker Activation: If the payload is not already linked to the crosslinker, react the payload with the Mal-PEG2-NHS crosslinker according to the manufacturer's instructions.

  • Conjugation: Add the activated drug-linker to the reduced antibody in the Conjugation Buffer. The reaction is typically incubated for 1-2 hours at room temperature.

  • Quenching: Stop the reaction by adding a quenching agent like N-acetyl cysteine to cap any unreacted maleimide groups.

  • Purification: Purify the resulting ADC from unconjugated antibody, free drug-linker, and other impurities using SEC-HPLC.

  • Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Drug-Linker Preparation cluster_conjugation Conjugation & Purification mAb Monoclonal Antibody reduced_mAb Reduced Antibody mAb->reduced_mAb Reduction (e.g., TCEP) conjugation Conjugation reduced_mAb->conjugation drug Cytotoxic Payload activated_drug Activated Drug-Linker drug->activated_drug linker Mal-PEG2-NHS Crosslinker linker->activated_drug activated_drug->conjugation quenched_adc Quenched ADC conjugation->quenched_adc Quenching (e.g., N-acetyl cysteine) purified_adc Purified ADC quenched_adc->purified_adc Purification (e.g., SEC-HPLC)

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using a PEG2-based crosslinker.

PROTAC_Mechanism cluster_protac PROTAC Molecule cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitination & Degradation protac PROTAC (Target Binder - PEG2 - E3 Ligase Ligand) ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex poi Target Protein (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Polyubiquitination of POI ternary_complex->ubiquitination Ubiquitin Transfer proteasome Proteasome ubiquitination->proteasome degradation Degradation of POI proteasome->degradation

References

A Comparative Guide to the In Vivo and In Vitro Stability of BCN-HS-PEG2-bis(PNP) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, directly impacting their stability, efficacy, and safety. This guide provides a comprehensive comparison of the stability of conjugates prepared using BCN-HS-PEG2-bis(PNP) with other common bioconjugation strategies. The stability of the bicyclo[6.1.0]nonyne (BCN) moiety and the p-nitrophenyl (PNP) ester activating groups will be evaluated in the context of both in vitro and in vivo conditions, supported by experimental data from relevant studies.

Executive Summary

The BCN-HS-PEG2-bis(PNP) linker is a heterobifunctional crosslinker designed for two-step conjugation reactions, typically in the field of antibody-drug conjugates (ADCs). The stability of the resulting conjugate is primarily determined by the BCN group, which participates in strain-promoted alkyne-azide cycloaddition (SPAAC), and the linkage formed by the reaction of the PNP esters. BCN-based linkers are known for their high stability in physiological conditions, particularly in reducing environments, offering an advantage over some other common linkers. The bis(p-nitrophenyl) esters are highly reactive leaving groups used to form stable amide or carbamate (B1207046) bonds.

This guide will compare the stability of BCN-based conjugates to those formed using maleimide (B117702) and N-hydroxysuccinimide (NHS) ester chemistries, two of the most widely used methods in bioconjugation.

Data Presentation: Comparative Stability of Linkers

The following tables summarize the stability of different linker types under various conditions.

Table 1: In Vitro Stability of Linker Moieties

Linker TypeConditionStability MetricKey Findings
BCN High concentration of glutathione (B108866) (GSH, mimics intracellular environment)Half-lifeSignificantly more stable than DBCO linkers; half-life of ~6 hours compared to ~71 minutes for DBCO.[1][2]
Maleimide (Thiosuccinimide linkage) Human plasma at 37°C% DeconjugationSusceptible to retro-Michael reaction and thiol exchange, leading to significant deconjugation (~50% in 7 days for traditional maleimides).[3][4]
Next-Gen Maleimides (e.g., N-aryl, self-stabilizing) Human plasma at 37°C% DeconjugationEnhanced stability due to rapid hydrolysis of the succinimide (B58015) ring, with >95% of the conjugate remaining intact after 7 days.[3][5]
NHS Ester (Amide bond) Physiological pHBond StabilityForms a very stable amide bond that is generally not reversible under physiological conditions.[6]
p-Nitrophenyl (PNP) Ester/Carbonate Aqueous buffer (pH 7.4-9.4)Hydrolysis RateSusceptible to hydrolysis, which is pH-dependent. The rate is influenced by buffer composition and the presence of enzymes like esterases.[7][8]

Table 2: In Vivo Stability Considerations

Linker TypeKey In Vivo Stability Characteristics
BCN Generally high stability in circulation. Its more hydrophilic nature compared to other cyclooctynes like DBCO can reduce non-specific binding and improve solubility.[1][9]
Maleimide (Thiosuccinimide linkage) Prone to premature payload release in vivo due to exchange with thiol-containing molecules like albumin.[3][4]
Next-Gen Maleimides Show improved in vivo stability and a better pharmacokinetic profile due to resistance to retro-Michael reaction.[5]
NHS Ester (Amide bond) The resulting amide bond is highly stable in vivo, leading to a low rate of premature drug release.[6]
p-Nitrophenyl (PNP) Ester/Carbonate derived linkages Once reacted to form an amide or carbamate bond, the stability is generally high. However, the initial reactivity and potential for hydrolysis of unreacted esters are considerations.

Experimental Protocols

In Vitro Plasma Stability Assay

This assay is designed to assess the stability of a bioconjugate in plasma from various species and quantify the rate of payload deconjugation.

Methodology:

  • Preparation: Dilute the test bioconjugate (e.g., an ADC) to a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat). Prepare a control sample by diluting the conjugate in PBS.[10]

  • Incubation: Incubate all samples at 37°C with gentle agitation.[10]

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately freeze the collected aliquots at -80°C to stop any further degradation.[10]

  • Sample Analysis:

    • ELISA: Use two separate ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug. The difference indicates the extent of drug deconjugation.[10]

    • LC-MS: Employ Liquid Chromatography-Mass Spectrometry to directly measure the intact bioconjugate to determine the average drug-to-antibody ratio (DAR), free payload, and any payload-adducts. Immuno-affinity capture (e.g., using Protein A beads) can be used to enrich the bioconjugate from the plasma matrix before analysis.[10][11]

Whole Blood Stability Assay

This assay provides a more physiologically relevant in vitro model that can better predict in vivo stability compared to plasma-only assays.

Methodology:

  • Incubation: Incubate the test bioconjugate in fresh whole blood (e.g., mouse, human) at 37°C for a specified period (e.g., 24 hours).[12]

  • Sample Processing: After incubation, process the samples for analysis. This may involve steps to lyse red blood cells and isolate the plasma or serum fraction.

  • Analysis: Analyze the samples using affinity capture LC-MS to characterize any modifications to the bioconjugate and quantify the level of intact conjugate.[12] The correlation between in vitro whole blood stability and in vivo outcomes has been shown to be higher than that of plasma-based assays.[12]

Mandatory Visualization

experimental_workflow cluster_conjugation Bioconjugate Formation cluster_stability_testing Stability Assessment Biomolecule_1 Biomolecule 1 (e.g., Antibody) Conjugate Bioconjugate Biomolecule_1->Conjugate Biomolecule_2 Biomolecule 2 (e.g., Payload) Biomolecule_2->Conjugate Linker BCN-HS-PEG2-bis(PNP) Linker->Conjugate In_Vitro In Vitro Assay (Plasma/Whole Blood) Conjugate->In_Vitro Incubation at 37°C In_Vivo In Vivo Model (e.g., Mouse) Conjugate->In_Vivo Administration Analysis Analysis (ELISA, LC-MS) In_Vitro->Analysis In_Vivo->Analysis Blood Sampling Stability_Data Comparative Stability Data Analysis->Stability_Data Data Interpretation signaling_pathway cluster_circulation Systemic Circulation cluster_target_cell Target Tumor Cell ADC_circulating Intact ADC Released_Payload Prematurely Released Payload ADC_circulating->Released_Payload Linker Instability (e.g., Thiol Exchange) Degraded_ADC Degraded ADC ADC_circulating->Degraded_ADC Metabolism ADC_bound ADC Binds to Antigen ADC_circulating->ADC_bound Targeting Internalization Internalization (Endocytosis) ADC_bound->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cleavage Cell_Death Apoptosis Payload_Release->Cell_Death

References

A Head-to-Head Comparison: BCN-HS-PEG2-bis(PNP) versus Homobifunctional Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a crosslinking agent is a critical determinant in the successful development of bioconjugates, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). The choice between a heterobifunctional linker, such as BCN-HS-PEG2-bis(PNP), and a traditional homobifunctional crosslinker dictates the precision, efficiency, and homogeneity of the final product. This guide provides an objective, data-driven comparison to illuminate the distinct advantages of BCN-HS-PEG2-bis(PNP) and to aid in the rational design of next-generation bioconjugates.

Executive Summary

BCN-HS-PEG2-bis(PNP) is a heterobifunctional crosslinker that offers superior control and specificity in bioconjugation reactions compared to its homobifunctional counterparts. Its design enables a two-step, sequential conjugation strategy that significantly minimizes the formation of undesirable byproducts like aggregates and homodimers. Homobifunctional crosslinkers, which possess two identical reactive groups, are prone to uncontrolled, one-step reactions that often lead to a heterogeneous mixture of products.[1] While simpler in application, this lack of control can compromise the therapeutic efficacy and manufacturing reproducibility of complex biologics such as ADCs. The BCN (bicyclo[6.1.0]nonyne) moiety in BCN-HS-PEG2-bis(PNP) facilitates a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry" reaction, ensuring precise coupling to an azide-modified molecule.[2] The p-nitrophenyl (PNP) activated carbonate groups provide a mechanism for the subsequent attachment of drug-linker payloads, such as vc-PABC-MMAE.[3]

At a Glance: Key Performance Differences

FeatureBCN-HS-PEG2-bis(PNP) (Heterobifunctional)Homobifunctional Crosslinkers (e.g., DSS)
Reaction Control High (Sequential, two-step conjugation)Low (One-step, random conjugation)
Specificity High (Bioorthogonal SPAAC)Low (Reacts with available functional groups)
Product Homogeneity (DAR) High (Well-defined Drug-to-Antibody Ratio)Low (Heterogeneous mixture of DAR species)[4]
Byproduct Formation MinimalProne to aggregation and homodimerization[1]
Reaction Efficiency HighVariable
Linkage Stability Stable triazole and carbamate/amide linkagesStable amide bonds

Delving into the Mechanisms: A Visual Guide

The fundamental difference in the reaction pathways of heterobifunctional and homobifunctional crosslinkers is key to understanding their respective advantages and limitations.

cluster_0 BCN-HS-PEG2-bis(PNP) (Two-Step Conjugation) cluster_1 Homobifunctional Crosslinker (One-Step Conjugation) A Antibody B BCN-HS-PEG2-bis(PNP) A->B Step 1: Reaction with Antibody C Antibody-BCN Conjugate D Azide-Modified Payload C->D Step 2: SPAAC Click Chemistry E Final ADC (Homogeneous) F Antibody G Homobifunctional Crosslinker (e.g., DSS) F->G I Heterogeneous Mixture (Aggregates, Homodimers, ADC) G->I Random Crosslinking H Payload H->G

A simplified workflow comparing the controlled, two-step conjugation of BCN-HS-PEG2-bis(PNP) with the one-step, random reaction of a homobifunctional crosslinker.

Quantitative Performance Comparison

The following table summarizes typical experimental outcomes when comparing bioconjugation strategies utilizing heterobifunctional linkers (representative of BCN-HS-PEG2-bis(PNP)) and homobifunctional linkers.

Performance MetricHeterobifunctional (BCN-based)Homobifunctional (NHS Ester-based)
Conjugation Efficiency > 90%Variable
Purity of Final Conjugate High (> 95%)Moderate (often requires extensive purification)
Drug-to-Antibody Ratio (DAR) Distribution Narrow (e.g., predominantly DAR2 or DAR4)Broad (e.g., DAR 0-8)
Aggregation Low (< 5%)Can be significant (> 10%)

Note: The values presented are representative and can vary depending on the specific antibody, payload, linker, and reaction conditions.[4]

Experimental Protocols

Experimental Protocol 1: Two-Step Antibody-Payload Conjugation using a BCN-based Heterobifunctional Linker

This protocol outlines a general procedure for the conjugation of a payload to an antibody using a BCN-NHS ester to first introduce the BCN moiety, followed by a SPAAC reaction with an azide-modified payload. This can be conceptually adapted for BCN-HS-PEG2-bis(PNP).

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • BCN-PEG-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Azide-modified payload

  • Desalting columns

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

Step 1: Antibody Modification with BCN Linker

  • Protein Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in the Reaction Buffer.

  • BCN-NHS Ester Stock Solution: Immediately before use, dissolve the BCN-PEG-NHS Ester in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup: Add a 10-20 fold molar excess of the BCN-PEG-NHS Ester stock solution to the antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification: Purify the BCN-modified antibody using a desalting column equilibrated with PBS, pH 7.4, to remove excess linker.

Step 2: SPAAC Reaction with Azide-Payload

  • Reaction Setup: Combine the purified BCN-modified antibody with a 1.5 to 5-fold molar excess of the azide-modified payload in PBS, pH 7.4.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[5]

  • Purification: Purify the final ADC using size-exclusion chromatography (SEC) to remove any unreacted payload and antibody.

  • Characterization: Analyze the final conjugate by SDS-PAGE, SEC, and mass spectrometry to determine purity and the drug-to-antibody ratio (DAR).

Experimental Protocol 2: One-Step Protein Crosslinking using a Homobifunctional Crosslinker (e.g., DSS)

This protocol describes the crosslinking of proteins in a single reaction step using Disuccinimidyl suberate (B1241622) (DSS).

Materials:

  • Protein(s) in a non-amine-containing buffer (e.g., PBS, pH 7.2-8.0)

  • Disuccinimidyl suberate (DSS)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

Procedure:

  • Protein Preparation: Prepare a solution containing the protein(s) at the desired concentration in the reaction buffer.

  • Crosslinker Preparation: Immediately before use, dissolve DSS in DMSO to a final concentration of 25 mM.

  • Crosslinking Reaction: Add the DSS stock solution to the protein solution to achieve a final DSS concentration of 0.25-2 mM.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: The crosslinked products can be analyzed by SDS-PAGE and mass spectrometry.

Signaling Pathways and Logical Relationships

The choice of crosslinker has a direct impact on the downstream characteristics and manufacturability of the bioconjugate.

cluster_0 Crosslinker Selection and Downstream Impact A Crosslinker Choice B BCN-HS-PEG2-bis(PNP) (Heterobifunctional) A->B C Homobifunctional Crosslinker A->C D Controlled, Sequential Conjugation B->D E Random, One-Step Conjugation C->E F Homogeneous Product (Defined DAR) D->F G Heterogeneous Product (Variable DAR) E->G H Improved Therapeutic Window & Reproducibility F->H I Variable Efficacy & Manufacturing Challenges G->I

The logical flow from crosslinker selection to the properties of the final bioconjugate.

Conclusion

For the development of sophisticated bioconjugates where precision, homogeneity, and reproducibility are paramount, heterobifunctional crosslinkers like BCN-HS-PEG2-bis(PNP) present a clear advantage over traditional homobifunctional reagents. The ability to perform a controlled, two-step conjugation via bioorthogonal click chemistry minimizes undesirable side reactions and yields a more defined final product. While homobifunctional crosslinkers may suffice for simpler applications, the demands of modern therapeutics, particularly ADCs, necessitate the advanced control offered by heterobifunctional strategies. The strategic implementation of linkers such as BCN-HS-PEG2-bis(PNP) is a key enabler in the advancement of targeted therapies.

References

A Comparative Guide to the Performance of BCN-HS-PEG2-bis(PNP) in Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise construction of antibody-drug conjugates (ADCs) and other targeted biotherapeutics, the choice of a chemical linker is of paramount importance. The linker's stability and reactivity under various physiological conditions directly impact the efficiency of conjugation, the homogeneity of the final product, and its ultimate in vivo performance. This guide provides an objective comparison of BCN-HS-PEG2-bis(PNP) with common alternatives, focusing on its performance in different biological buffers. The information presented is supported by experimental data and detailed protocols to facilitate informed decision-making in your bioconjugation strategies.

BCN-HS-PEG2-bis(PNP) is a heterobifunctional crosslinker featuring a bicyclononyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and two p-nitrophenyl (PNP) ester groups for reaction with primary amines. The PNP ester is an alternative to the more common N-hydroxysuccinimide (NHS) ester for amine acylation.

Performance Comparison in Biological Buffers

The choice of biological buffer can significantly influence the outcome of a conjugation reaction. Key parameters to consider are the buffer's pH and the presence of nucleophilic components that can compete with the desired reaction. The stability of the active ester against hydrolysis is a critical factor, as hydrolysis renders the linker inactive for conjugation.

Data Summary: Stability and Reactivity of Amine-Reactive Esters

The following table summarizes the performance of PNP esters in comparison to commonly used NHS and other fluorinated phenyl esters in various biological buffers. The data is based on the general reactivity of the ester functional groups.

Featurep-Nitrophenyl (PNP) EsterN-Hydroxysuccinimide (NHS) EsterTetrafluorophenyl (TFP) / Pentafluorophenyl (PFP) Ester
Optimal Reaction pH 8.0 - 9.07.2 - 8.5[1]8.0 - 9.0
Relative Stability to Hydrolysis Moderate to HighLow to ModerateHigh
Half-life in PBS (pH 7.4) Estimated to be in the order of hours~1 hour at room temperature[2]Generally more stable than NHS esters
Half-life at pH 8.5/8.6 Generally more stable than NHS esters~10 minutes at 4°C[3]Significantly longer than NHS esters
Commonly Used Buffers Phosphate, Borate, HEPESPhosphate, Borate, HEPES, BicarbonatePhosphate, Borate, HEPES
Buffers to Avoid Buffers with primary amines (e.g., Tris, Glycine)Buffers with primary amines (e.g., Tris, Glycine)Buffers with primary amines (e.g., Tris, Glycine)
Key Advantage Good balance of reactivity and stability; release of p-nitrophenol can be monitored spectrophotometrically.Well-established chemistry with extensive literature.Higher stability towards hydrolysis, leading to potentially higher conjugation efficiency and reproducibility.[4]
Key Disadvantage Can be less reactive than NHS esters.Prone to rapid hydrolysis, especially at higher pH.[3]Can be more hydrophobic, potentially affecting solubility.

Experimental Protocols

To empirically determine the optimal buffer and reaction conditions for your specific application, the following experimental protocols are provided.

Protocol 1: Determination of Hydrolytic Stability of BCN-HS-PEG2-bis(PNP)

Objective: To determine the half-life of BCN-HS-PEG2-bis(PNP) in different biological buffers by monitoring the release of p-nitrophenol.

Materials:

  • BCN-HS-PEG2-bis(PNP)

  • Biological buffers of interest (e.g., 100 mM Phosphate Buffer pH 7.4, 100 mM HEPES pH 8.0, 100 mM MES pH 6.0)

  • Anhydrous DMSO or DMF

  • UV-Vis Spectrophotometer

  • 96-well UV-transparent microplate or quartz cuvettes

Procedure:

  • Prepare a 10 mM stock solution of BCN-HS-PEG2-bis(PNP) in anhydrous DMSO or DMF.

  • In a 96-well plate or cuvette, add the respective biological buffer.

  • To initiate the hydrolysis, add a small volume of the BCN-HS-PEG2-bis(PNP) stock solution to the buffer to a final concentration of 1 mM.

  • Immediately measure the absorbance at 400 nm (the characteristic absorbance of p-nitrophenolate).[5][6]

  • Continue to measure the absorbance at regular time intervals (e.g., every 5 minutes for the first hour, then every 30 minutes) at a constant temperature.

  • The concentration of released p-nitrophenol can be calculated using its molar extinction coefficient (ε ≈ 18,000 M⁻¹cm⁻¹ at pH > 8).

  • Plot the concentration of p-nitrophenol over time. The initial rate of hydrolysis can be determined from the slope of the linear portion of the curve. The half-life (t₁/₂) can be calculated from the pseudo-first-order rate constant.

Protocol 2: Comparative Analysis of Protein Conjugation Efficiency

Objective: To compare the efficiency of protein conjugation with BCN-HS-PEG2-bis(PNP) and an alternative amine-reactive linker (e.g., an NHS ester analog) in different buffers using SDS-PAGE.

Materials:

  • Protein to be conjugated (e.g., a monoclonal antibody) in an amine-free buffer (e.g., PBS).

  • BCN-HS-PEG2-bis(PNP)

  • Alternative amine-reactive crosslinker (e.g., BCN-PEG-NHS ester).

  • Reaction buffers (e.g., PBS pH 7.4, HEPES pH 8.0).

  • Quenching solution (e.g., 1 M Tris-HCl pH 8.0).

  • SDS-PAGE equipment and reagents (gels, running buffer, loading buffer, protein standards).

  • Coomassie Brilliant Blue stain or other protein visualization method.

Procedure:

  • Prepare stock solutions of BCN-HS-PEG2-bis(PNP) and the alternative linker in anhydrous DMSO or DMF.

  • Set up parallel reactions for each linker in each of the chosen reaction buffers.

  • To a solution of the protein, add a defined molar excess of the linker (e.g., 10-fold molar excess).

  • Incubate the reactions at room temperature for a set period (e.g., 1 hour).

  • Stop the reactions by adding the quenching solution.

  • Prepare samples for SDS-PAGE by adding loading buffer.

  • Run the samples on an SDS-PAGE gel alongside an unconjugated protein control and molecular weight standards.[4][7]

  • Stain the gel to visualize the protein bands.

  • Successful conjugation will be indicated by a shift in the molecular weight of the protein band. The intensity of the shifted band relative to the unconjugated protein band provides a qualitative measure of conjugation efficiency. Densitometry can be used for semi-quantitative analysis.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams have been generated using the DOT language.

cluster_reaction Amine Acylation with BCN-HS-PEG2-bis(PNP) Linker BCN-HS-PEG2-bis(PNP) Conjugate BCN-PEG-Protein (Stable Amide Bond) Linker->Conjugate Reaction Byproduct p-Nitrophenol Linker->Byproduct Release Protein Protein-NH2 (e.g., Lysine) Protein->Conjugate

Reaction of BCN-HS-PEG2-bis(PNP) with a primary amine on a protein.

cluster_workflow Workflow for Comparing Linker Stability Start Prepare Linker Stock Solution (in anhydrous DMSO/DMF) Buffer_Prep Prepare Biological Buffers (e.g., PBS pH 7.4, HEPES pH 8.0) Start->Buffer_Prep Reaction_Setup Initiate Hydrolysis (Add linker to buffer) Buffer_Prep->Reaction_Setup Monitoring Monitor p-Nitrophenol Release (Absorbance at 400 nm over time) Reaction_Setup->Monitoring Analysis Calculate Hydrolysis Rate and Half-life Monitoring->Analysis Comparison Compare Stability Across Buffers Analysis->Comparison End Optimal Buffer Identified Comparison->End

Experimental workflow for assessing the hydrolytic stability of BCN-HS-PEG2-bis(PNP).

cluster_decision Decision Tree for Linker Selection Start Start: Need for Amine-Reactive Linker pH_Question Reaction pH > 8.0? Start->pH_Question Stability_Question High Hydrolytic Stability Critical? pH_Question->Stability_Question Yes Use_NHS Consider NHS Ester Alternative pH_Question->Use_NHS No (pH 7.2-8.0) Monitoring_Question Need to Monitor Reaction Progress? Stability_Question->Monitoring_Question No Use_PFP Consider PFP/TFP Ester Alternative Stability_Question->Use_PFP Yes Use_PNP Consider BCN-HS-PEG2-bis(PNP) Monitoring_Question->Use_PNP Yes Monitoring_Question->Use_NHS No

A simplified decision tree for selecting an appropriate amine-reactive linker.

Conclusion

BCN-HS-PEG2-bis(PNP) offers a valuable tool for bioconjugation, providing a good balance of reactivity and stability. Its p-nitrophenyl ester chemistry presents a viable alternative to the more commonly used NHS esters, particularly in applications where monitoring the reaction progress is beneficial. The choice of biological buffer is a critical parameter that must be optimized to ensure efficient and reproducible conjugation. For applications requiring high stability against hydrolysis, especially at elevated pH, fluorinated phenyl esters such as PFP esters may offer a superior performance. By carefully considering the factors outlined in this guide and performing empirical testing using the provided protocols, researchers can select the most appropriate linker and reaction conditions to achieve their desired bioconjugation outcomes.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of BCN-HS-PEG2-bis(PNP)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like BCN-HS-PEG2-bis(PNP) is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this bifunctional crosslinker, ensuring compliance with standard safety practices and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). All handling of BCN-HS-PEG2-bis(PNP) and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Recommended Personal Protective Equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of BCN-HS-PEG2-bis(PNP) is to treat it as hazardous waste. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

  • Waste Segregation at the Source:

    • Solid Waste: Collect all solid materials contaminated with BCN-HS-PEG2-bis(PNP), including unused product, pipette tips, weighing papers, and contaminated gloves, in a designated, leak-proof container.

    • Liquid Waste: Collect all solutions containing BCN-HS-PEG2-bis(PNP) in a separate, sealed, and clearly labeled waste container. Do not mix with other solvent waste streams unless permitted by your institution's guidelines.

  • Waste Container Management:

    • Container Type: Use a chemically compatible and sealable container for all BCN-HS-PEG2-bis(PNP) waste. If possible, use the original container.

    • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "BCN-HS-PEG2-bis(PNP)," and any associated hazard warnings (e.g., "Toxic," "Irritant").

  • Interim Storage in the Laboratory:

    • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Ensure containers are tightly sealed and stored in a cool, well-ventilated location away from incompatible materials.

  • Final Disposal Arrangements:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][2]

Spill Management

In the event of a spill, immediate action is necessary to contain the material and prevent exposure.

  • Evacuate and Ventilate: Clear the immediate area and ensure adequate ventilation.

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Avoid using combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Quantitative Data Summary

While specific quantitative data for BCN-HS-PEG2-bis(PNP) disposal is not available, the following table summarizes general safety and disposal parameters for hazardous chemical waste.

ParameterGuidelineSource
Exposure Controls Handle in a well-ventilated area or fume hood.[3][4]
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coat.[1][3][4]
Disposal Route Collection by a licensed chemical waste disposal contractor.[1][2]
Drain Disposal Strictly prohibited.[2]
Solid Waste Disposal Prohibited for laboratory chemicals in regular trash.[1]
Waste Container Labeled, sealed, and chemically compatible.[1][2][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of BCN-HS-PEG2-bis(PNP).

DisposalWorkflow start Start: BCN-HS-PEG2-bis(PNP) Waste Generated assess_waste Assess Waste Type start->assess_waste solid_waste Solid Waste (e.g., tips, gloves, unused solid) assess_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) assess_waste->liquid_waste Liquid collect_solid Collect in Designated Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Designated Liquid Hazardous Waste Container liquid_waste->collect_liquid label_container Label Container: 'Hazardous Waste', Chemical Name, Hazards collect_solid->label_container collect_liquid->label_container store_waste Store Sealed Container in Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Pickup by Licensed Contractor store_waste->contact_ehs

Disposal workflow for BCN-HS-PEG2-bis(PNP).

References

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